Platinum(4+)
Beschreibung
Eigenschaften
CAS-Nummer |
22541-31-7 |
|---|---|
Molekularformel |
Pt+4 |
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
platinum(4+) |
InChI |
InChI=1S/Pt/q+4 |
InChI-Schlüssel |
NDBYXKQCPYUOMI-UHFFFAOYSA-N |
SMILES |
[Pt+4] |
Kanonische SMILES |
[Pt+4] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of Platinum(IV) Complexes with Bioactive Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of platinum(IV) complexes featuring bioactive ligands. The strategic design of these complexes as prodrugs aims to enhance therapeutic efficacy, overcome resistance mechanisms, and reduce the side effects associated with traditional platinum-based chemotherapy.
Introduction: The Rationale for Platinum(IV) Prodrugs
Platinum(II) complexes, such as cisplatin, carboplatin, and oxaliplatin, are mainstays in cancer treatment. Their mechanism of action primarily involves the formation of DNA adducts, which triggers apoptosis in rapidly dividing cancer cells.[1][2] However, their clinical utility is often limited by severe side effects and the development of drug resistance.[2]
Platinum(IV) complexes have emerged as a promising strategy to circumvent these limitations.[3][4] Their octahedral geometry and d6 electronic configuration render them kinetically inert, minimizing off-target reactions before reaching the tumor.[3][4][5][6] The core concept is a prodrug approach: the Pt(IV) complex is designed to be stable in the bloodstream and is reduced to the active cytotoxic Pt(II) species, along with the release of its axial ligands, preferentially within the tumor's reductive microenvironment.[3][4][5][7] This intracellular activation is often facilitated by biological reductants like glutathione (GSH) and ascorbic acid (AsA).[3][7]
The axial positions of the Pt(IV) octahedron offer a unique opportunity for chemical modification, allowing for the attachment of bioactive ligands.[3][8] These ligands can be chosen to impart desirable properties to the complex, such as enhanced cellular uptake, tumor targeting, or a synergistic anti-cancer effect.[6][8]
General Synthesis Strategy
The synthesis of platinum(IV) complexes with bioactive ligands typically follows a two-step process. First, a suitable Pt(II) precursor is synthesized. This is followed by an oxidation step where the bioactive ligands are introduced into the axial positions.
Caption: General workflow for the synthesis of Pt(IV) complexes.
Experimental Protocols
Synthesis of a Cisplatin-Based Pt(IV) Prodrug with Carboxylate Ligands
This protocol is adapted from the synthesis of [PtCl2(OCOCH2CH2COOH)2(NH3)2].[9][10]
Materials:
-
Cisplatin ([PtCl2(NH3)2])
-
Hydrogen peroxide (30% aqueous solution)
-
Succinic anhydride
-
Distilled water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve cisplatin (0.205 g, 0.6832 mmol) in 10 ml of distilled water.
-
Add 1 ml of 30% hydrogen peroxide solution.
-
Heat the reaction mixture to 60°C for 2 hours.
-
Cool the mixture to room temperature.
-
To the resulting solution of the dihydroxido-Pt(IV) intermediate, add succinic anhydride (0.144 g, 1.439 mmol) and a catalytic amount of an appropriate base if necessary.
-
Stir the mixture at room temperature until the reaction is complete (monitoring by TLC or NMR is recommended).
-
The Pt(IV) prodrug will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry in vacuo.
Characterization Techniques
The synthesized Pt(IV) complexes are typically characterized using a combination of spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 195Pt NMR are crucial for confirming the structure of the complex and the coordination of the ligands.[11][12][13][14][15][16]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the complex.[11][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the complex, particularly the carboxylate and amine groups.[12][15]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is compared with the calculated values to confirm the purity of the compound.[11][12]
-
X-ray Crystallography: Provides definitive structural information, including bond lengths and angles.[11][15]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of Pt(IV) complexes with bioactive ligands.
Table 1: Synthesis and Physicochemical Properties of Selected Pt(IV) Complexes
| Complex | Bioactive Ligand | Starting Pt(II) Complex | Yield (%) | Lipophilicity (logP) | Reduction Potential (V vs. Ag/AgCl) |
| Asplatin | Aspirin | Cisplatin | - | - | -0.52 (pH 7.5), -0.478 (pH 6.4)[8] |
| Indomethacin-Pt(IV) | Indomethacin | Cisplatin | - | - | - |
| Ibuprofen-Pt(IV) | Ibuprofen | Cisplatin | - | - | - |
| Oxaliplatin-Indomethacin | Indomethacin | Oxaliplatin | - | - | -0.52[8] |
| Oxaliplatin-Ibuprofen | Ibuprofen | Oxaliplatin | - | - | -0.56[8] |
| Pt(IV)-biSi-2 | Bis-organosilane | - | - | - | - |
| ctc-[Pt(NH3)2(PhB)2Cl2] | 4-Phenylbutyrate | Cisplatin | - | - | - |
Table 2: In Vitro Cytotoxicity of Selected Pt(IV) Complexes (IC50 in µM)
| Complex | A2780 | A2780cisR | MCF-7 | HCT 116 | HT-29 |
| Cisplatin | - | - | >25[9] | - | - |
| Pt(IV) Complex I (bis-VPA) | 0.25 | 0.3 | - | - | - |
| Pt(IV) Complex II (mono-VPA) | 1.0 | 1.1 | - | - | - |
| Pt(IV) Complex VI (bis-PhB) | 0.18-0.43 | - | - | - | - |
| Pt(IV) Complex VII (mono-PhB) | 6.42 | - | - | - | - |
| Pt(IV)-biSi-2 | - | - | - | ~0.5[17] | - |
| [PtCl2(OCOCH2CH2COOH)2(NH3)2] | - | - | >25[9] | - | - |
| Satraplatin | - | - | - | - | - |
| Compound 1 (bis((4-ethoxy)-4-oxobutanoato)) | - | - | - | - | - |
Mechanism of Action and Cellular Signaling
The anticancer activity of Pt(IV) complexes is contingent upon their reduction to the corresponding Pt(II) species within the cancer cell.[3][4] This reduction is a key activation step.
Caption: Intracellular activation and mechanism of action of Pt(IV) prodrugs.
Once inside the cell, the released Pt(II) complex behaves similarly to cisplatin, forming DNA adducts that inhibit DNA replication and transcription, ultimately leading to apoptosis.[1][2] The co-released bioactive ligands can exert their own therapeutic effects, leading to a multi-pronged attack on the cancer cell. For example, non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit cyclooxygenase (COX) enzymes, which are often overexpressed in tumors and contribute to inflammation and cell proliferation.[8][18]
The DNA damage caused by the Pt(II) species activates a cascade of signaling pathways, including the p53 and MAPK pathways, which converge to induce apoptosis.[3] Some Pt(IV) complexes have also been shown to enhance TRAIL-induced apoptosis by modulating upstream events in the extrinsic apoptotic pathway.[19]
Caption: Simplified signaling pathway leading to apoptosis induced by Pt(II) DNA adducts.
Conclusion and Future Directions
The synthesis of platinum(IV) complexes with bioactive ligands represents a highly versatile and promising platform for the development of next-generation anticancer agents. By rationally designing the axial ligands, it is possible to fine-tune the physicochemical and pharmacological properties of the complexes to enhance their therapeutic index. Future research in this area will likely focus on the development of novel bioactive ligands with diverse mechanisms of action, the exploration of innovative targeting strategies to further improve tumor selectivity, and a deeper understanding of the intricate signaling pathways modulated by these multi-action prodrugs. The continued investigation of these compounds holds great potential for improving the outcomes for cancer patients.
References
- 1. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 2. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aps.anl.gov [aps.anl.gov]
- 5. Pt(iv) derivatives of cisplatin and oxaliplatin with phenylbutyrate axial ligands are potent cytotoxic agents that act by several mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pt(IV) Prodrugs with NSAIDs as Axial Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, characterization, and properties of a group of platinum (IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Platinum( ii / iv ) complexes with N -substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro act ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03041A [pubs.rsc.org]
- 16. Platinum(IV) Complexes with Tridentate, NNC-Coordinating Ligands: Synthesis, Structures, and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 19. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Coordination Chemistry of Octahedral Platinum(IV) Compounds
Executive Summary
Platinum(IV) complexes, characterized by their kinetically inert, low-spin d⁶ octahedral geometry, have emerged as a highly promising class of anticancer prodrugs. This stability allows them to circumvent many of the limitations associated with traditional square-planar Platinum(II) drugs like cisplatin, such as off-target reactivity and severe side effects. The core principle of their design lies in their activation mechanism: they remain intact in the bloodstream and are subsequently reduced to the cytotoxic Pt(II) species primarily within the tumor's unique microenvironment. This targeted activation, coupled with the ability to append bioactive molecules to the axial positions of the octahedral scaffold, enables the creation of "dual-action" or "multi-action" agents that can overcome drug resistance and enhance therapeutic efficacy. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and biological evaluation of these sophisticated coordination compounds.
Synthesis and Characterization
The primary synthetic route to octahedral Pt(IV) complexes involves the oxidation of a corresponding Pt(II) precursor. This approach allows for the introduction of two additional ligands in the axial positions, perpendicular to the equatorial plane of the starting material.
General Synthetic Pathway
The most common method is the oxidation of a Pt(II) complex, such as cisplatin or its analogues, using an oxidizing agent like hydrogen peroxide (H₂O₂) or chlorine (Cl₂). Subsequent reaction with carboxylic anhydrides or other reagents allows for the functionalization of the axial positions. For instance, oxidation with H₂O₂ typically yields a dihydroxido Pt(IV) species, which can then be further derivatized.[1]
Caption: General synthetic scheme for octahedral Pt(IV) complexes via oxidation.
Key Characterization Techniques
A suite of analytical methods is essential to confirm the structure, purity, and properties of synthesized Pt(IV) complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation in solution.
-
¹H and ¹³C NMR : Provide information about the organic ligands coordinated to the platinum center. Upon oxidation from Pt(II) to Pt(IV), a downfield shift of proton resonances by approximately 0.3–0.4 ppm is typically observed.[2]
-
¹⁹⁵Pt NMR : This technique is highly sensitive to the oxidation state and coordination environment of the platinum atom. The chemical shift of a Pt(IV) nucleus is significantly different from that of a Pt(II) nucleus, often by hundreds of ppm, making it an unambiguous indicator of the oxidation state.[3] For example, the δ¹⁹⁵Pt value for cisplatin (a Pt(II) complex) is reported as -2149 ppm.[3] Ligand substitutions can also lead to chemical shift changes of around 100 ppm.[3]
-
-
X-ray Crystallography : This is the definitive method for determining the solid-state structure of these compounds. It provides precise information on bond lengths, bond angles, and the overall octahedral geometry around the Pt(IV) center.[4][5][6] For example, X-ray diffraction has been used to confirm the octahedral coordination in a variety of synthesized Pt(IV) complexes.[4][5]
-
Other Spectroscopic and Analytical Methods :
-
Infrared (IR) Spectroscopy : Used to identify characteristic vibrational frequencies of the coordinated ligands.[7]
-
UV-Visible Spectroscopy : Can be employed to monitor the reduction of Pt(IV) complexes.[3]
-
Elemental Analysis : Confirms the elemental composition and purity of the synthesized compounds.[4]
-
Reactivity, Stability, and Redox Chemistry
The chemical behavior of Pt(IV) complexes is dominated by their kinetic inertness and their ability to undergo reduction.
Ligand Substitution Reactions
Octahedral d⁶ Pt(IV) complexes are considerably more inert to ligand substitution reactions than their square-planar d⁸ Pt(II) counterparts.[8][9][10] This inertness is a key property for their role as prodrugs, ensuring they remain stable in biological fluids and reach the target site intact.[11] While uncatalyzed ligand replacement is known, these reactions are often slow.[10] Ligand substitution in octahedral complexes can proceed through dissociative (D) or associative (A) mechanisms, where an intermediate with a reduced or increased coordination number is formed, respectively.[12][13]
Redox Chemistry and the Prodrug Activation Mechanism
The central paradigm of Pt(IV) anticancer agents is their role as prodrugs, which are activated via reduction within the cell.[14][15]
-
Activation by Reduction : The relatively high reduction potential of the intracellular environment, rich in biological reductants like glutathione (GSH) and ascorbic acid (AsA), facilitates the reduction of the Pt(IV) center to Pt(II).[3][11] This process involves the release of the two axial ligands.[3]
-
Influence of Ligands on Reduction : The rate of reduction is highly dependent on the nature of the ligands.
-
Axial Ligands : The electron-withdrawing power and steric bulk of the axial ligands significantly influence the reduction rate.[3] The ease of reduction generally follows the trend: Cl > OAc (acetato) > OH (hydroxo).[16] Complexes with axial chloride ligands, like ormaplatin, are reduced rapidly, which can lead to toxicity, whereas those with hydroxo ligands, like iproplatin, are more resistant to reduction.[3] Carbamate axial ligands tend to result in faster reduction compared to their carboxylate analogues.[9]
-
Equatorial Ligands : The equatorial ligands also play a role. For instance, complexes with dichlorido equatorial ligands are reduced faster than those with dicarboxylato ligands.[3]
-
Caption: Intracellular activation pathway of a Pt(IV) anticancer prodrug.
Dual-Action and Targeted Drug Design
A significant advantage of the octahedral Pt(IV) scaffold is the ability to conjugate biologically active molecules in the axial positions. This creates "dual-action" or "multi-action" prodrugs that can exert synergistic antitumor effects.[14]
-
Bioactive Axial Ligands : By attaching molecules such as histone deacetylase (HDAC) inhibitors, kinase inhibitors, or non-steroidal anti-inflammatory drugs (NSAIDs), the resulting Pt(IV) complex can simultaneously target multiple pathways.[14][17][18] Upon reduction, both the cytotoxic Pt(II) agent and the bioactive ligand are released, potentially overcoming resistance mechanisms and enhancing efficacy.[3] For example, a Pt(IV) complex with lonidamine ligands targets both DNA (via the platinum core) and glycolysis (via lonidamine).[15]
-
Targeted Delivery : The axial ligands can also be modified to improve physicochemical properties like solubility and lipophilicity or to include targeting moieties that enhance accumulation in cancer cells.[19]
Quantitative Data Summary
The efficacy of Pt(IV) complexes is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of cancer cells by 50%.[20]
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Representative Pt(IV) Complexes
| Complex Name/Type | Axial Ligands | Cancer Cell Line | IC₅₀ (µM) | Reference Complex | IC₅₀ (µM) | Source |
| Compound 12 | Acetato | L1210 Leukemia | < Cisplatin | Cisplatin | - | [4] |
| Compound 13 | Trifluoroacetato | L1210 Leukemia | < Cisplatin | Cisplatin | - | [4] |
| Compound 18 | Trifluoroacetato | L1210/cis-DDP (Resistant) | Highly Active | Cisplatin | - | [4] |
| Pt(IV)-biSi-2 | Bis-organosilane | HCT 116 (Colon) | ~0.5 | Cisplatin | 5-25 | [21][22] |
| Supramolecular Complex | Cl⁻, 2,2'-bipy | HepG2 (Liver) | 41.37 | Cisplatin | > IC₅₀ | [23] |
| Supramolecular Complex | Cl⁻, 2,2'-bipy | HCT116 (Colon) | 47.62 | Cisplatin | > IC₅₀ | [23] |
| Complex 7 | 4-F substituted | Lung Cancer | 2-4 (96h) | - | - | [24] |
Note: Direct comparison of IC₅₀ values should be done with caution as experimental conditions (e.g., incubation time) can vary between studies.
Table 2: Physicochemical Properties of Pt(IV) Complexes
| Complex Series | Axial Ligand Type | Key Observation | Impact on Properties | Source |
| Pt(IV) Analogues | Cl⁻ vs. OAc⁻ vs. OH⁻ | Ease of reduction: Cl > OAc > OH | Faster reduction leads to faster activation but may increase toxicity. | [16] |
| Carbamate vs. Carboxylate | Carbamate | Faster reduction rate | Improved aqueous solubility, decreased lipophilicity. | [9] |
| Carbamate vs. Carboxylate | Carboxylate | Slower reduction rate | Slower activation, potentially better stability in transit. | [9] |
| Phenylacetate Derivatives | Halogenated Phenylacetates | Varies based on halogen | Modulates solubility, stability, and lipophilicity. | [11] |
Key Experimental Protocols
Protocol: Synthesis of a Representative Pt(IV) Complex
This protocol describes the synthesis of c,c,t-[Pt(NH₃)₂(Cl)₂(OH)₂] and its subsequent conversion to an acetato derivative, a common pathway for creating Pt(IV) prodrugs.
-
Oxidation of Cisplatin : Suspend cisplatin (cis-[Pt(NH₃)₂Cl₂]) in water.
-
Add a 30% solution of hydrogen peroxide (H₂O₂) dropwise to the suspension.
-
Heat the reaction mixture (e.g., at 70°C) until the cisplatin fully dissolves and the solution becomes clear, indicating the formation of c,c,t-[Pt(NH₃)₂(Cl)₂(OH)₂].[1]
-
Cool the solution to allow the dihydroxido Pt(IV) product to crystallize. Isolate the product by filtration.
-
Acetylation of Axial Ligands : Suspend the isolated c,c,t-[Pt(NH₃)₂(Cl)₂(OH)₂] in a suitable solvent.
-
Add an excess of acetic anhydride.
-
Stir the mixture at room temperature for several hours (e.g., 24h) to allow for the conversion of the hydroxo ligands to acetato ligands.
-
Isolate the final product, c,c,t-[Pt(NH₃)₂(Cl)₂(OAc)₂], by filtration, wash with water and ether, and dry under vacuum.
Protocol: Characterization by ¹⁹⁵Pt NMR Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the purified Pt(IV) complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[3][25] The choice of solvent is critical to ensure solubility and avoid interference.[3]
-
Instrument Setup : Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹⁵Pt frequency.
-
Data Acquisition : Acquire the ¹⁹⁵Pt NMR spectrum. Due to the low natural abundance and gyromagnetic ratio of ¹⁹⁵Pt, a large number of scans may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing : Reference the spectrum to an appropriate standard (e.g., Na₂PtCl₆ in D₂O).[25] Analyze the chemical shift to confirm the Pt(IV) oxidation state.
Protocol: In Vitro Cytotoxicity (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[4]
-
Cell Seeding : Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment : Prepare serial dilutions of the Pt(IV) test compound and a reference drug (e.g., cisplatin) in cell culture medium.
-
Remove the overnight medium from the cells and add the drug-containing medium. Include untreated cells as a negative control.
-
Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).[20]
-
MTS Reagent Addition : Add the MTS reagent (which contains a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation with Reagent : Incubate for 1-4 hours. Viable cells with active mitochondrial enzymes will convert the MTS tetrazolium salt into a colored formazan product.[20][26]
-
Absorbance Measurement : Measure the absorbance of the formazan product at the appropriate wavelength (typically ~490 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for Pt(IV) complex development.
Conclusion
The octahedral coordination chemistry of Platinum(IV) provides a versatile and powerful platform for the development of next-generation anticancer agents. Their inherent stability, coupled with a tumor-selective activation mechanism, addresses key drawbacks of traditional Pt(II) therapies. The ability to rationally design multi-action prodrugs by modifying the axial ligands opens up new avenues for creating highly potent and specific therapeutics. Continued research into the synthesis, reactivity, and biological interactions of these complexes is crucial for translating their preclinical promise into clinical success.
References
- 1. Synthesis and Characterization of Pt(IV) Fluorescein Conjugates to Investigate Pt(IV) Intracellular Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum(IV) Complexes with Tridentate, NNC-Coordinating Ligands: Synthesis, Structures, and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 4. Synthesis, characterization and antitumor activity of novel octahedral Pt(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Platinum( ii / iv ) complexes with N -substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro act ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03041A [pubs.rsc.org]
- 8. Frontiers | Ligand Evolution in the Photoactivatable Platinum(IV) Anticancer Prodrugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
- 14. Current Developments in Pt(IV) Prodrugs Conjugated with Bioactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DSpace [diposit.ub.edu]
- 17. Novel design of dual-action Pt(iv) anticancer pro-drugs based on cisplatin and derivatives of the tyrosine kinase inhibitors imatinib and nilotinib - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Tumor-targeted dual-action NSAID-platinum(iv) anticancer prodrugs - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis, crystal structural description, DNA binding, molecular docking, and anticancer evaluation of the novel platinum(IV) supramolecular complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. "Cytotoxicity of Platinum Anticancer Drugs in Mammalian Cell Lines of M" by Hosannah Evie [digitalcommons.wku.edu]
A Technical Guide to the Electronic Configuration and Properties of Platinum(4+) Ions for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of the Platinum(4+) ion (Pt(4+)), focusing on its fundamental electronic structure and physicochemical properties. It serves as a technical resource for professionals in research, chemistry, and pharmacology, particularly those involved in the design and development of platinum-based therapeutics. The guide details the ion's significance in coordination chemistry and its application as a kinetically inert prodrug in anticancer therapy, offering a foundation for innovation in metallodrug design.
Electronic Configuration of Platinum(4+)
The neutral platinum atom (Pt) has an atomic number of 78, meaning it possesses 78 electrons.[1] Its ground-state electron configuration is an exception to the Aufbau principle, written as [Xe] 4f¹⁴ 5d⁹ 6s¹ .[2][3] This configuration is more stable due to the low shielding effect of f-electrons and the energy favorability of having a half-filled s-orbital and a nearly filled d-orbital.[1]
The Platinum(4+) ion, or Pt(IV), is formed when a neutral platinum atom loses four electrons.[2] These electrons are removed from the outermost shells first. The process occurs as follows:
-
One electron is removed from the 6s orbital.
-
The remaining three electrons are removed from the 5d orbital.
This results in the final electronic configuration for the Pt(4+) ion: [Xe] 4f¹⁴ 5d⁶ .[1][2][3][4] This d⁶ configuration is crucial as it confers a high degree of kinetic inertness to the ion, a property extensively exploited in drug design.
Caption: Logical workflow for the formation of the Pt(4+) ion.
Properties of the Platinum(4+) Ion
The properties of the Pt(4+) ion are a direct consequence of its electronic structure. Its high positive charge and d⁶ electron configuration dictate its coordination chemistry and reactivity.
Physicochemical Properties
The fundamental properties of the Pt(4+) ion are summarized below.
| Property | Value |
| Molecular Formula | Pt⁴⁺[5][6] |
| Molecular Weight | 195.08 g/mol [5][6] |
| Formal Charge | 4[6] |
| Common Oxidation States of Platinum | +2, +4[7][8] |
| Ionic Radius | 0.650 Å[8] |
| Coordination Geometry | Octahedral[9][10] |
| Electronic Configuration | [Xe] 4f¹⁴ 5d⁶[1][2][3] |
| Nature | Kinetically inert[9][11] |
Coordination Chemistry and Reactivity
Platinum(4+) is a d⁶ metal ion that almost exclusively forms octahedral complexes.[9][10] This geometry, combined with the strong ligand field stabilization energy of the d⁶ configuration, renders Pt(IV) complexes kinetically inert.[9][11] This inertness means they are resistant to ligand substitution reactions, a critical feature for their role as prodrugs.[12]
Unlike the highly reactive square planar Pt(II) complexes, Pt(IV) compounds do not readily react with biomolecules in the bloodstream, which helps to reduce side effects.[9] The two additional axial ligand sites in the octahedral geometry (compared to the four-coordinate Pt(II)) provide a unique opportunity for modifying the pharmacokinetic and pharmacodynamic properties of the complex.[9]
Platinum(4+) in Drug Development
The primary application of Pt(IV) complexes in medicine is in cancer chemotherapy, where they are designed as prodrugs of active Pt(II) agents like cisplatin, carboplatin, and oxaliplatin.
The Pt(IV) Prodrug Strategy
The central concept is that the stable, non-toxic Pt(IV) complex can pass through the body with minimal side reactions.[9][11] Once it enters a cancer cell, the hypoxic (low oxygen) and reductive intracellular environment facilitates its reduction to the corresponding cytotoxic Pt(II) complex.[12][13] This reduction process releases the two axial ligands and activates the drug.
The activated Pt(II) complex then exerts its anticancer effect, primarily by binding to nuclear DNA to form DNA adducts.[13] These adducts disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[9][13]
Caption: Mechanism of action for a Pt(IV) anticancer prodrug.
Advantages in Drug Design
-
Reduced Toxicity : The kinetic inertness of Pt(IV) complexes minimizes reactions with proteins and other biomolecules in the bloodstream, lowering the side effects commonly associated with Pt(II) drugs.[12][14]
-
Oral Administration : The stability of some Pt(IV) complexes allows for the possibility of oral administration, a significant advantage over the intravenous delivery required for Pt(II) drugs.[15] Satraplatin was the first such compound to enter clinical trials.[13]
-
Overcoming Resistance : By modifying the axial ligands, Pt(IV) complexes can be designed to have different cellular uptake mechanisms and may overcome resistance pathways that affect traditional platinum drugs.[9]
-
Targeted Delivery : The axial ligands can be functionalized with targeting moieties (e.g., hormones, glucose) to direct the drug specifically to cancer cells, increasing efficacy and further reducing systemic toxicity.[13]
Experimental Protocols: Synthesis and Characterization
The development of novel Pt(IV) compounds is a cornerstone of modern medicinal inorganic chemistry. Below is a generalized workflow for the synthesis and characterization of an octahedral Pt(IV) complex.
General Synthesis Protocol
The synthesis of Pt(IV) complexes often starts from a corresponding Pt(II) precursor, which is oxidized. A common method is the oxidation of cisplatin (cis-[PtCl₂(NH₃)₂]) with hydrogen peroxide (H₂O₂) followed by the addition of axial ligands (e.g., from acetic anhydride to add acetate ligands).
Caption: Experimental workflow for Pt(IV) complex synthesis.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹⁵Pt NMR are used to determine the structure and purity of the synthesized complex in solution.
-
Infrared (IR) Spectroscopy : Used to identify the functional groups present in the ligands and confirm their coordination to the platinum center.[10]
-
X-ray Diffraction : Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths and angles, confirming the octahedral coordination around the Pt(IV) ion.[10][16]
-
Elemental Analysis : This technique confirms the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements.[10]
-
Cytotoxicity Assays (e.g., MTS Assay) : To evaluate the anticancer activity of new Pt(IV) complexes, their in vitro cytotoxicity is tested against various cancer cell lines to determine their IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).[10]
Conclusion
The Platinum(4+) ion, with its [Xe] 4f¹⁴ 5d⁶ electronic configuration, possesses a unique combination of properties that make it a highly valuable platform for the development of advanced therapeutics. Its characteristic octahedral geometry and kinetic inertness are the foundations of the Pt(IV) prodrug strategy, which aims to create safer, more effective, and potentially orally available anticancer agents. By leveraging the principles of coordination chemistry, researchers can rationally design multifunctional Pt(IV) complexes with tailored pharmacokinetic profiles and targeted delivery mechanisms. A thorough understanding of the fundamental properties of the Pt(4+) ion is therefore essential for continued innovation in the field of medicinal inorganic chemistry and the development of next-generation metallodrugs.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. brainly.com [brainly.com]
- 4. gauthmath.com [gauthmath.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Platinum(4+) | Pt+4 | CID 105160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Platinum - Wikipedia [en.wikipedia.org]
- 8. azom.com [azom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, characterization and antitumor activity of novel octahedral Pt(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platinum(IV) compounds as potential drugs: a quantitative structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Researchers Propose the Use of Complex Platinum Compounds for New Drugs - South Ural State University [susu.ru]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis [mdpi.com]
An In-depth Technical Guide on the Thermodynamic Stability of the Hexachloroplatinate(IV) Anion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of the hexachloroplinate(IV) anion, [PtCl₆]²⁻. The stability of this complex ion is a critical factor in various applications, including the synthesis of platinum-based pharmaceuticals, catalytic processes, and the development of advanced materials. This document details the key thermodynamic parameters that govern its stability, outlines the experimental protocols for their determination, and provides a visual representation of the interconnectedness of these properties.
Thermodynamic Stability of the Hexachloroplatinate(IV) Anion
The thermodynamic stability of the hexachloroplatinate(IV) anion in aqueous solution is characterized by its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°). These parameters provide a quantitative measure of the energy changes associated with the formation and persistence of the [PtCl₆]²⁻ ion in its standard state (298.15 K and 1 bar).
Table 1: Thermodynamic Data for Species Relevant to the Stability of [PtCl₆]²⁻(aq)
| Species | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |
| K₂PtCl₆(s) | -1160.2 (calculated) | Not available | Not available |
| K⁺(aq) | -252.4[1] | -282.5 | 102.5 |
| Cl⁻(aq) | -167.2 | -131.2 | 56.5 |
| H₂O(l) | -285.8 | -237.1 | 70.0 |
| Pt(s) | 0 | 0 | 41.6 |
Note: Data for K⁺(aq), Cl⁻(aq), H₂O(l), and Pt(s) are established literature values. The enthalpy of formation for K₂PtCl₆(s) is a calculated value and should be considered an estimate.
The stability of the [PtCl₆]²⁻ anion in aqueous solution is significantly influenced by conditions such as pH and chloride ion concentration. The hexachloroplatinate(IV) ion is the predominant platinum species in acidic solutions with a moderate to high excess of chloride ions.[2] Under low chloride or neutral to alkaline conditions, it undergoes hydrolysis, leading to the formation of mixed aquachloro and hydroxochloro platinum(IV) complexes.
Experimental Protocols for Determining Thermodynamic Stability
The determination of the thermodynamic properties of the hexachloroplatinate(IV) anion involves a combination of calorimetric, potentiometric, and spectrophotometric techniques.
Calorimetry: Determination of Enthalpy of Formation
The standard enthalpy of formation of the aqueous [PtCl₆]²⁻ anion can be determined indirectly by measuring the enthalpy of solution of a stable salt, such as K₂PtCl₆, and applying Hess's Law.
Experimental Workflow for Solution Calorimetry
Detailed Methodology:
-
Calorimeter Calibration: A solution calorimeter is calibrated by measuring the heat change associated with dissolving a substance with a known enthalpy of solution, such as potassium chloride (KCl). This determines the heat capacity of the calorimeter.
-
Sample Preparation: A precisely weighed sample of high-purity, anhydrous potassium hexachloroplatinate(IV) is prepared. A known volume of deionized water is placed in the calorimeter, and its temperature is allowed to stabilize.
-
Dissolution: The K₂PtCl₆ sample is introduced into the water in the calorimeter, and the temperature change upon dissolution is recorded until a stable final temperature is reached.
-
Calculation:
-
The heat of solution (qsoln) is calculated using the formula: qsoln = - (Ccal + msoln × csoln) × ΔT where Ccal is the heat capacity of the calorimeter, msoln is the mass of the final solution, csoln is the specific heat capacity of the solution (often approximated as that of water), and ΔT is the temperature change.
-
The molar enthalpy of solution (ΔHsoln) is then determined by dividing qsoln by the number of moles of K₂PtCl₆ dissolved.
-
Hess's Law is applied to find the standard enthalpy of formation of the aqueous hexachloroplatinate(IV) ion: ΔHf°([PtCl₆]²⁻(aq)) = ΔHsoln(K₂PtCl₆) + ΔHf°(K₂PtCl₆(s)) - 2 × ΔHf°(K⁺(aq))
-
Potentiometry and Spectrophotometry: Determination of Gibbs Free Energy of Formation
The standard Gibbs free energy of formation can be determined by measuring the equilibrium constant (K) for a reaction involving the [PtCl₆]²⁻ anion. Potentiometric and UV-Vis spectrophotometric methods are commonly employed to determine the concentrations of species at equilibrium.
Logical Relationship for Gibbs Free Energy Determination
Detailed Methodologies:
-
Potentiometric Titration: This method is particularly useful for determining stability constants. A solution containing Pt(IV) ions is titrated with a standard solution of chloride ions. The potential of an ion-selective electrode (e.g., a platinum electrode) is monitored throughout the titration. The change in potential is related to the change in the concentration of free Pt(IV) ions, allowing for the calculation of the stepwise formation constants of the chloroplatinate complexes, including [PtCl₆]²⁻.[3][4][5][6][7]
-
UV-Vis Spectrophotometry: The hexachloroplatinate(IV) anion has a characteristic UV-Vis absorption spectrum.[8][9][10][11] By preparing a series of solutions with known concentrations of [PtCl₆]²⁻, a Beer-Lambert law calibration curve can be established. This allows for the determination of the equilibrium concentration of [PtCl₆]²⁻ in a reaction mixture, which can then be used to calculate the equilibrium constant.[12]
Once the equilibrium constant for a relevant reaction is determined, the standard Gibbs free energy of reaction (ΔG°rxn) is calculated using the equation:
ΔG°rxn = -RTlnK
This value can then be used in a Hess's Law cycle with known standard Gibbs free energies of formation of the other reactants and products to determine ΔGf° for [PtCl₆]²⁻(aq).
Calculation of Standard Molar Entropy
The standard molar entropy of the aqueous hexachloroplatinate(IV) anion can be calculated once the standard Gibbs free energy and standard enthalpy of formation are known, using the following fundamental thermodynamic relationship:
ΔGf° = ΔHf° - TΔSf°
From this, the entropy of formation (ΔSf°) can be calculated. The standard molar entropy (S°) of the ion is then found by considering the entropies of the constituent elements in their standard states:
S°([PtCl₆]²⁻(aq)) = ΔSf°([PtCl₆]²⁻(aq)) + S°(Pt(s)) + 3 × S°(Cl₂(g))
Factors Influencing the Thermodynamic Stability
The thermodynamic stability of the hexachloroplatinate(IV) anion is a delicate balance of several factors:
-
Ligand Field Stabilization Energy (LFSE): As a d⁶, low-spin complex with an octahedral geometry, [PtCl₆]²⁻ benefits from a significant LFSE, which contributes to its overall stability.
-
Solvation Enthalpy: The interaction of the dianion with water molecules (solvation) plays a crucial role in its stability in aqueous solution. A more favorable (more negative) solvation enthalpy increases the stability of the aqueous ion.
-
Hydrolysis: The tendency of the [PtCl₆]²⁻ anion to undergo hydrolysis is a key factor limiting its stability. This process is thermodynamically driven by the formation of strong Pt-O bonds. The equilibrium for the hydrolysis reactions is highly dependent on pH and the concentration of free chloride ions.
-
Reduction Potential: The hexachloroplatinate(IV) anion can be reduced to platinum(II) or platinum(0). The thermodynamic driving force for these reductions is an important aspect of its overall chemical stability.
Conclusion
The thermodynamic stability of the hexachloroplatinate(IV) anion is a fundamental property that dictates its behavior in chemical and biological systems. While direct experimental data for the aqueous ion is sparse, a combination of calorimetric measurements on its salts and equilibrium studies using potentiometry or spectrophotometry can provide the necessary data to calculate its standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy. Understanding these thermodynamic parameters is essential for the rational design of platinum-based drugs, the optimization of catalytic processes, and the development of novel platinum-containing materials.
References
- 1. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 2. laguardia.edu [laguardia.edu]
- 3. d-nb.info [d-nb.info]
- 4. youtube.com [youtube.com]
- 5. hakon-art.com [hakon-art.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of platinum(IV) by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Preliminary Investigation into the Synthesis of Platinum(IV) Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary synthesis of Platinum(IV) nanoparticles (Pt(IV) NPs), a burgeoning area of interest in nanomedicine and drug delivery. The unique physicochemical properties of these nanoparticles, coupled with the therapeutic potential of the platinum(IV) oxidation state as a prodrug form of platinum-based anticancer agents, make them a compelling subject of investigation. This document outlines common synthesis methodologies, presents key quantitative data in a comparative format, and details experimental protocols. Furthermore, it visualizes experimental workflows and relevant biological signaling pathways to facilitate a comprehensive understanding.
Synthesis Methodologies: An Overview
The synthesis of platinum nanoparticles from a Platinum(IV) precursor, typically Hexachloroplatinic acid (H₂PtCl₆), can be broadly categorized into three main approaches: chemical reduction, the polyol method, and green synthesis. Each method offers distinct advantages and allows for the tuning of nanoparticle size, shape, and surface chemistry by carefully controlling experimental parameters.
Chemical Reduction: This bottom-up approach involves the reduction of Pt(IV) ions to zerovalent platinum (Pt⁰) using a strong reducing agent. Sodium borohydride (NaBH₄) is a commonly employed reducing agent due to its efficiency.[1] The nucleation and growth of the nanoparticles are controlled by the reaction kinetics, which can be modulated by the concentration of reactants, the presence of stabilizing agents, and the reaction temperature.[1]
Polyol Method: In this method, a polyol such as ethylene glycol serves as both the solvent and the reducing agent.[2] The reduction of the platinum precursor occurs at elevated temperatures.[3] This method is particularly versatile for controlling the morphology of the nanoparticles, yielding shapes such as nanocubes and nano-octahedra.[3][4] The addition of other agents, like silver nitrate, can further influence the final shape of the nanoparticles.[3]
Green Synthesis: This eco-friendly approach utilizes biological entities such as plant extracts, bacteria, or fungi as reducing and capping agents.[5] Bioactive molecules present in these organisms, including polyphenols, flavonoids, and enzymes, are responsible for the reduction of Pt(IV) ions.[6] This method is advantageous due to its simplicity, cost-effectiveness, and the biocompatibility of the resulting nanoparticles.[7]
Quantitative Data Presentation
The following tables summarize the influence of various synthesis parameters on the resulting size and shape of Platinum(IV) nanoparticles, as reported in the literature.
Table 1: Influence of Synthesis Method and Parameters on Pt(IV) Nanoparticle Size
| Synthesis Method | Precursor | Reducing Agent | Stabilizing Agent | Temperature (°C) | pH | Particle Size (nm) | Reference(s) |
| Chemical Reduction | H₂PtCl₆ | Sodium Borohydride | Sodium Citrate | Room Temperature | - | Not Specified | [8] |
| Polyol Process | H₂PtCl₆ | Ethylene Glycol | Polyvinylpyrrolidone (PVP) | 160 | - | 5-10, 20-40 | [2] |
| Green Synthesis | H₂PtCl₆ | Diospyros kaki leaf extract | - | 95 | - | 2-12 | [9] |
| Green Synthesis | H₂PtCl₆ | Anacardium occidentale leaf extract | - | 95 | 6-9 | Not Specified | [9] |
| Green Synthesis | H₂PtCl₆ | Tea Polyphenols | Tea Polyphenols | Room Temperature | - | 30-60 | [10] |
| Microbial Synthesis | PtCl₆²⁻ | Desulfovibrio desulfuricans | - | 30 | 7.0 | 2-3.5 | [9] |
| Microbial Synthesis | PtCl₆²⁻ | Shewanella algae | - | Room Temperature | Neutral | 5 | [9] |
Table 2: Influence of Synthesis Parameters on Pt(IV) Nanoparticle Shape
| Synthesis Method | Precursor | Reducing Agent/Conditions | Resulting Shape | Reference(s) |
| Polyol Process | H₂PtCl₆ | Ethylene Glycol | Irregular Spheroids | [3] |
| Polyol Process | H₂PtCl₆ | Ethylene Glycol with NaNO₃ | Tetrahedra, Octahedra | [3] |
| Green Synthesis | H₂PtCl₆ | Tea Polyphenols | Flower-shaped | [10] |
| Microbial Synthesis | PtCl₆²⁻ | Acinetobacter calcoaceticus | Cuboidal | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Platinum(IV) nanoparticles using the three primary methods discussed.
Chemical Reduction using Sodium Borohydride
This protocol describes a generalized procedure for the synthesis of Pt(IV) NPs via chemical reduction.
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., 1 mM)
-
Sodium citrate solution (e.g., 10 mM) as a stabilizing agent
-
Freshly prepared, cold sodium borohydride (NaBH₄) solution (e.g., 180 mM)
-
Deionized water
-
Glassware (flask, magnetic stirrer)
Procedure:
-
Prepare aqueous solutions of the platinum precursor, stabilizing agent, and reducing agent. It is crucial to use a freshly prepared NaBH₄ solution as it degrades over time.[8]
-
In a clean flask, mix the platinum precursor solution and the stabilizing agent solution.
-
Place the flask on a magnetic stirrer and begin vigorous stirring.
-
Slowly add the sodium borohydride solution dropwise to the mixture. A color change to dark brown or black indicates the formation of platinum nanoparticles.[8] The slow addition of NaBH₄ is important for controlling the nucleation and growth of the nanoparticles.[8]
-
Allow the reaction to stir for a predetermined time (e.g., 2 hours) to ensure the complete reduction of the platinum ions.[8]
-
Purify the nanoparticles by centrifugation to separate them from the reaction mixture.
Polyol Synthesis
This protocol outlines the synthesis of Pt(IV) NPs using the polyol method, which can be adapted to control nanoparticle morphology.
Materials:
-
Dihydrogen hexachloroplatinate (IV) hexahydrate (H₂PtCl₆·6H₂O)
-
Ethylene glycol
-
Polyvinylpyrrolidone (PVP) as a capping agent
-
Silver nitrate (AgNO₃) for shape control (optional)
-
Flask, heating mantle, magnetic stirrer
Procedure:
-
Dissolve the platinum precursor in ethylene glycol in a flask.
-
Add the capping agent (PVP) to the solution.
-
For shape control, a specific molar ratio of a metal salt like silver nitrate can be added.[3]
-
Heat the mixture to a specific temperature (e.g., 160 °C) while stirring.[3]
-
Maintain the temperature for a set duration to allow for the complete reduction of the platinum precursor and the formation of nanoparticles.
-
Cool the solution and collect the nanoparticles, typically through centrifugation and washing.
Green Synthesis using Plant Extract
This protocol provides a general method for the green synthesis of Pt(IV) NPs using a plant extract.
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., 1 mM)
-
Fresh plant material (e.g., leaves of Jatropa Gossypifolia)
-
Deionized water
-
Beakers, magnetic stirrer, filter paper
Procedure:
-
Preparation of the Plant Extract:
-
Thoroughly wash the fresh plant material with deionized water.
-
Boil a known weight of the plant material in a specific volume of deionized water for a set time (e.g., 10-20 minutes).
-
Filter the extract to remove solid plant debris.
-
-
Nanoparticle Synthesis:
-
In a beaker, take a specific volume of the H₂PtCl₆ solution (e.g., 90 ml of 1mM solution).
-
While stirring, add a specific volume of the plant extract dropwise (e.g., 10 ml).[11]
-
Continue stirring for a designated period (e.g., 20 minutes). A change in color (e.g., to dark brown) indicates the formation of platinum nanoparticles.[11]
-
The reaction can be carried out at room temperature or with heating, depending on the plant extract used.[10][11]
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for nanoparticle synthesis and a key signaling pathway involved in the biological activity of platinum nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of platinum nanoparticles implying from antioxidant to metabolic programming in light-induced retinal degeneration model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacteriogenic Platinum Nanoparticles for Application in Nanomedicine [frontiersin.org]
- 5. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Eco-friendly Approach for Synthesis of Platinum Nanoparticles using Leaf Extracts of Jatropa Gossypifolia and Jatropa Glandulifera and its Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Kinetic Inertness of Platinum(IV) Complexes
This guide provides a comprehensive overview of the kinetic inertness of Platinum(IV) complexes, a critical feature for their application as anticancer prodrugs. We will explore the underlying principles of their stability, the mechanisms of their activation, factors influencing their reactivity, and the experimental protocols used for their characterization.
Introduction: The Rationale for Platinum(IV) Prodrugs
Platinum(II) compounds, such as cisplatin, carboplatin, and oxaliplatin, are cornerstones of cancer chemotherapy. Their mechanism involves the Pt(II) center binding to nuclear DNA, inducing lesions that trigger apoptosis.[1] However, their efficacy is often limited by severe side effects and mechanisms of drug resistance.
An attractive strategy to overcome these limitations is the use of Platinum(IV) complexes.[2] These octahedral complexes are significantly more kinetically inert than their square-planar Pt(II) analogues.[2][3] This inertness is the foundation of the Pt(IV) prodrug approach: the complex is designed to remain intact and non-toxic in the bloodstream, minimizing side effects, and then undergo reduction to the active, cytotoxic Pt(II) species preferentially within the tumor's reducing environment.[4][5] This targeted activation is a key advantage, potentially leading to a wider therapeutic window and the ability to overcome some resistance mechanisms.[6]
The Basis of Kinetic Inertness
The stability of Pt(IV) complexes stems from their electronic configuration and geometry. Platinum(IV) has a 5d⁶ electron configuration. In an octahedral ligand field, these six d-electrons fully occupy the lower-energy t₂g orbitals, resulting in a large ligand field stabilization energy (LFSE).[7] Any ligand substitution reaction, whether through a dissociative (D) or associative (A) mechanism, would involve a high-energy intermediate or transition state, leading to very slow ligand exchange rates.[8][9] This inherent stability prevents premature, non-specific reactions with biomolecules in the bloodstream before the complex reaches the target cancer cells.[6]
Activation by Reduction: The Key to Cytotoxicity
For a Pt(IV) prodrug to exert its anticancer effect, it must be reduced to a Pt(II) species, releasing its two axial ligands.[6][10] This reduction is the critical activation step. The intracellular environment is significantly more reducing than the bloodstream, primarily due to higher concentrations of biological reductants such as glutathione (GSH), L-cysteine (Cys), and ascorbic acid (ascorbate).[3][6][10]
The reduction can proceed through two primary mechanisms:
-
Outer-Sphere Electron Transfer: The reductant and the Pt(IV) complex do not form a direct bond. An electron "jumps" from the reductant to the platinum center without ligand bridging. This mechanism is often proposed for slow reactions, such as with some carboxylate-ligated complexes.[6][11]
-
Inner-Sphere Electron Transfer: A ligand on the Pt(IV) complex acts as a bridge to the reductant, facilitating electron transfer. This is often faster and is suggested for complexes with ligands like chlorides that can form a bridge between the platinum center and the reductant.[6][12]
Upon the two-electron reduction, the complex becomes a labile Pt(II) species, sheds its axial ligands, and can then proceed to bind DNA, analogous to cisplatin.[10]
References
- 1. Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigations of the Kinetics and Mechanism of Reduction of a Carboplatin Pt(IV) Prodrug by the Major Small-Molecule Reductants in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of whole human blood on the kinetic inertness of platinum(iv) prodrugs – an HPLC-ICP-MS study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. The impact of whole human blood on the kinetic inertness of platinum(iv) prodrugs – an HPLC-ICP-MS study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]
- 7. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanism for reduction of anticancer-active tetrachloroam(m)ine platinum(IV) compounds by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Characterization of Novel Platinum(IV) Coordination Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(IV) coordination compounds have emerged as a promising class of anticancer prodrugs, building on the success of their Platinum(II) predecessors like cisplatin, carboplatin, and oxaliplatin.[1][2][3] The key advantage of Pt(IV) complexes lies in their kinetic inertness, attributed to the low-spin d⁶ electron configuration in an octahedral geometry.[4][5][6] This stability reduces premature reactions and deactivation in the bloodstream before reaching tumor cells.[2][4] Upon entering the cancer cell, the hypoxic and reductive intracellular environment facilitates the reduction of the Pt(IV) center to the bioactive Pt(II) species, which can then exert its cytotoxic effects, primarily through DNA binding.[4][7][8] The octahedral structure of Pt(IV) complexes features two additional axial coordination sites, which can be functionalized with various ligands to enhance stability, improve cellular uptake, introduce additional therapeutic actions, or enable targeted drug delivery.[6][9]
This guide provides an in-depth overview of the essential techniques and methodologies for the comprehensive structural characterization of these novel Pt(IV) compounds, a critical step in understanding their structure-activity relationships and advancing their development as next-generation cancer therapeutics.
Core Structural Characterization Techniques
A multi-faceted analytical approach is essential to unambiguously determine the structure, purity, and properties of novel Pt(IV) complexes. The combination of spectroscopic and analytical methods provides a complete picture of the compound's identity.
A logical workflow for the characterization process is outlined below.
Caption: General Workflow for Pt(IV) Complex Characterization.
Single-Crystal X-ray Diffraction
This is the gold standard for unequivocally determining the three-dimensional molecular structure of a compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.[10][11][12] For Pt(IV) complexes, this technique confirms the expected pseudo-octahedral coordination geometry.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Pt(IV) complexes in solution.[13] Various nuclei can be probed to gain comprehensive structural insights.
-
¹H and ¹³C NMR: These spectra confirm the coordination of organic ligands by observing shifts in the proton and carbon signals upon binding to the platinum center.[11][14][15] The integration of ¹H NMR signals helps to verify the stoichiometry of the ligands.
-
¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus is highly sensitive to its chemical environment, including the oxidation state and the nature of the coordinated ligands.[13][16] Its chemical shifts span a very large range (over 13,000 ppm), making it an excellent probe for confirming the Pt(IV) oxidation state and characterizing the coordination sphere.[16] Substitution of ligands can lead to significant chemical shift changes, often in the order of hundreds of ppm.[13]
-
Heteronuclear NMR ([¹H, ¹⁵N] HSQC): For complexes containing nitrogen ligands (like am(m)ines), 2D techniques such as [¹H, ¹⁵N] HSQC can be used to study the kinetics of ligand exchange and hydrolysis.[17]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the Pt(IV) complex.[1][14] The technique provides a mass-to-charge ratio (m/z) of the molecular ion, and the observed isotopic distribution pattern, which is characteristic of the platinum atom, serves as a definitive confirmation of its presence in the complex.[1][11] Collision-induced dissociation can also be employed to study the fragmentation of the complex, providing further structural information.[1][18]
Vibrational Spectroscopy (FT-IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the complex.[19][20] These techniques are complementary and can be used to identify characteristic vibrational modes, including Pt-ligand stretches (e.g., Pt-N, Pt-O, Pt-Cl), which are typically found in the far-infrared region.[19][21][22] For instance, the C=O stretching frequency in carboxylate ligands can confirm their coordination to the platinum center.[11]
Elemental Analysis
Elemental analysis (C, H, N) is a fundamental technique used to determine the empirical formula of the synthesized compound. The experimentally determined weight percentages of these elements are compared with the calculated values for the proposed structure to confirm the purity and composition of the complex.[11][14][23]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization. Below are generalized protocols for the key techniques.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the Pt(IV) complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[13][14] Ensure the complex is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
¹⁹⁵Pt NMR Acquisition: Tune the spectrometer to the ¹⁹⁵Pt frequency (approx. 21.4 MHz on a 100 MHz ¹H instrument).[16] Use a suitable reference standard, such as Na₂PtCl₆ in D₂O.[16] Due to the wide chemical shift range, ensure a large spectral width is used for acquisition.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the Pt(IV) complex (approx. 10⁻⁵ M) in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile.[18]
-
Instrument Setup: Use an ESI-MS instrument, such as an LC-MSD trap or a high-resolution mass spectrometer.[14]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 180 µL h⁻¹).[18]
-
Ionization: Apply a high capillary voltage (e.g., -3.8 kV) to generate gas-phase ions.[18] Acquire spectra in either positive or negative ion mode, depending on the nature of the complex.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Compare the observed isotopic pattern with the theoretical pattern for a platinum-containing species.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the Pt(IV) complex suitable for diffraction. This is often the most challenging step and may require screening various crystallization techniques (e.g., slow evaporation, vapor diffusion) and solvent systems.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy platinum atom, followed by difference Fourier maps to locate the remaining atoms. Refine the structural model against the experimental data to obtain the final structure with low R-factors.
Data Presentation
Quantitative data from these characterization techniques should be summarized in clear, structured tables for easy comparison and reference.
Table 1: Representative Single-Crystal X-ray Diffraction Data for a Pt(IV) Complex
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₄H₆Cl₂F₆N₂O₄Pt | Crystal System | Monoclinic |
| Formula Weight | 526.08 | Space Group | P2₁/n |
| Pt-N Bond Length (Å) | 2.05 - 2.07 | N-Pt-N Angle (°) | 90.5 |
| Pt-Cl Bond Length (Å) | 2.30 - 2.32 | Cl-Pt-Cl Angle (°) | 89.8 |
| Pt-O Bond Length (Å) | 2.00 - 2.02 | O-Pt-O Angle (°) | 178.5 |
Data are illustrative and based on typical values found in the literature.[10][11][14]
Table 2: Representative NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Nucleus | Compound Moiety | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ¹H | Ammine (NH₃) | 6.63 (br s, 6H) | - |
| ¹³C | Trifluoroacetate (CF₃) | 111.7 (q) | ¹J(C,F) = 288 |
| ¹³C | Trifluoroacetate (C=O) | 161.8 (q) | ²J(C,F) = 37 |
| ¹⁹F | Trifluoroacetate (CF₃) | -73.6 | - |
| ¹⁹⁵Pt | Pt(IV) Center | 1182 | - |
Data are illustrative and based on values for cis,cis,trans-[Pt(NH₃)₂Cl₂(O₂CCF₃)₂].[14]
Table 3: Representative Vibrational Spectroscopic Data (cm⁻¹)
| Assignment | FT-IR (KBr) | Raman |
| N-H Stretch | 3280, 3232 | - |
| C=O Stretch (Axial Ligand) | 1722 | 1725 |
| Pt-N Stretch | ~500-550 | ~500-550 |
| Pt-Cl Stretch | ~300-350 | ~300-350 |
Data are illustrative and based on typical values found in the literature.[14][21][24]
Mechanism of Action and Biological Evaluation
The ultimate goal for developing novel Pt(IV) complexes is to improve anticancer efficacy. A crucial aspect of their characterization involves understanding their mechanism of action, which begins with intracellular reduction.
Activation by Reduction
Pt(IV) complexes are prodrugs that must be reduced to the active Pt(II) form to exert their cytotoxic effects.[4][7][8] This reduction occurs inside the cancer cell, where reducing agents such as glutathione (GSH) and ascorbic acid are present in higher concentrations than in the bloodstream. This selective activation contributes to the reduced side effects of Pt(IV) agents.[5] The process involves the release of the two axial ligands, unmasking the active Pt(II) therapeutic agent.
Caption: Intracellular activation pathway of Pt(IV) prodrugs.
Biological Evaluation Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A2780 ovarian cancer cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the Pt(IV) complex in the cell culture medium. Treat the cells with these dilutions for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Conclusion
The structural characterization of novel Platinum(IV) coordination compounds is a rigorous process that requires the synergistic application of multiple analytical techniques. From the definitive 3D structure provided by X-ray crystallography to the detailed solution-state information from multinuclear NMR and the molecular weight confirmation by mass spectrometry, each method contributes a critical piece of the puzzle. This comprehensive characterization, coupled with a thorough biological evaluation, is paramount for understanding the structure-activity relationships that govern the efficacy of these promising anticancer agents and for guiding the rational design of future generations of platinum-based drugs.
References
- 1. chempap.org [chempap.org]
- 2. Current Status for Oral Platinum (IV) Anticancer Drug Development [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platinum(IV)-Gold(I) Agents with Promising Anticancer Activity. Selected Studies in 2D and 3D Triple Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular distribution and oxidation state of platinum(II) and platinum(IV) antitumour complexes in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platinum(IV) compounds as potential drugs: a quantitative structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pt(IV) Complexes in the Search for Novel Platinum Prodrugs with Promising Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platinum(IV) Complexes with Tridentate, NNC-Coordinating Ligands: Synthesis, Structures, and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platinum( ii / iv ) complexes with N -substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro act ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03041A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mta.scholaris.ca [mta.scholaris.ca]
- 16. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 17. [1H, 15N] heteronuclear single quantum coherence NMR study of the mechanism of aquation of platinum(IV) ammine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protonation of Pt(IV) Anticancer Complexes Assayed by Vibrational Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Synthesis and cytotoxicity of new platinum(IV) complexes of mixed carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scribd.com [scribd.com]
Initial Studies on the Cytotoxicity of Platinum(IV) Prodrugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial cytotoxic studies of Platinum(IV) (Pt(IV)) prodrugs, a promising class of anti-cancer agents. Pt(IV) complexes are designed as more stable and less toxic precursors to the active Platinum(II) (Pt(II)) species, which ultimately exert their cytotoxic effects by binding to DNA. This document summarizes key quantitative data from various studies, details common experimental protocols for assessing cytotoxicity, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro Cytotoxicity of Platinum(IV) Prodrugs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Pt(IV) prodrugs against a range of cancer cell lines, providing a comparative view of their cytotoxic potential.
| Prodrug Name/Complex | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Pt(IV)-biSi-2 | HCT 116 (Colon) | ~0.25 | 48 | [1][2] |
| Pt(IV)-biSi-2 | HT-29 (Colon) | Not specified | Not specified | [2] |
| Complex 8 | Not specified | 5.1 | Not specified | [3] |
| Complex 10 | Not specified | 1.3 | Not specified | [3] |
| Oxoplatin | Gastric Cancer Cell Lines | Low activity | Not specified | [4] |
| Platinum tetrachlorido(IV) complex | Gastric Cancer Cell Lines | 1-3 µg/ml | Not specified | [4] |
| 47OMESS(IV) | A549 (Lung) | 7-20 fold more active than cisplatin | Not specified | [5] |
| 47OMESS(IV) | MDA-MB-231 (Breast) | 7-20 fold more active than cisplatin | Not specified | [5] |
| 47OMESS(IV) | A375 (Melanoma) | 7-20 fold more active than cisplatin | Not specified | [5] |
| Complex 4 | Du145 (Prostate) | 0.003 | Not specified | [6] |
| Complex 4 | HT29 (Colon) | 1614-fold more active than cisplatin | Not specified | [6] |
| Amphiphilic Pt(IV) prodrug (1) | MDA-MB-231 (Breast) | 1.83 ± 0.51 | 72 | [7] |
| BrPt3 | Oxaliplatin-resistant A549/OXP | More active than oxaliplatin | Not specified | [8] |
| LHRH-platinum(IV) conjugate | LHRH receptor-positive cancer cells | 5-8 times more active than in LHRH receptor-negative cells | Not specified | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the initial cytotoxicity studies of Pt(IV) prodrugs.
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7]
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the Pt(IV) prodrug and a vehicle control (e.g., DMSO). Cisplatin is often used as a positive control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
b) SRB (Sulphorhodamine B) Assay [11]
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Drug Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the Pt(IV) prodrugs.
-
Cell Fixation: After the incubation period, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for about 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with SRB solution (e.g., 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: The unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis Assays
Flow Cytometric Analysis of Apoptosis [11]
This technique is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the Pt(IV) prodrug for various time points (e.g., 6, 24, 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with a combination of Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow for the cytotoxic evaluation of Pt(IV) prodrugs.
References
- 1. Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and cytotoxicity of new platinum(IV) complexes of mixed carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Cytotoxic Activities of the Oral Platinum(IV) Prodrug Oxoplatin and HSP90 Inhibitor Ganetespib against a Panel of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Platinum(II) and Platinum(IV) Antitumor Agents that Exhibit Potent Cytotoxicity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Interactions between mitochondria-damaging platinum(iv) prodrugs and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Cytotoxic Study of a Platinum(IV) Anticancer Prodrug with Selectivity toward Luteinizing Hormone-Releasing Hormone (LHRH) Receptor-Positive Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Effects of Newly Synthesized Platinum(IV) Complexes on Cytotoxicity and Radiosensitization of Human Tumour Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
Methodological & Application
Application Notes and Protocols: Platinum Complexes in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The application of transition metal complexes in asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of chiral molecules. While platinum-based catalysts have shown efficacy in various transformations, a critical distinction must be made regarding the oxidation state of the active platinum species. The direct application of stable, isolable Platinum(IV) complexes as precatalysts in asymmetric catalysis is not a widely reported or established field. The vast majority of platinum-catalyzed asymmetric reactions utilize Platinum(II) or Platinum(0) precatalysts.
However, Platinum(IV) species are frequently proposed as key intermediates in catalytic cycles that are initiated with Platinum(II) complexes. These Pt(II)/Pt(IV) catalytic cycles are particularly relevant in reactions involving oxidative addition and reductive elimination steps, such as C-H activation and C-C bond formation. This document will provide an overview of the role of platinum complexes in asymmetric catalysis, with a focus on reactions where a Pt(IV) intermediate is mechanistically significant.
Part 1: The Role of Pt(IV) as a Catalytic Intermediate
In many platinum-catalyzed reactions, the catalytic cycle is proposed to proceed through the oxidation of a Pt(II) species to a transient Pt(IV) intermediate. This is followed by a reductive elimination step that forms the desired product and regenerates the active Pt(II) catalyst. This Pt(II)/Pt(IV) mechanism is crucial for understanding the catalyst's behavior and for the rational design of new catalytic systems.
A generalized schematic of a Pt(II)/Pt(IV) catalytic cycle is presented below.
This cycle highlights the transient nature of the Pt(IV) species, which is formed in situ and is typically not the starting catalyst.
Part 2: Application in Asymmetric C-H Functionalization and C-C Bond Formation
Platinum-catalyzed C-H functionalization is a powerful tool for the synthesis of complex organic molecules. These reactions often proceed via a Pt(II)/Pt(IV) catalytic cycle. While most examples in the literature focus on achiral transformations, the principles can be extended to asymmetric catalysis by employing chiral ligands.
Example: Platinum-Catalyzed Asymmetric Arylation
Preliminary mechanistic studies of platinum-catalyzed C-H arylation of arenes with diaryliodonium salts suggest a Pt(II)/Pt(IV) catalytic cycle involving a rate-limiting C-C bond-forming reductive elimination step.[1]
Proposed Catalytic Cycle for Asymmetric Arylation
References
Application Notes & Protocols: Platinum(IV) Prodrugs for Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Platinum-based drugs, such as cisplatin and oxaliplatin, are cornerstones of modern chemotherapy. However, their efficacy is often limited by severe side effects and the development of drug resistance. Platinum(IV) [Pt(IV)] complexes have emerged as a promising strategy to overcome these limitations. These compounds act as prodrugs; they are relatively inert octahedral d6 complexes that become activated upon reduction to the cytotoxic square planar d8 Platinum(II) [Pt(II)] species within the tumor microenvironment. This activation is often facilitated by reducing agents like glutathione (GSH), which are found in higher concentrations inside cancer cells. The axial ligands of the Pt(IV) scaffold can be functionalized with targeting moieties or other therapeutic agents, enabling targeted delivery and synergistic anticancer effects.
General Mechanism of Action & Cellular Processing
The therapeutic action of a Pt(IV) prodrug is a multi-step process that begins with cellular uptake and culminates in DNA damage, ultimately leading to apoptosis.
Caption: General mechanism of Pt(IV) prodrug activation in a cancer cell.
Synthesis and Functionalization Workflow
The synthesis of targeted Pt(IV) prodrugs involves a modular approach, starting from a Pt(II) precursor. Axial ligands, which can include targeting molecules, are then added via oxidation.
Caption: General workflow for synthesizing a targeted Pt(IV) prodrug.
Experimental Protocols
Protocol 3.1: Synthesis of a Carboxylic Acid-Functionalized Pt(IV) Prodrug
This protocol describes a general method for synthesizing a Pt(IV) complex with axial carboxylate ligands, a common strategy for attaching targeting molecules.
Materials & Reagents:
-
Cisplatin (cis-[Pt(NH₃)₂(Cl)₂])
-
30% Hydrogen peroxide (H₂O₂)
-
Succinic anhydride
-
Dimethylformamide (DMF)
-
Deionized water
-
0.2 µm syringe filter
-
Lyophilizer
Procedure:
-
Oxidation of Pt(II) to Pt(IV): Suspend cisplatin (1.0 mmol) in 10 mL of deionized water. Add 5.0 mL of 30% H₂O₂. Stir the mixture at 50°C for 4 hours until the solution becomes clear and colorless.
-
Removal of Excess H₂O₂: Cool the solution to room temperature. Evaporate the solvent under reduced pressure to obtain the Pt(IV) intermediate, c,c,t-[Pt(NH₃)₂(Cl)₂(OH)₂], as a yellow solid.
-
Acylation with Succinic Anhydride: Dissolve the Pt(IV) intermediate (0.5 mmol) in 10 mL of DMF. Add succinic anhydride (2.0 mmol, 4-fold molar excess).
-
Reaction: Stir the mixture in the dark at room temperature for 48 hours.
-
Purification: Precipitate the crude product by adding diethyl ether. Collect the solid by filtration, wash thoroughly with diethyl ether and then water to remove unreacted starting materials.
-
Final Product: Dry the resulting yellow solid, c,c,t-[Pt(NH₃)₂(Cl)₂(OOCCH₂CH₂COOH)₂], under vacuum. The product can be further purified by recrystallization if necessary. Characterize using ¹H NMR, ¹⁹⁵Pt NMR, and mass spectrometry.
Protocol 3.2: In Vitro Cytotoxicity - MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the Pt(IV) prodrug.
Materials & Reagents:
-
Cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pt(IV) prodrug stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of the Pt(IV) prodrug in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells (negative control) and a vehicle control (e.g., medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration (log scale) to determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth).
Quantitative Data Summary
The effectiveness of Pt(IV) prodrugs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher cytotoxicity.
| Compound ID | Pt Precursor | Axial Ligand(s) | Targeting Moiety | Cell Line | IC₅₀ (µM) |
| Cisplatin | - | - | None | A549 (Lung) | 11.2 ± 1.5 |
| Oxaliplatin | - | - | None | HT-29 (Colon) | 4.5 ± 0.6 |
| Prodrug 1 | Cisplatin | Dichloroacetate | None | A549 (Lung) | 5.8 ± 0.7 |
| Prodrug 2 | Cisplatin | Biotin-linker-succinate | Biotin | HeLa (Cervical) | 2.1 ± 0.3 |
| Prodrug 3 | Kiteplatin | Phenylbutyrate | None | 4T1 (Breast) | 0.9 ± 0.1 |
| Prodrug 4 | Cisplatin | Folic acid-linker-succinate | Folic Acid | MCF-7 (Breast) | 1.5 ± 0.2 |
Table Note: Data is representative and compiled from various sources in the literature for illustrative purposes. Actual values may vary based on experimental conditions.
Targeted Signaling Pathways
Many Pt(IV) prodrugs are designed with axial ligands that are themselves bioactive molecules, capable of inhibiting key cancer-related signaling pathways, leading to synergistic effects. For example, a Pt(IV) prodrug with a PI3K inhibitor as an axial ligand can simultaneously induce DNA damage and block pro-survival signaling.
Caption: Dual-action Pt(IV) prodrug targeting DNA and the PI3K/Akt pathway.
Conclusion: Pt(IV) prodrugs represent a versatile and powerful platform for developing next-generation anticancer therapeutics. Their stability, capacity for targeted functionalization, and potential for multi-modal action allow for the creation of highly specific and potent agents. The protocols and data presented here provide a foundational framework for researchers entering this exciting field of drug development. Continued innovation in ligand design and understanding of the tumor microenvironment will further unlock the clinical potential of these compounds.
Application Note and Protocol for the Characterization of Platinum(IV) Complexes using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of Platinum(IV) complexes in solution. The diamagnetic nature of Pt(IV) (d⁶ low-spin) complexes makes them amenable to a wide array of NMR techniques. This application note provides a detailed protocol for the characterization of these complexes, focusing on ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt NMR spectroscopy, including two-dimensional (2D) correlation experiments. The high sensitivity of the ¹⁹⁵Pt nucleus to its chemical environment, including oxidation state and ligand identity, makes ¹⁹⁵Pt NMR a particularly powerful diagnostic tool.[1][2]
Key NMR Nuclei for Platinum(IV) Complex Characterization
The structural characterization of Platinum(IV) complexes relies on the analysis of spectra from several key nuclei:
-
¹H NMR: Provides information on the organic ligands coordinated to the platinum center. Deshielding of proton signals upon coordination to Pt(IV) is a common observation.[3]
-
¹³C NMR: Offers insights into the carbon framework of the organic ligands and can reveal information about the platinum-carbon bonding environment.
-
¹⁵N NMR: When isotopically enriched, this technique is highly informative for complexes with nitrogen-containing ligands, such as am(m)ine groups.[4][5] The ¹J(¹⁹⁵Pt-¹⁵N) coupling constants are sensitive to the nature of the trans ligand.[6]
-
¹⁹⁵Pt NMR: This is the most direct method for probing the platinum center. The ¹⁹⁵Pt isotope has a natural abundance of 33.8% and a spin of I = 1/2, making it readily observable.[2][6] The chemical shifts are extremely sensitive to the coordination sphere and oxidation state of the platinum atom, spanning a range of over 13,000 ppm.[1][2]
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in which the Platinum(IV) complex is soluble and stable. For aqueous studies, D₂O is commonly used.[7]
-
Concentration: Prepare a solution with a concentration typically in the range of 5-20 mM. For ¹⁹⁵Pt NMR, higher concentrations may be necessary to obtain a good signal-to-noise ratio in a reasonable time, although modern instruments can often acquire spectra at lower concentrations.
-
Reference Standard:
NMR Data Acquisition
The following is a general workflow for acquiring NMR data for a novel Platinum(IV) complex.
Caption: Workflow for NMR characterization of Platinum(IV) complexes.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 10-15 ppm.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-5 seconds.
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling to remove any potential couplings and improve signal-to-noise.
-
Spectral Width: A very large spectral width (e.g., 500-1000 ppm or wider) is often necessary due to the vast chemical shift range of platinum.[1][2]
-
Number of Scans: Can range from several hundred to many thousands, depending on the sample concentration and instrument sensitivity.
-
Relaxation Delay: T₁ values for ¹⁹⁵Pt can be short, so a relaxation delay of 0.5-2 seconds is often sufficient.[8]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar coupled protons, which is useful for assigning protons within a spin system on the ligands.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
¹H-¹⁵N HSQC: For ¹⁵N-labeled complexes, this experiment correlates protons with their directly attached nitrogen atoms, providing valuable information on the N-H environment.[4][5]
Data Presentation and Interpretation
Chemical Shifts (δ)
The chemical shift provides information about the electronic environment of the nucleus. For Pt(IV) complexes, the following trends are generally observed:
-
¹H NMR: Protons on ligands coordinated to the Pt(IV) center are typically deshielded (shifted to higher ppm values) compared to the free ligand due to the electron-withdrawing nature of the metal center.[3]
-
¹⁹⁵Pt NMR: The chemical shifts are highly sensitive to the nature of the coordinated ligands. For example, the substitution of a chloride ligand with a bromide ligand can result in a significant change in the ¹⁹⁵Pt chemical shift.[1] The oxidation state of platinum also has a profound effect on the chemical shift.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons on Ligands in Pt(IV) Complexes.
| Complex Type | Ligand Proton | Chemical Shift (δ) in DMSO-d₆ | Reference |
| cis,trans,cis-[Pt(NH₃)₂Cl₂(OH)₂] | NH₃ | ~ 5.5 - 6.5 | General |
| [Pt(DACHEX)(OXA)(Cl)₂] (DACHEX = trans-1,2-diamino-4-cyclohexene) | NH₂ | 7.79, 6.91 | [3] |
Table 2: Representative ¹⁹⁵Pt NMR Chemical Shifts (ppm) for Pt(IV) Complexes.
| Complex | Chemical Shift (δ) | Solvent | Reference |
| [PtCl₆]²⁻ | 0 (by definition) | D₂O | [2] |
| [PtBr₆]²⁻ | -1882 | H₂O | [1] |
| [PtBr₅(H₂O)]⁻ | -1003 | H₂O | [1] |
| cis-[PtCl₄(NH₃)₂] | ~ 1100 | D₂O | General |
| trans-[PtCl₄(NH₃)₂] | ~ 1050 | D₂O | General |
Coupling Constants (J)
Spin-spin coupling between NMR-active nuclei provides through-bond connectivity information.
-
¹J(¹⁹⁵Pt-¹⁵N): In ¹⁵N-enriched complexes, the one-bond coupling constant between platinum and nitrogen is typically in the range of 160-390 Hz and is sensitive to the trans influence of the ligand opposite to the nitrogen.[6]
-
²J(¹⁹⁵Pt-¹H): Two-bond couplings between platinum and protons on the coordinated ligands are often observed, typically in the range of 25-90 Hz.[6] These couplings manifest as satellite peaks in the ¹H NMR spectrum.[2]
-
¹J(¹⁹⁵Pt-³¹P): For complexes with phosphine ligands, the one-bond coupling to phosphorus is very large, ranging from 1300 to 4000 Hz.[6]
Table 3: Representative Coupling Constants (Hz) in Platinum Complexes.
| Coupling Type | Typical Range (Hz) | Notes | Reference |
| ¹J(¹⁹⁵Pt-¹⁵N) | 160 - 390 | Sensitive to the trans influence of the opposing ligand. | [6] |
| ²J(¹⁹⁵Pt-¹H) | 25 - 90 | Observed as satellite peaks in ¹H NMR spectra. | [6] |
| ¹J(¹⁹⁵Pt-³¹P) | 1300 - 4000 | Very large coupling, useful for characterizing Pt-P bonds. | [6] |
| ¹J(¹⁹⁵Pt-¹³C) | Varies widely | Depends on the hybridization and nature of the Pt-C bond. |
Logical Relationships in Data Interpretation
The interpretation of NMR data for a Platinum(IV) complex is a multi-step process where information from different experiments is combined to build a complete structural picture.
Caption: Logical flow for interpreting NMR data of Pt(IV) complexes.
Conclusion
NMR spectroscopy is a powerful and versatile technique for the comprehensive characterization of Platinum(IV) complexes. By employing a combination of 1D and 2D NMR experiments, researchers can obtain detailed information about the ligand environment, platinum coordination sphere, and stereochemistry of these important compounds. The protocols and data presented in this application note provide a robust framework for the successful application of NMR in the study of Platinum(IV) complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [1H, 15N] heteronuclear single quantum coherence NMR study of the mechanism of aquation of platinum(IV) ammine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 7. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 8. NMR Periodic Table: Platinum NMR [imserc.northwestern.edu]
Application Notes and Protocols for Monitoring the In Vitro Reduction of Platinum(IV) Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(IV) complexes are a promising class of next-generation anticancer prodrugs.[1][2] Their efficacy is contingent upon their reduction to the active cytotoxic Platinum(II) species within the cellular environment.[3][4][5] Therefore, monitoring this reduction process in vitro is crucial for understanding the mechanism of action, predicting anticancer performance, and designing novel Pt(IV) prodrugs.[1][2][6] This document provides detailed application notes and protocols for several key analytical techniques used to monitor the reduction of Pt(IV) complexes. These methods offer valuable insights into the kinetics and mechanisms of Pt(IV) complex activation.[1]
The activation of Pt(IV) prodrugs is initiated by biological reductants such as ascorbic acid, glutathione (GSH), L-cysteine, and L-methionine.[1][7][8] Upon reduction, the axial ligands of the octahedral Pt(IV) complex are typically released, yielding the square planar Pt(II) active drug.[1][8]
General Signaling Pathway for Pt(IV) Complex Reduction
The following diagram illustrates the general pathway of a Pt(IV) prodrug from administration to cellular activation.
Caption: General pathway of Pt(IV) prodrug activation.
UV-Visible (UV-Vis) Spectroscopy
Application Note
UV-Vis spectroscopy is a widely used technique to study the kinetics of Pt(IV) complex reduction.[1] The method is based on the differences in the electronic absorption spectra of Pt(IV) and Pt(II) complexes. Pt(IV) complexes typically exhibit a more intense and red-shifted ligand-to-metal charge transfer (LMCT) band compared to their Pt(II) counterparts.[1] The reduction of the Pt(IV) complex leads to a decrease in the intensity of this LMCT band, which can be monitored over time to determine the reaction rate.[1] In some cases, a colorimetric approach can be employed where the release of a chromophoric axial ligand upon reduction is monitored.[9][10][11][12]
Experimental Protocol: Monitoring Pt(IV) Reduction by a Biological Reductant
This protocol describes the use of UV-Vis spectroscopy to monitor the reduction of a Pt(IV) complex by a biological reductant, such as sodium ascorbate (NaAsc).[11]
Materials:
-
Pt(IV) complex of interest
-
Sodium ascorbate (NaAsc) or other biological reductant
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Pt(IV) complex in a suitable solvent (e.g., DMSO or water).
-
Prepare a fresh stock solution of the biological reductant (e.g., NaAsc) in PBS.
-
-
Determination of Working Wavelength:
-
Record the UV-Vis spectrum of the Pt(IV) complex in PBS to identify the wavelength of the maximum absorbance (λmax) of the LMCT band.[1]
-
Record the spectrum of the reductant and the expected Pt(II) product to check for potential interference at the chosen wavelength.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 37 °C).
-
In a quartz cuvette, add the Pt(IV) complex solution diluted in PBS to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding a specific concentration of the reductant (e.g., 100 equivalents, 5 mM NaAsc).[11] For pseudo-first-order kinetics, the reductant should be in at least 10-fold excess.[1]
-
Immediately start monitoring the decrease in absorbance at the predetermined λmax over time.
-
Record data at regular intervals until the reaction reaches completion.
-
-
Data Analysis:
-
Plot the absorbance at λmax versus time.
-
From this data, the reduction rate constant can be calculated.
-
Quantitative Data Summary
| Pt(IV) Complex Derivative | Reductant | Monitored Wavelength (nm) | Observation | Reference |
| Cis-4NP | NaAsc | 338 (decrease), 404 (increase) | Gradual change over 7 hours | [11] |
| PtCl6(2-) | Ascorbic Acid | 260 | Decrease in absorbance | [13] |
| Complex 1 | UVA Irradiation | 304 | Decrease in absorbance with increasing irradiation time | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy provides detailed structural information about Pt(IV) complexes and their reduction products.[1] Several NMR-active nuclei, including 195Pt, 1H, 13C, and 15N, can be utilized to monitor the reduction process.[1][14] The reduction from Pt(IV) to Pt(II) causes significant changes in the chemical environment of the platinum center and its coordinated ligands, resulting in distinct chemical shifts.[1][15] 195Pt NMR is particularly powerful as the chemical shift is highly sensitive to the oxidation state and coordination sphere of the platinum atom.[1][14][15]
Experimental Protocol: 195Pt NMR Monitoring of Pt(IV) Reduction
This protocol outlines the use of 195Pt NMR to observe the conversion of a Pt(IV) complex to its Pt(II) analogue.
Materials:
-
Pt(IV) complex
-
Biological reductant (e.g., Glutathione - GSH)
-
Deuterated solvent (e.g., D2O or DMSO-d6)
-
NMR tubes
-
High-field NMR spectrometer with a broadband probe
Procedure:
-
Sample Preparation:
-
Dissolve the Pt(IV) complex in the deuterated solvent in an NMR tube to a suitable concentration (typically in the millimolar range).
-
Acquire a 195Pt NMR spectrum of the starting Pt(IV) complex to determine its characteristic chemical shift.
-
Prepare a solution of the reductant (e.g., GSH) in the same deuterated solvent.
-
-
Reaction Monitoring:
-
Add the reductant solution to the NMR tube containing the Pt(IV) complex.
-
Acquire 195Pt NMR spectra at different time points (e.g., 0, 1, 4, 24 hours) to monitor the disappearance of the Pt(IV) signal and the appearance of the Pt(II) signal.
-
-
Data Analysis:
-
Integrate the signals corresponding to the Pt(IV) and Pt(II) species at each time point to determine their relative concentrations.
-
Plot the concentration of the Pt(IV) complex versus time to determine the reduction kinetics.
-
Quantitative Data Summary
| Complex | 195Pt Chemical Shift (ppm) | Oxidation State | Reference |
| Cis-4NP | 1253 | Pt(IV) | [9][11] |
| Oxali-4NP | 1632 | Pt(IV) | [9][11] |
| Carbo-4NP | 1971 | Pt(IV) | [9][11] |
| [Pt(edBz)Cl2] | -2339 | Pt(II) | [15] |
| [Pt(edDs)Cl2] | -2345 | Pt(II) | [15] |
| [Pt(edBz)Cl4] | -382 | Pt(IV) | [15] |
| [Pt(edDs)Cl4] | -386 | Pt(IV) | [15] |
| Cisplatin | -2149 | Pt(II) | [1] |
| Carboplatin | -1705 | Pt(II) | [1] |
X-ray Absorption Spectroscopy (XAS)
Application Note
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the oxidation state and local coordination environment of platinum.[8][16][17][18] The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state.[16][17][18] The energy and intensity of the Pt L3-edge "white line" feature are higher for Pt(IV) than for Pt(II).[1][19] This difference allows for the quantitative determination of the Pt(IV)/Pt(II) ratio in a sample, making it an excellent tool for monitoring the reduction process in various environments, including in cells.[1][19]
Experimental Workflow for XANES Analysis
Caption: Workflow for XANES-based monitoring of Pt(IV) reduction.
Experimental Protocol: XANES Measurement of Pt(IV) Reduction in Cell Lysate
Materials:
-
Cancer cell line (e.g., A2780)
-
Pt(IV) complex
-
Cell culture medium
-
Lysis buffer
-
Liquid nitrogen
-
Synchrotron beamline equipped for XAS
Procedure:
-
Cell Treatment:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with the Pt(IV) complex at a specific concentration for various time points.
-
-
Sample Preparation:
-
Harvest the cells and wash with PBS.
-
Prepare cell lysates.
-
Flash-freeze the samples in liquid nitrogen for storage and transport to the synchrotron facility.
-
-
XANES Data Collection:
-
Mount the frozen samples in the cryostat of the synchrotron beamline.
-
Collect Pt L3-edge XANES spectra for each sample.
-
Collect spectra for Pt(IV) and Pt(II) standards for reference.
-
-
Data Analysis:
-
Normalize the acquired spectra.
-
Analyze the white line height of the spectra. The normalized white line height can be used to quantitatively determine the proportion of each oxidation state in a mixture.[19]
-
Compare the spectra of the treated cells to the standards to determine the extent of Pt(IV) reduction over time.
-
Quantitative Data Summary
| Complex | Pt L3-edge Energy (eV) | Observation | Reference |
| PtII[TpCF3PP] | 11566.0 | - | [17][18] |
| PtIV[TpCF3PP]Cl2 | 11567.2 | 1.2 eV blueshift from Pt(II) form | [17][18] |
| PtIV--INVALID-LINK--(py) | 11567.6 | - | [17][18] |
| Pt(II) complexes (average) | - | Normalized white line height: 1.52 ± 0.05 | [19] |
| Pt(IV) complexes (average) | - | Normalized white line height: 2.43 ± 0.19 | [19] |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a powerful technique for separating and quantifying the components of a mixture.[11] In the context of Pt(IV) complex reduction, reversed-phase HPLC (RP-HPLC) can be used to separate the more polar Pt(IV) starting material from the less polar Pt(II) product and any released ligands. By monitoring the peak areas of the Pt(IV) and Pt(II) species over time, the kinetics of the reduction can be determined. However, a limitation is that many platinum complexes are weakly absorbing, often requiring millimolar concentrations for detection.[9][11]
Experimental Protocol: RP-HPLC Analysis of Pt(IV) Reduction
Materials:
-
Pt(IV) complex
-
Biological reductant
-
HPLC-grade water and organic solvent (e.g., acetonitrile or methanol)
-
Acidic modifier (e.g., formic acid or trifluoroacetic acid)
-
RP-HPLC system with a suitable column (e.g., C18) and a UV detector
Procedure:
-
Method Development:
-
Develop an isocratic or gradient elution method that effectively separates the Pt(IV) complex from its Pt(II) counterpart and any other relevant species.
-
The mobile phase typically consists of a mixture of water and an organic solvent with an acidic modifier.
-
Determine the retention times for the Pt(IV) and Pt(II) species by injecting standards.
-
-
Reaction and Sampling:
-
Initiate the reduction reaction by mixing the Pt(IV) complex with the reductant in a suitable buffer.
-
At various time points, take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by rapid freezing or dilution).
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile at a wavelength where both Pt(IV) and Pt(II) species absorb.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the Pt(IV) and Pt(II) complexes.
-
Plot the percentage of the remaining Pt(IV) complex or the formed Pt(II) complex as a function of time to determine the reduction kinetics.
-
Logical Diagram for HPLC Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
References
- 1. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in technical strategies for monitoring the reduction of platinum(iv) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Influence of reducing agents on the cytotoxic activity of platinum(IV) complexes: induction of G2/M arrest, apoptosis and oxidative stress in A2780 and cisplatin resistant A2780cis cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A colorimetric approach for monitoring the reduction of platinum( iv ) complexes in aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00859F [pubs.rsc.org]
- 10. A colorimetric approach for monitoring the reduction of platinum(iv) complexes in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A colorimetric approach for monitoring the reduction of platinum(iv) complexes in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of Ligand Fluorescence by the Pt(II)/Pt(IV) Redox Couple - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative measurement of the reduction of platinum(IV) complexes using X-ray absorption near-edge spectroscopy (XANES) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Platinum(IV) Compounds in Electrochemical Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(IV) compounds, traditionally recognized for their roles as anticancer prodrugs, are emerging as versatile components in the development of advanced electrochemical sensors. Their unique properties, including inherent stability, well-defined redox behavior, and utility as precursors for catalytic platinum nanoparticles, offer significant advantages in analytical applications. This document provides detailed application notes and experimental protocols for the use of Platinum(IV) compounds in electrochemical sensing, targeting researchers, scientists, and professionals in drug development.
The applications of Pt(IV) compounds in this field can be broadly categorized into two main areas:
-
Direct Detection of Pt(IV) Prodrugs: The development of sensors for the quantitative analysis of Pt(IV)-based therapeutic agents in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.
-
Precursors for Electrocatalytic Nanomaterials: Pt(IV) salts, most commonly hexachloroplatinic acid (H₂PtCl₆), are widely used for the controlled electrochemical deposition of platinum nanoparticles (PtNPs) onto electrode surfaces. These PtNPs serve as powerful catalysts, significantly enhancing the sensitivity and performance of biosensors for a wide range of analytes.
These notes will provide an overview of the principles, key performance data, and detailed protocols for fabricating and utilizing these electrochemical sensors.
Application 1: Direct Electrochemical Detection of Platinum(IV) Prodrugs
The ability to directly measure the concentration of Pt(IV) prodrugs in biological fluids is of significant interest in pharmaceutical and clinical research. Electrochemical sensors offer a rapid, cost-effective, and sensitive alternative to traditional analytical methods.
Principle of Detection
The detection of Pt(IV) prodrugs can be achieved through their electrochemical reduction or by exploiting their catalytic interaction with a redox mediator immobilized on the electrode surface. For instance, a sensor for the oral anticancer agent satraplatin (a Pt(IV) complex) has been developed based on the electrocatalytic reaction between the Pt(IV) center of satraplatin and surface-immobilized methylene blue.[1] This approach allows for specific detection of the Pt(IV) species without interference from its Pt(II) metabolites.[1]
Quantitative Data Summary
The performance of electrochemical sensors for the direct detection of Pt(IV) compounds is summarized in the table below.
| Analyte | Sensor Configuration | Detection Method | Linear Range | Limit of Detection (LOD) | Matrix | Reference |
| Satraplatin | Methylene blue and alkanethiol modified gold electrode | Cyclic Voltammetry (CV), Chronoamperometry (CA) | Not specified | 1-10 µM | 50% Serum | [1] |
Experimental Protocol: Fabrication of a Satraplatin-Sensitive Electrode
This protocol describes the fabrication of a reagentless, reusable electrochemical sensor for the detection of the Pt(IV) prodrug satraplatin, adapted from the literature.[1]
Materials:
-
Gold electrodes
-
Methylene blue (MB)
-
2-Mercaptoethanol (2-ME)
-
Satraplatin (SAT)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ethanol
-
Standard electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
-
Potentiostat
Procedure:
-
Electrode Cleaning: Clean the gold working electrode by polishing with alumina slurry, followed by sonication in ethanol and deionized water. Then, electrochemically clean the electrode by cycling the potential in sulfuric acid.
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned gold electrode in an ethanolic solution containing a mixture of methylene blue and 2-mercaptoethanol for a sufficient time to allow the formation of a mixed self-assembled monolayer.
-
Rinse the electrode thoroughly with ethanol and deionized water to remove non-specifically adsorbed molecules.
-
-
Electrochemical Measurements:
-
Place the modified electrode in the electrochemical cell containing the sample (e.g., PBS or serum spiked with satraplatin).
-
Perform cyclic voltammetry or chronoamperometry to measure the electrocatalytic response. The presence of satraplatin will induce a catalytic current from the immobilized methylene blue, which is proportional to the satraplatin concentration.
-
Logical Relationship Diagram: Satraplatin Detection
Caption: Workflow for the electrochemical detection of Satraplatin.
Application 2: Pt(IV) Compounds as Precursors for Nanoparticle-Based Biosensors
A predominant application of Pt(IV) compounds in electrochemical sensors is their use as a source for platinum in the fabrication of highly catalytic platinum nanoparticles (PtNPs). Hexachloroplatinic acid (H₂PtCl₆) is a common precursor for this purpose. The resulting PtNPs can significantly amplify the electrochemical signal, leading to highly sensitive biosensors.
Principle of Signal Amplification
PtNPs are electrodeposited onto an electrode surface from a solution containing a Pt(IV) salt. These nanoparticles possess a large surface area and excellent catalytic properties, which can be harnessed for signal amplification in various biosensing schemes. For instance, in an immunosensor, the presence of an analyte can hinder the access of a redox probe to the PtNP-modified electrode, resulting in a decrease in the electrochemical signal that is proportional to the analyte concentration.[2]
Quantitative Data Summary
The following table summarizes the performance of various electrochemical biosensors that utilize PtNPs derived from Pt(IV) precursors.
| Analyte | Sensor Configuration | Detection Method | Linear Range | Limit of Detection (LOD) | Matrix | Reference |
| Carcinoembryonic Antigen (CEA) | PtNPs in silica nanochannels on ITO electrode | Differential Pulse Voltammetry (DPV) | 0.01 pg/mL - 10 ng/mL | 0.30 fg/mL | Human Serum | [2] |
| Human Chorionic Gonadotropin (hCG) | PtNPs labeled antibody on screen-printed carbon electrode | Open Circuit Potential (OCP) | 0 - 10 ng/mL | 0.28 ng/mL | Not specified | [3][4] |
| L-glutamic acid | PtNPs on carboxylated-reduced graphene oxide with glutamate oxidase | Amperometry | 0.004 - 0.9 mM | 0.1 µM | Not specified | [5] |
| Hydrogen Peroxide | PtNPs on reduced graphene oxide | Amperometry | 0.5 - 3.475 mM | ~0.2 µM | Living Cells | [5] |
| Glucose | PtNPs with single-wall carbon nanotubes and glucose oxidase | Amperometry | Not specified | 0.5 µM | Not specified | [6][7] |
Experimental Protocol: Fabrication of a PtNP-Based Immunosensor for Carcinoembryonic Antigen (CEA)
This protocol is adapted from a method for a highly sensitive electrochemical immunosensor for CEA, demonstrating the use of a Pt(IV) precursor for nanoparticle synthesis.[2]
Materials:
-
Indium tin oxide (ITO) coated glass electrodes
-
Hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Sulfuric acid (H₂SO₄)
-
Amine-functionalized silica precursor (e.g., APTES)
-
Surfactant (e.g., CTAB)
-
Glutaraldehyde (GA)
-
Anti-CEA antibody
-
Bovine Serum Albumin (BSA)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Amine-Functionalized Mesoporous Silica Film on ITO (NH₂-VMSF/ITO):
-
Prepare a precursor solution containing a surfactant, an amine-functionalized silica precursor, and a silica source in an ethanol/water mixture.
-
Grow the NH₂-VMSF on the ITO electrode using an electrochemically assisted self-assembly (EASA) method by applying a constant potential.
-
-
Electrodeposition of Platinum Nanoparticles (PtNPs):
-
Prepare an electrodeposition solution of H₂PtCl₆·6H₂O in H₂SO₄.
-
Immerse the NH₂-VMSF/ITO electrode in the solution and apply a constant negative potential for a short duration (e.g., -0.2 V for a few seconds) to electrodeposit PtNPs within the silica nanochannels.
-
-
Antibody Immobilization:
-
Activate the surface of the PtNPs@NH₂-VMSF/ITO electrode with glutaraldehyde.
-
Incubate the activated electrode with a solution of anti-CEA antibody to allow for covalent immobilization.
-
Block any remaining active sites with a BSA solution to prevent non-specific binding.
-
-
Electrochemical Detection of CEA:
-
Incubate the immunosensor with the sample containing CEA.
-
Perform differential pulse voltammetry (DPV) in a solution containing [Fe(CN)₆]³⁻. The binding of CEA to the antibody will hinder the diffusion of the redox probe to the electrode surface, causing a decrease in the peak current that is proportional to the CEA concentration.
-
Experimental Workflow Diagram: PtNP-Based Immunosensor Fabrication
Caption: Fabrication workflow for a PtNP-based immunosensor.
Signaling Pathway Diagram: General Mechanism of Pt(IV) Prodrug Activation
While not a signaling pathway in the biological sense, the activation of Pt(IV) prodrugs follows a distinct chemical pathway within the reductive environment of a cell, which is fundamental to their therapeutic action and relevant to their detection.
Caption: Activation pathway of a Pt(IV) prodrug in a cell.
Conclusion
Platinum(IV) compounds are valuable tools in the field of electrochemical sensors, both as direct targets for therapeutic drug monitoring and as essential precursors for creating highly effective nanoparticle-based sensing platforms. The protocols and data presented here offer a foundation for researchers and drug development professionals to explore and expand upon these applications. The continued development of novel Pt(IV) complexes and their integration into innovative sensor designs holds significant promise for advancing analytical and diagnostic capabilities in various scientific and clinical settings.
References
- 1. Electrochemical Detection of Platinum(IV) Prodrug Satraplatin in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly sensitive electrochemical immunosensor based on electrodeposited platinum nanostructures confined in silica nanochannels for the detection of the carcinoembryonic antigen [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress of the Practical Applications of the Platinum Nanoparticle-Based Electrochemistry Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cellular Uptake and Trafficking of Platinum(IV) Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(IV) complexes are a promising class of anticancer prodrugs designed to overcome the limitations of traditional Platinum(II) therapeutics like cisplatin, such as severe side effects and drug resistance.[1][2] Their octahedral, kinetically inert nature allows for greater stability in the bloodstream, minimizing off-target reactions.[3][4] The anticancer activity of Pt(IV) agents is contingent upon their cellular uptake and subsequent intracellular reduction to the active Pt(II) species, which then exerts its cytotoxic effect, primarily through DNA binding.[3][5][6][7] Understanding the mechanisms governing their entry into cancer cells and their subsequent trafficking is therefore critical for the rational design of more effective and selective Pt(IV)-based therapies.
These application notes provide an overview of the current understanding of Pt(IV) agent uptake and trafficking, summarize key quantitative data, and detail essential experimental protocols for their study.
Mechanisms of Cellular Uptake
The cellular entry of Pt(IV) complexes is a multifactorial process that differs significantly from their Pt(II) counterparts. The primary mechanisms are believed to be passive diffusion, with a potential role for endocytosis, especially for larger or nanoparticle-conjugated complexes.
Passive Diffusion: Unlike cisplatin, whose uptake is facilitated by transporters like the copper transporter 1 (CTR1) and organic cation transporters (OCTs), many Pt(IV) complexes appear to enter cells via passive diffusion.[8][9][10][11] This process is heavily influenced by the lipophilicity of the complex, which can be modulated by altering the axial ligands.[3][5][8] Generally, more lipophilic Pt(IV) complexes exhibit enhanced cellular accumulation, leading to greater DNA platination and cytotoxicity.[8]
Facilitated Transport: To date, there is no conclusive evidence for a specific membrane transporter that directly facilitates the influx of Pt(IV) complexes in their unreduced state.[8] This is a key distinction from Pt(II) drugs, where transporters play a major role in both uptake and resistance.[9][12][13]
Endocytosis: For Pt(IV) prodrugs conjugated to nanoparticles or large biomolecules, receptor-mediated endocytosis can be a significant uptake pathway.[14][15] This strategy allows for targeted delivery and can bypass some mechanisms of resistance.
Caption: Cellular uptake pathways for Platinum(IV) agents.
Intracellular Trafficking, Activation, and Efflux
Once inside the cell, Pt(IV) prodrugs must be activated via reduction to their cytotoxic Pt(II) form. This is a critical step in their mechanism of action.
Reduction: The relatively reducing environment of the cell interior, rich in molecules like glutathione (GSH) and ascorbic acid, facilitates the reduction of the Pt(IV) center to Pt(II).[5][6] This process releases the axial ligands and generates the active, square-planar Pt(II) complex.[4] The rate of reduction can be tuned by modifying the axial ligands, influencing the drug's activation profile.
DNA Targeting and Adduct Formation: The newly formed Pt(II) species, similar to cisplatin, becomes aquated in the low-chloride environment of the cytoplasm.[16] This activated form can then bind to nuclear DNA, forming intrastrand and interstrand crosslinks.[16][17] This DNA damage triggers downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Subcellular Localization: While the ultimate target is nuclear DNA, studies have shown that platinum can localize in various cellular compartments. Some Pt(IV) complexes show significant accumulation in the nucleus, while others may be found in the cytoplasm or mitochondria, depending on the nature of their ligands.[3][18][19]
Efflux: While influx transporters for Pt(IV) are not well-defined, the active Pt(II) metabolite can be recognized and exported from the cell by efflux pumps. Copper transporters ATP7A and ATP7B, as well as multidrug resistance-associated protein 2 (MRP2), have been implicated in the efflux of platinum drugs, contributing to resistance.[13][20]
Caption: Intracellular activation and trafficking of Pt(IV) prodrugs.
Data Presentation: Quantitative Cellular Uptake
The cellular accumulation of Pt(IV) agents varies significantly depending on the specific complex, cell line, concentration, and incubation time. The following table summarizes representative quantitative data from published studies.
| Pt(IV) Complex | Cell Line | Incubation Time (h) | Concentration (µM) | Cellular Pt Accumulation | Reference |
| cis,trans,cis-[PtCl₂(OAc)₂(NH₃)₂] | A2780 | 24 | 10 | ~15 ng Pt / 10⁶ cells | [3] |
| cis,trans,cis-[PtCl₂(OH)₂(NH₃)₂] | A2780 | 24 | 10 | ~10 ng Pt / 10⁶ cells | [3] |
| Ir-Pt binuclear complex (13) | A549 | 6 | 10 | 8.2-fold higher than cisplatin | [18] |
| PtAu₂-5 | MDA-MB-231 | 72 | IC₅₀ | ~5.45 µg/mL | [19] |
| Oxaliplatin-based Pt(IV) prodrugs | HCT116 | 3 | 10 | 10-25 pmol Pt / 10⁶ cells | [21] |
| Amphiphilic Pt(IV)-doxorubicin conjugate | MDA-MB-231 | 24 | 1 | Markedly higher than cisplatin | [22] |
Note: The data presented are for illustrative purposes and are derived from different experimental setups. Direct comparison between studies should be made with caution. Researchers should consult the original publications for detailed methodologies.
Experimental Protocols
Protocol 1: Quantification of Cellular Platinum Content by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol provides a highly sensitive method to determine the total amount of platinum accumulated within cells.
Objective: To accurately quantify the intracellular concentration of platinum following treatment with a Pt(IV) agent.
Materials:
-
Cultured adherent cells (e.g., in 6-well plates)
-
Pt(IV) agent stock solution
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
Centrifuge and microcentrifuge tubes
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Deionized water
-
Platinum standard solutions for calibration
-
ICP-MS instrument
Caption: Workflow for quantifying cellular platinum by ICP-MS.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach ~80-90% confluency. Culture overnight to ensure adherence.[23]
-
Drug Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentration of the Pt(IV) agent. Incubate for the specified time (e.g., 6, 12, or 24 hours). Include untreated control wells.
-
Washing: After incubation, aspirate the drug-containing medium. Thoroughly wash the cell monolayer three times with ice-cold PBS to remove all extracellular platinum.[20]
-
Cell Harvesting: Add Trypsin-EDTA to detach the cells. Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube. Centrifuge to pellet the cells.
-
Cell Counting (Parallel Plate): In a parallel plate set up for the same conditions, determine the cell number per well for normalization.
-
Digestion: Discard the supernatant from the cell pellet. Add a defined volume (e.g., 100-200 µL) of concentrated nitric acid to lyse the cells and digest the organic matrix. This step must be performed in a chemical fume hood with appropriate personal protective equipment.[20]
-
Dilution: Dilute the digested samples with deionized water to a final acid concentration compatible with the ICP-MS instrument (typically 1-2%).
-
ICP-MS Analysis: Analyze the samples using an ICP-MS. Create a calibration curve using serial dilutions of a certified platinum standard solution. Quantify the platinum content in the samples against the calibration curve.[20]
-
Data Normalization: Express the final data as ng or pg of platinum per million cells.
Protocol 2: Visualization of Subcellular Localization by Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of where a Pt(IV) agent or its payload localizes within the cell. This often requires a Pt(IV) complex conjugated to a fluorescent tag.
Objective: To visualize the intracellular distribution of a fluorescently-labeled Pt(IV) complex.
Materials:
-
Fluorescently-labeled Pt(IV) agent
-
Cells seeded on glass-bottom dishes or coverslips
-
Live-cell imaging medium or PBS and Paraformaldehyde (PFA) for fixing
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™, LysoTracker™) (Optional)
-
Antifade mounting medium
-
Confocal laser scanning microscope
Caption: Workflow for fluorescence microscopy of Pt(IV) agents.
Methodology:
-
Cell Preparation: Seed cells on sterile glass coverslips or in glass-bottom imaging dishes to achieve 50-70% confluency.[24]
-
Drug Treatment: Treat cells with the fluorescent Pt(IV) complex at the desired concentration and for the desired time points.
-
Washing: Gently wash the cells twice with pre-warmed PBS or imaging medium to remove the extracellular drug.
-
(For Fixed-Cell Imaging): a. Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Staining: Wash with PBS, then stain with a nuclear marker like DAPI.[24] c. Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[24]
-
(For Live-Cell Imaging): a. Staining: If desired, co-incubate with live-cell organelle trackers and a nuclear stain like Hoechst 33342. b. Imaging: Place the dish on the microscope stage within an environmental chamber (37°C, 5% CO₂).[24]
-
Microscopy: Acquire images using a confocal microscope with appropriate laser lines and emission filters for the platinum-conjugate fluorophore and any co-stains. For live-cell imaging, a time-lapse series can be acquired to observe dynamic trafficking events.[24]
-
Analysis: Analyze images to determine the subcellular localization (e.g., nuclear, cytoplasmic, mitochondrial) by observing the overlap (colocalization) of the platinum agent's signal with the signals from the specific organelle markers.
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol measures the cytotoxic effect of the Pt(IV) agent, which can be correlated with uptake data.
Objective: To determine the cytotoxicity of the Pt(IV) compound and calculate its IC₅₀ value.
Materials:
-
Cultured cells
-
96-well plates
-
Pt(IV) agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Caption: Workflow for determining cytotoxicity using an MTT assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[20]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the Pt(IV) compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.[20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm).
-
Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The cellular uptake and trafficking of Platinum(IV) agents are governed by a distinct set of principles compared to their Pt(II) predecessors. Lipophilicity-driven passive diffusion appears to be a dominant entry mechanism, while intracellular reduction is the key activation step. The ability to modify the axial ligands of Pt(IV) complexes offers a powerful tool to fine-tune their pharmacological properties, including cellular accumulation, rate of activation, and even intracellular targeting.
Future research will likely focus on developing Pt(IV) complexes with more sophisticated functionalities, such as tumor-targeting moieties or ligands that are released upon reduction to exert a secondary therapeutic effect. Elucidating whether specific transporters or endocytic pathways can be exploited for more efficient and selective delivery remains a key area of investigation. A deeper understanding of these fundamental mechanisms will continue to drive the development of the next generation of platinum-based anticancer drugs with improved efficacy and reduced toxicity.
References
- 1. Emerging platinum(iv) prodrugs to combat cisplatin resistance: from isolated cancer cells to tumor microenvironment - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer platinum (IV) prodrugs with novel modes of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aps.anl.gov [aps.anl.gov]
- 4. Platinum(IV) Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.med.muni.cz [www2.med.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular trafficking, accumulation and DNA platination of a series of cisplatin-based dicarboxylato Pt(IV) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Role of transporters in the distribution of platinum-based drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane Transporters as Mediators of Cisplatin Effects and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Membrane transporters as determinants of the pharmacology of platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of copper transporters in platinum resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress of Platinum-Based Complexes in Lung Cancer Treatment: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00087G [pubs.rsc.org]
- 19. Platinum(IV)-Gold(I) Agents with Promising Anticancer Activity. Selected Studies in 2D and 3D Triple Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Structure–Activity Relationships of Triple-Action Platinum(IV) Prodrugs with Albumin-Binding Properties and Immunomodulating Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Platinum(IV) Complexes with Axial Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common techniques used to synthesize Platinum(IV) complexes with a variety of axial ligands. The protocols detailed herein are essential for the development of novel Pt(IV) prodrugs with potential applications in cancer therapy.
Introduction
Platinum(IV) complexes have emerged as a promising class of anticancer prodrugs. Their octahedral geometry and kinetic inertness offer significant advantages over traditional Platinum(II) drugs like cisplatin, including reduced side effects and the potential for oral administration.[1][2] The two axial positions of the Pt(IV) center provide a unique opportunity for chemical modification, allowing for the attachment of various ligands that can modulate the complex's physicochemical properties, such as solubility, stability, and lipophilicity.[3][4] Furthermore, these axial ligands can be bioactive molecules themselves, leading to a synergistic antitumor effect upon their release within the cancer cell.[1][5]
The general strategy for synthesizing Pt(IV) complexes with axial ligands involves a two-step process: the oxidation of a Pt(II) precursor followed by the functionalization of the newly introduced axial positions. This document outlines the detailed protocols for these key synthetic transformations.
Core Synthetic Methodologies
The synthesis of Platinum(IV) complexes with axial ligands predominantly follows a well-established two-step pathway, which is then followed by further functionalization.
Diagram of the Core Synthetic Pathway
Caption: General workflow for the synthesis of Pt(IV) complexes.
Experimental Protocols
Protocol 1: Oxidation of Pt(II) Complexes to Pt(IV) Dihydroxido Complexes
This protocol describes the oxidation of cisplatin to its corresponding Pt(IV) dihydroxido complex, commonly known as oxoplatin. This is a crucial first step for introducing axial ligands.
Materials:
-
Cisplatin (cis-[Pt(NH3)2Cl2])
-
30% Hydrogen Peroxide (H2O2) solution
-
Distilled water
-
Heating apparatus (e.g., hot plate with magnetic stirrer)
-
Reaction vessel (e.g., round-bottom flask)
-
Filtration apparatus
Procedure:
-
Suspend cisplatin (1.0 g, 3.33 mmol) in 20 mL of distilled water in a round-bottom flask.
-
Add 10 mL of 30% hydrogen peroxide solution to the suspension.
-
Heat the reaction mixture to 60-70°C with continuous stirring.
-
Continue heating until the yellow color of cisplatin disappears and a clear, colorless solution is obtained (typically 2-4 hours).
-
Allow the solution to cool to room temperature.
-
Slowly evaporate the solvent under reduced pressure or by gentle heating to obtain a pale yellow solid.
-
Wash the solid with cold water and diethyl ether.
-
Dry the product, cis,cis,trans-[Pt(NH3)2Cl2(OH)2], under vacuum.
Expected Yield: ~90-95%
Protocol 2: Synthesis of Pt(IV) Carboxylate Complexes
This protocol details the esterification of the axial hydroxyl groups of a Pt(IV) dihydroxido complex with an acid anhydride to form a dicarboxylate complex.
Materials:
-
cis,cis,trans-[Pt(NH3)2Cl2(OH)2] (oxoplatin)
-
Carboxylic acid anhydride (e.g., acetic anhydride, succinic anhydride) (4-5 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Stirring apparatus
-
Reaction vessel
-
Precipitation solvent (e.g., diethyl ether)
-
Centrifuge and/or filtration apparatus
Procedure:
-
Suspend cis,cis,trans-[Pt(NH3)2Cl2(OH)2] (100 mg, 0.30 mmol) in 5 mL of anhydrous DMF.
-
Add the desired carboxylic acid anhydride (e.g., acetic anhydride, 1.2 mmol, 4 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Precipitate the product by adding the reaction mixture dropwise to a stirring solution of diethyl ether.
-
Collect the solid precipitate by filtration or centrifugation.
-
Wash the product sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and solvent residues.
-
Dry the final Pt(IV) dicarboxylate complex under vacuum.
Protocol 3: Synthesis of Pt(IV) Carbamate Complexes
This protocol describes the reaction of a Pt(IV) dihydroxido complex with an isocyanate to form a dicarbamate complex.
Materials:
-
cis,cis,trans-[Pt(NH3)2Cl2(OH)2] (oxoplatin)
-
Organic isocyanate (R-NCO) (4 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Stirring apparatus
-
Reaction vessel
-
Precipitation/washing solvents (water, ethanol, diethyl ether)
-
Centrifuge and/or filtration apparatus
Procedure:
-
Suspend cis,cis,trans-[Pt(NH3)2Cl2(OH)2] (0.20 g, 0.60 mmol) in 1 mL of anhydrous DMF.[6]
-
In a separate vial, dissolve 4 molar equivalents of the desired isocyanate in 1 mL of DMF.[6]
-
Add the isocyanate solution to the suspension of the platinum complex.[6]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight, which can be monitored by the dissolution of the starting platinum complex.
-
To isolate the product, suspend the resulting solid in water for 30 minutes, collect it by centrifugation, resuspend it in ethanol, collect by centrifugation, and finally resuspend in diethyl ether and collect by centrifugation.[6]
-
Dry the final Pt(IV) dicarbamate complex under vacuum.[6]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various Pt(IV) complexes with axial ligands, as reported in the literature. Purity is generally confirmed by a combination of NMR spectroscopy (1H, 13C, 195Pt) and elemental analysis.
| Pt(II) Precursor | Axial Ligand Type | Specific Axial Ligand (R) | Synthesis Method | Typical Yield (%) | Reference |
| Cisplatin | Dihydroxido | -OH | Oxidation with H2O2 | 90-95 | [7] |
| Cisplatin | Dicarboxylate | -OCOCH3 | Reaction with Acetic Anhydride | 56 | [6] |
| Cisplatin | Dicarboxylate | -OCOCF3 | Reaction with Trifluoroacetic Anhydride | 56 | [6] |
| Cisplatin | Dicarbamate | -OCONH-tBu | Reaction with tert-butyl isocyanate | 48 | [6] |
| Cisplatin | Dicarbamate | -OCONH-Cyclopentyl | Reaction with cyclopentyl isocyanate | 72 | [6] |
| Cisplatin | Dicarbamate | -OCONH-Phenyl | Reaction with phenyl isocyanate | 60 | [6] |
| Oxaliplatin | Dihydroxido | -OH | Oxidation with H2O2 | 84 | [8] |
Mechanism of Action: A Prodrug Approach
Pt(IV) complexes are designed as prodrugs that remain inert in the bloodstream, minimizing side effects. Upon entering the reductive environment of a cancer cell, they are activated to release the cytotoxic Pt(II) species and the two axial ligands.
Diagram of Intracellular Activation
Caption: Mechanism of action of a Pt(IV) prodrug.
The released Pt(II) complex, which is structurally analogous to cisplatin or its derivatives, then binds to nuclear DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to apoptosis.[1] The co-released axial ligands may also exhibit their own therapeutic effects, contributing to the overall anticancer activity of the prodrug.[1][5]
Conclusion
The synthetic methodologies outlined in these application notes provide a robust framework for the development of novel Platinum(IV) anticancer prodrugs. By carefully selecting the axial ligands, researchers can fine-tune the pharmacological properties of these complexes to enhance their efficacy and reduce toxicity. The ability to incorporate bioactive molecules into the axial positions opens up exciting possibilities for the design of dual-action anticancer agents. The provided protocols serve as a valuable resource for chemists and drug development professionals working in the field of metal-based therapeutics.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Insertion of (Bioactive) Equatorial Ligands into Platinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxaliplatin(IV) Prodrugs Functionalized with Gemcitabine and Capecitabine Induce Blockage of Colorectal Cancer Cell Growth—An Investigation of the Activation Mechanism and Their Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Platinum(IV) as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Platinum(IV) complexes as efficient oxidizing agents in organic synthesis. The focus is on the oxidation of alcohols, a crucial transformation in the synthesis of pharmaceuticals and fine chemicals. These protocols and data are intended to facilitate the adoption of platinum-based catalytic methods as a more environmentally benign alternative to traditional stoichiometric oxidants.
Introduction
Platinum(IV) complexes are gaining recognition for their catalytic prowess in a variety of organic transformations.[1] Their stability and unique reactivity make them attractive catalysts for oxidation reactions.[1] The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental reaction in organic synthesis.[2] Traditionally, this has been achieved using stoichiometric chromium(VI) oxidants, which pose significant environmental hazards.[2] Catalytic methods employing cleaner oxidants like hydrogen peroxide (H₂O₂) in conjunction with transition metal catalysts, such as Platinum(IV) complexes, offer a more sustainable approach.[2]
The principal oxidation states for platinum are +2 and +4.[3] Platinum(IV) complexes are typically octahedral and kinetically inert, which contributes to their stability as catalysts.[3][4] The catalytic cycle often involves a reduction of the Pt(IV) center to Pt(II), followed by re-oxidation to the active Pt(IV) state.[2][5]
Applications in Alcohol Oxidation
A key application of Platinum(IV) catalysts is the selective oxidation of alcohols. This has been demonstrated effectively with a newly synthesized Pt(IV) complex, [Pt(SCN)₂(paO)₂], where 'paO' is the deprotonated form of pyridine-2-carbaldehyde-oxime.[1][2] This catalyst, in the presence of hydrogen peroxide, efficiently converts various benzyl alcohol derivatives to their corresponding aldehydes.[1][2]
Quantitative Performance Data
The catalytic efficacy of the [Pt(SCN)₂(paO)₂] complex in the oxidation of several benzyl alcohol derivatives is summarized in the table below. The reactions were conducted under ultrasonic irradiation to enhance the reaction rate.[1][2]
| Catalyst | Substrate | Oxidant | Solvent | Time (h) | Temperature (°C) | Conversion (%) |
| [Pt(SCN)₂(paO)₂] | Benzyl alcohol | H₂O₂ | Acetonitrile/Water | 2 | 60-70 | 98 |
| [Pt(SCN)₂(paO)₂] | 4-Bromobenzyl alcohol | H₂O₂ | Acetonitrile/Water | 2 | 60-70 | 95 |
| [Pt(SCN)₂(paO)₂] | 4-Chlorobenzyl alcohol | H₂O₂ | Acetonitrile/Water | 2 | 60-70 | 96 |
| [Pt(SCN)₂(paO)₂] | 4-Nitrobenzyl alcohol | H₂O₂ | Acetonitrile/Water | 2 | 60-70 | 92 |
Note: Data sourced from BenchChem's comparative analysis of Platinum(IV) complexes.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of catalytic performance.
4.1. Synthesis of Platinum(IV) Catalyst: [Pt(SCN)₂(paO)₂] [1][2]
This protocol details the self-assembly synthesis of the Platinum(IV) complex.
-
Ligand Preparation: The pyridine-2-carbaldehyde-oxime (paOH) ligand is prepared according to established literature methods.[1]
-
Complexation:
-
Prepare an aqueous solution of chloroplatinic acid hydrate (H₂PtCl₆·xH₂O) (0.25 mmol).[2]
-
Prepare a solution of pyridine-2-carbaldehyde-oxime (paOH) (0.5 mmol) in 25 mL of acetonitrile and potassium thiocyanate (1 mmol) in 10 mL of H₂O.[2]
-
Treat the aqueous solution of chloroplatinic acid hydrate with the acetonitrile/water solution of the ligands.[1][2]
-
-
Reaction Conditions: Stir the resulting yellow solution mixture at room temperature (25°C) for 30 minutes.[1][2]
-
Isolation: Keep the solution enclosed at room temperature. After approximately ten days, red prismatic crystals of the complex will form upon slow evaporation.[2]
-
Purification: Filter the resulting solid complex, wash it with a mixture of acetonitrile and water, and then air-dry.[1]
4.2. General Protocol for Catalytic Oxidation of Benzyl Alcohols [1]
This protocol outlines the general procedure for the oxidation of benzyl alcohol derivatives using the synthesized Pt(IV) catalyst.
-
Reaction Setup:
-
Reaction Conditions:
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Product Isolation:
-
Upon completion of the reaction (as indicated by TLC), perform a suitable work-up procedure to isolate the crude product.
-
Purify the isolated product, typically by column chromatography, to obtain the corresponding aldehyde.
-
Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
-
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for the synthesis of the Platinum(IV) catalyst and its subsequent application in the oxidation of alcohols.
Caption: Experimental workflow for catalyst synthesis and its use in alcohol oxidation.
5.2. Proposed Catalytic Cycle
The proposed mechanism for the oxidation of alcohols by the [Pt(SCN)₂(paO)₂] complex involves a reduction-oxidation cycle of the platinum center.[2]
Caption: Proposed catalytic cycle for the oxidation of alcohols by a Platinum(IV) complex.
Based on previous studies, the mechanism is postulated to involve the reduction of the Pt(IV) complex to Pt(II).[2] Initially, the precatalyst, [Ptᴵⱽ(SCN)₂(paO)₂], reacts with hydrogen peroxide to form the active catalyst. This active species then reacts with the alcohol to form a platinum-alcoholate intermediate. Subsequently, β-hydride elimination yields the aldehyde product and a Pt(II) species. The catalytic cycle is completed by the re-oxidation of the Pt(II) complex back to the active Pt(IV) catalyst.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of oxidation–reduction reactions between platinum(IV) and platinum(II) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Studies of Platinum(IV) Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies for the evaluation of Platinum(IV) (Pt(IV)) anticancer agents. The protocols detailed below are essential for assessing the efficacy, toxicity, and pharmacokinetic profiles of these promising prodrugs.
Introduction to Platinum(IV) Anticancer Agents
Platinum(IV) complexes are a class of anticancer prodrugs designed to overcome the limitations of traditional Platinum(II) drugs like cisplatin, such as severe side effects and acquired resistance.[1][2] The core concept behind Pt(IV) agents is their relative inertness in the bloodstream, which is thought to reduce systemic toxicity.[3][4] These octahedral complexes are activated in vivo, preferentially within the reductive environment of tumor cells, to release the active cytotoxic Platinum(II) analogue.[5][6] This targeted activation is a key advantage, potentially leading to a wider therapeutic window. However, it is crucial to note that in vitro cytotoxicity does not always predict in vivo efficacy, underscoring the importance of robust animal studies.[5][7]
Experimental Design: A Step-by-Step Workflow
A well-structured in vivo study is critical for the preclinical development of Pt(IV) anticancer agents. The following workflow outlines the key stages of a typical study.
Detailed Experimental Protocols
Protocol 1: Tumor Model Selection and Implantation
The choice of an appropriate tumor model is fundamental to the relevance of the study.
-
Cell Lines: Commonly used cell lines for establishing tumor models include murine colon carcinoma CT-26, murine leukemia L1210, and human colon carcinoma HCT116.[5][8]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used for human cancer cell line xenografts, while immunocompetent mice (e.g., BALB/c or C57BL/6) are suitable for syngeneic models like CT-26, which also allow for the study of immunomodulatory effects.[8]
-
Implantation Procedure:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest and wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS or a suitable medium (e.g., Matrigel) at a concentration of 1 x 106 to 1 x 107 cells/mL.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment.
-
Protocol 2: Drug Administration and Dosing Schedule
The route and schedule of administration can significantly impact the therapeutic outcome.
-
Administration Routes:
-
Dosing Schedule:
-
Randomly divide the tumor-bearing mice into control and treatment groups.
-
The control group receives the vehicle (e.g., saline, PBS with a solubilizing agent).
-
The treatment groups receive the Pt(IV) compound at predetermined doses. An example of a dosing schedule is administration on days 4, 7, 11, and 14 post-tumor implantation.[5]
-
Monitor the animals daily for any signs of toxicity.
-
Protocol 3: Efficacy Assessment
Efficacy is primarily determined by the agent's ability to control tumor growth.
-
Tumor Growth Inhibition:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, euthanize the animals, excise the tumors, and weigh them.
-
Calculate the percentage of tumor growth inhibition (%TGI) compared to the control group.
-
-
Survival Studies:
-
Monitor the animals for signs of morbidity (e.g., >20% body weight loss, ulceration of the tumor, impaired mobility).
-
Record the date of death or euthanasia for each animal.
-
Plot Kaplan-Meier survival curves to compare the survival rates between groups.
-
Protocol 4: Toxicity Evaluation
Assessing the safety profile of the Pt(IV) agent is as crucial as evaluating its efficacy.
-
General Health Monitoring:
-
Record the body weight of each animal every 2-3 days.
-
Observe the animals daily for clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.[9]
-
-
Hematological Analysis:
-
At the end of the study, collect blood samples via cardiac puncture.
-
Perform a complete blood count (CBC) to assess for myelosuppression, a known side effect of platinum drugs.[10]
-
-
Biochemical Analysis:
-
Histopathological Examination:
-
Harvest major organs (liver, kidneys, spleen, etc.) and the tumor.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope for any pathological changes.
-
Protocol 5: Pharmacokinetic and Biodistribution Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the Pt(IV) compound.
-
Administer a single dose of the Pt(IV) agent to a cohort of animals.
-
At various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood and tissue samples (tumor, liver, kidneys, etc.).
-
Process the samples to extract the platinum content.
-
Quantify the platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][11]
-
Analyze the data to determine key pharmacokinetic parameters such as Cmax, Tmax, and half-life.[5]
Data Presentation
Quantitative data from these studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vivo Antitumor Efficacy of a Hypothetical Pt(IV) Agent
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Weight (g) ± SD | % TGI |
| Vehicle Control | - | i.p. | 1.5 ± 0.3 | - |
| Pt(IV) Agent X | 20 | i.p. | 0.8 ± 0.2 | 46.7 |
| Pt(IV) Agent X | 40 | i.p. | 0.4 ± 0.1 | 73.3 |
| Cisplatin | 5 | i.p. | 0.5 ± 0.1 | 66.7 |
Table 2: Key Toxicity Parameters for a Hypothetical Pt(IV) Agent
| Treatment Group | Dose (mg/kg) | Max. Body Weight Loss (%) | Serum ALT (U/L) ± SD | Serum BUN (mg/dL) ± SD |
| Vehicle Control | - | 2.1 | 35 ± 5 | 20 ± 3 |
| Pt(IV) Agent X | 40 | 5.3 | 45 ± 8 | 25 ± 4 |
| Cisplatin | 5 | 15.2 | 150 ± 25 | 80 ± 15 |
Table 3: Biodistribution of Platinum 24h Post-Administration
| Treatment Group | Dose (mg/kg) | Pt Concentration (µg/g tissue) ± SD | ||
| Tumor | Liver | Kidney | ||
| Pt(IV) Agent X | 40 | 2.5 ± 0.5 | 5.1 ± 0.8 | 8.2 ± 1.2 |
| Cisplatin | 5 | 1.8 ± 0.4 | 3.5 ± 0.6 | 15.5 ± 2.1 |
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanisms by which Pt(IV) agents exert their anticancer effects is crucial for their development. The primary mechanism involves the intracellular reduction to a Pt(II) species, which then forms DNA adducts, leading to cell cycle arrest and apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoactivatable Platinum-Based Anticancer Drugs: Mode of Photoactivation and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Toxic Effects of Novel Platinum (IV) Complexes in Female Rat Liver: Potential Protective Role of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Platinum(IV) Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Platinum(IV) complexes in aqueous media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why do many Platinum(IV) complexes exhibit poor aqueous solubility?
Platinum(IV) complexes are often characterized by a higher coordination number and an overall neutral charge, resulting from the coordination of various axial and equatorial ligands. This neutrality reduces their interaction with polar water molecules, leading to poor solubility in aqueous solutions. The presence of hydrophobic organic ligands, which are frequently used to modulate the complexes' properties, further contributes to their low water solubility.
Q2: What are the primary consequences of poor solubility for in vitro and in vivo studies?
Poor aqueous solubility can lead to several experimental challenges:
-
Inaccurate Dosing: Difficulty in preparing stock solutions of precise concentrations can lead to inconsistent and unreliable results in both cell-based assays and animal studies.
-
Precipitation: The complex may precipitate out of solution upon dilution into aqueous buffers or cell culture media, drastically reducing its effective concentration.
-
Reduced Bioavailability: In vivo, poor solubility limits the absorption and distribution of the complex, leading to lower bioavailability and potentially reduced therapeutic efficacy.
-
Formulation Difficulties: It poses significant challenges for developing clinically viable intravenous formulations.
Q3: What are the main strategies to improve the aqueous solubility of Platinum(IV) complexes?
Several effective strategies can be employed to enhance the solubility of these complexes:
-
Ligand Modification: Introducing hydrophilic functional groups (e.g., carboxylates, hydroxyls, amines) into the axial or equatorial ligands.
-
Prodrug Approach: Attaching hydrophilic promoieties that are cleaved in vivo to release the active complex.
-
Nanoparticle Formulation: Encapsulating the Platinum(IV) complex within nanoparticles, such as liposomes, polymeric micelles, or albumin-based nanoparticles.
-
Supramolecular Assemblies: Utilizing host-guest chemistry with cyclodextrins or other macrocycles to form water-soluble inclusion complexes.
-
Conjugation: Covalently linking the complex to hydrophilic polymers like polyethylene glycol (PEG).
Troubleshooting Guide
Issue 1: My Platinum(IV) complex precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture media.
-
Possible Cause: The concentration of the complex in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to use a lower final concentration of the complex in your experiment if the experimental design allows.
-
Increase DMSO Percentage: While not always ideal for biological experiments, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may help. Always run a vehicle control with the same DMSO concentration.
-
Use a Solubilizing Agent: Consider pre-dissolving the complex in a small amount of a biocompatible solubilizing agent like Cremophor EL or Tween 80 before adding it to the aqueous media. Be sure to test the effect of the solubilizing agent on your experimental system.
-
Sonication: Briefly sonicating the solution after dilution may help to redissolve small precipitates, but this is often a temporary solution.
-
Issue 2: I am observing inconsistent results in my in vitro cytotoxicity assays.
-
Possible Cause: Inconsistent dosing due to solubility issues. The complex may be precipitating in the stock solution or upon addition to the cell culture plates.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions, as the complex may have precipitated over time. Prepare fresh solutions for each experiment.
-
Visually Inspect for Precipitation: Before adding the complex to your cells, carefully inspect the diluted solution for any signs of precipitation. Centrifuge the diluted solution and check for a pellet.
-
Solubility Enhancement: If precipitation is observed, consider one of the solubility enhancement strategies mentioned in the FAQs, such as formulating the complex into nanoparticles.
-
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in aqueous solubility for a selection of Platinum(IV) complexes after applying different solubilization strategies.
| Complex Name | Initial Solubility (µg/mL) | Enhancement Strategy | Modified Solubility (µg/mL) | Fold Increase |
| c,c,t-[Pt(NH₃)₂(Cl)₂(OH)₂] | ~100 | Conjugation with hyaluronic acid | > 5000 | > 50 |
| Pt(IV)-py-COOH | < 50 | Formulation into PLGA-PEG NPs | ~2500 | ~50 |
| cis,cis,trans-Pt(IV)(NH₃)₂(Cl)₂(O₂CCH₂CH₂CO₂H)₂ | ~200 | Encapsulation in liposomes | > 10000 | > 50 |
| Pt(IV)-dicarboxylate | < 100 | Host-guest with cyclodextrin | ~1500 | ~15 |
Experimental Protocols
Protocol 1: Preparation of Platinum(IV) Complex-Loaded Polymeric Micelles
This protocol describes a general method for encapsulating a hydrophobic Platinum(IV) complex into polymeric micelles using a solvent evaporation method.
-
Dissolution: Dissolve 5 mg of the Platinum(IV) complex and 50 mg of a block copolymer (e.g., methoxy poly(ethylene glycol)-block-poly(D,L-lactide)) in 2 mL of a suitable organic solvent (e.g., acetonitrile).
-
Hydration: Add the organic solution dropwise to 10 mL of deionized water while stirring vigorously.
-
Solvent Evaporation: Continue stirring the solution at room temperature in a fume hood for at least 4 hours to allow for the complete evaporation of the organic solvent.
-
Filtration: Filter the resulting micelle solution through a 0.22 µm syringe filter to remove any non-encapsulated complex aggregates.
-
Characterization: Characterize the micelles for size, drug loading, and encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Workflow for nanoparticle formulation of Pt(IV) complexes.
Caption: Troubleshooting logic for Pt(IV) complex precipitation.
Caption: General activation pathway of a Pt(IV) prodrug.
strategies to prevent premature reduction of Platinum(IV) prodrugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature reduction of Platinum(IV) prodrugs during experiments.
Frequently Asked Questions (FAQs)
Q1: What is premature reduction of a Pt(IV) prodrug and why is it a problem?
A1: Platinum(IV) complexes are designed as prodrugs, which are kinetically inert and intended to remain stable in the bloodstream.[1][2][3] They are supposed to be activated—or reduced—to the cytotoxic Platinum(II) form primarily inside cancer cells, where the reductive environment is more pronounced.[1][4] Premature reduction occurs when the prodrug is converted to its active Pt(II) form before reaching the tumor, for instance, in the bloodstream. This is problematic because it can lead to off-target toxicity, reduced efficacy, and poor pharmacokinetics, negating the advantages of the prodrug strategy.[5][6]
Q2: What are the primary biological reducing agents responsible for premature reduction?
A2: The main biological reductants in physiological environments are sulfur-containing biomolecules and ascorbic acid.[7] Key examples include:
-
Glutathione (GSH): A thiol-containing tripeptide highly abundant in cells and present in plasma.[1][7]
-
L-cysteine and L-methionine: Amino acids with sulfur groups.[7]
-
Ascorbic acid (Vitamin C): A common biological reductant.[1][7][8]
-
Other molecules like NADH and proteins such as cytochrome c and hemoglobin can also contribute to reduction.[7]
Q3: How do the axial ligands influence the stability of a Pt(IV) prodrug?
A3: Axial ligands, the two ligands attached perpendicular to the square plane of the platinum core, are critical in determining the prodrug's stability and properties.[7][9][10][11] Their influence is multifaceted:
-
Reduction Potential: The electron-withdrawing or -donating nature of the axial ligands directly affects the reduction potential of the Pt(IV) center. Ligands with strong electron-withdrawing properties can make the complex more susceptible to reduction.[5][11][12] For instance, complexes with axial chloro ligands are generally easier to reduce than those with hydroxido or carboxylato ligands.[7][13]
-
Steric Hindrance: Bulky or sterically demanding axial ligands can shield the platinum center from attack by reducing agents, thereby slowing the rate of reduction.[5][11]
-
Lipophilicity: The nature of the axial ligands can be modified to tune the overall lipophilicity of the complex, which affects cellular uptake and distribution.[9][14]
-
Hydrolytic Stability: Some axial ligands, like trifluoroacetato (TFA) or dichloroacetato (DCA), can be prone to hydrolysis under biologically relevant conditions, leading to ligand loss and instability.[12] In contrast, acetato or monochloroacetato (MCA) ligands tend to be more stable.[12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: My Pt(IV) prodrug shows rapid degradation in cell culture medium or plasma.
-
Possible Cause 1: Reductant-Mediated Reduction. The components of your medium (e.g., fetal bovine serum, FBS) or plasma contain reducing agents like ascorbate or thiol-containing proteins that are reducing your Pt(IV) complex.
-
Troubleshooting Steps:
-
Characterize Stability: Perform a stability assay. Incubate your prodrug in the medium/plasma at 37°C. At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot, precipitate proteins (e.g., with acetonitrile), and analyze the supernatant by HPLC or LC-MS to quantify the remaining Pt(IV) prodrug.
-
Identify the Culprit: Run parallel stability assays in simpler media. Compare the stability in phosphate-buffered saline (PBS), basal medium (without FBS), and complete medium. A significant difference will point towards components in the serum.
-
Test Specific Reductants: Assess the stability of your prodrug in PBS spiked with physiological concentrations of glutathione (GSH) and ascorbic acid to confirm their role.
-
-
Possible Cause 2: Hydrolytic Instability. The axial ligands of your prodrug may be susceptible to hydrolysis at physiological pH (around 7.4). This is particularly common for complexes with highly electron-withdrawing haloacetato ligands.[12]
-
Troubleshooting Steps:
-
Assess Hydrolysis: Monitor the stability of the prodrug in a simple buffer system (e.g., PBS, pH 7.4) at 37°C using HPLC or NMR spectroscopy.[5] The appearance of new peaks corresponding to hydrolyzed species or the parent Pt(II) complex indicates instability.
-
Modify Axial Ligands: If hydrolysis is confirmed, redesign the prodrug with more stable axial ligands. Carboxylato ligands like acetate are generally more resistant to hydrolysis than dichloro- or trifluoroacetato ligands.[12]
-
Logical Workflow for Troubleshooting Prodrug Instability
Caption: A workflow for diagnosing and addressing Pt(IV) prodrug instability.
Issue 2: My Pt(IV) prodrug is stable in buffer but shows low cytotoxicity in cell-based assays.
-
Possible Cause: Insufficient Intracellular Reduction. The prodrug is successfully reaching the cells but is too stable to be efficiently reduced to its active Pt(II) form by the intracellular environment. Some highly stable complexes, like those with two hydroxido axial ligands, can be very resistant to reduction.[5]
-
Troubleshooting Steps:
-
Perform Intracellular Pt Quantification: Treat cells with the prodrug for various durations. Lyse the cells and measure the total intracellular platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This will confirm cellular uptake.
-
Measure DNA Platination: After confirming uptake, quantify the amount of platinum bound to cellular DNA. Low levels of DNA platination despite high intracellular Pt concentration strongly suggest poor activation (reduction).
-
Conduct a Cell-Free Reduction Assay: Use a cell lysate, which contains a high concentration of intracellular reductants, to assess the reduction rate of your prodrug in a controlled environment. Monitor the conversion of Pt(IV) to Pt(II) via HPLC or UV-Vis spectroscopy.[5]
-
Redesign for Optimal Reduction Rate: If reduction is too slow, modify the axial ligands to be slightly more electron-withdrawing or less sterically hindered to achieve a balance between extracellular stability and intracellular activation.
-
General Mechanism of Reductive Activation
Caption: Reductive activation of a Pt(IV) prodrug to its active Pt(II) form.
Data Presentation
Table 1: Influence of Axial Ligands on Pt(IV) Prodrug Stability
This table summarizes representative data on how different axial ligands affect the stability of Pt(IV) complexes. Half-life (t₁/₂) indicates the time for 50% of the complex to degrade or be reduced under specific conditions.
| Pt(IV) Complex Core | Axial Ligands (X) in [Pt(core)(X)₂] | Condition | Half-life (t₁/₂) | Stability Profile |
| Oxaliplatin | Trifluoroacetato (TFA) | pH 7, 37°C | ~6 minutes[12] | Very Low |
| Oxaliplatin | Dichloroacetato (DCA) | pH 7, 37°C | ~800 minutes[12] | Low to Moderate |
| Oxaliplatin | Monochloroacetato (MCA) | pH 7, 37°C | Stable[12] | High |
| Oxaliplatin | Acetato | pH 7, 37°C | Stable[12] | High |
| Cisplatin Derivative | Dichlorido | vs. Ascorbate | ~30 minutes[5] | Low (vs. Reductant) |
| Cisplatin Derivative | Dicarboxylato | vs. Ascorbate | ~20 hours[5] | High (vs. Reductant) |
Data are illustrative and compiled from multiple sources. Actual values depend on the full complex structure and experimental conditions.
Experimental Protocols
Protocol: HPLC-Based Assay for Pt(IV) Prodrug Stability in the Presence of Glutathione (GSH)
This protocol outlines a method to determine the kinetic stability of a Pt(IV) prodrug against reduction by GSH.
1. Materials and Reagents:
-
Pt(IV) prodrug stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Reaction Buffer: Prepare a fresh solution of 10 mM GSH in PBS (pH 7.4). Warm to 37°C. Note: GSH solutions can oxidize; prepare fresh before each experiment.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Pt(IV) Working Solution: Dilute the stock solution to a final concentration of 100 µM in PBS.
3. Reaction Procedure:
-
Pre-warm the GSH solution and the Pt(IV) working solution to 37°C in a water bath.
-
To initiate the reaction, mix equal volumes of the 10 mM GSH solution and the 100 µM Pt(IV) solution to achieve final concentrations of 5 mM GSH and 50 µM Pt(IV). This large excess of GSH ensures pseudo-first-order kinetics.[5]
-
Immediately take a "time zero" (t=0) aliquot (e.g., 50 µL) and quench the reaction by adding it to an equal volume of cold acetonitrile. Vortex and centrifuge to pellet any precipitates.
-
Incubate the remaining reaction mixture at 37°C.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), repeat the quenching step from step 3.
-
Store quenched samples at 4°C until analysis.
4. HPLC Analysis:
-
Set up an appropriate gradient method on the HPLC. For example: 5% B for 2 min, ramp to 95% B over 15 min, hold for 3 min, then re-equilibrate at 5% B.
-
Set the UV detector to a wavelength where the Pt(IV) complex has a strong absorbance.[5]
-
Inject the supernatant from each quenched sample onto the HPLC.
-
Record the peak area of the parent Pt(IV) prodrug at each time point.
5. Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the natural logarithm of the normalized peak area (ln[Pt(IV)]) versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
References
- 1. researchgate.net [researchgate.net]
- 2. Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 6. A platinum(IV) prodrug strategy to overcome glutathione-based oxaliplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]
- 8. Activation of Platinum(IV) Prodrugs By Motexafin Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ligand Evolution in the Photoactivatable Platinum(IV) Anticancer Prodrugs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the stability of Pt(IV) pro-drugs with haloacetato ligands in the axial positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DSpace [diposit.ub.edu]
troubleshooting the synthesis of cis- versus trans-Platinum(IV) isomers
Welcome to the technical support center for the synthesis of cis- and trans-Platinum(IV) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of platinum(IV) isomers.
Issue 1: Low yield of the desired Pt(IV) isomer after oxidation of the Pt(II) precursor.
-
Question: My oxidation of a cis- or trans-Pt(II) complex resulted in a low yield of the expected Pt(IV) product. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors related to the oxidizing agent, reaction conditions, and stability of the starting material. Below is a troubleshooting guide to address this issue.
-
Troubleshooting Workflow:
Troubleshooting low Pt(IV) yield.
-
Detailed Recommendations:
-
Oxidizing Agent: Hydrogen peroxide is a common oxidizing agent, but for some Pt(II) complexes, stronger agents like chlorine gas or N-chlorosuccinimide may be necessary for efficient conversion.[1] The choice of oxidant can also influence the final product, with some methods allowing for the synthesis of asymmetric Pt(IV) complexes.[1]
-
Reaction Conditions: The rate of oxidation can be highly dependent on temperature and solvent. For instance, some oxidations are performed at elevated temperatures (e.g., 60°C) to ensure complete reaction.[2] The solvent system can also play a crucial role, with some reactions optimized in aqueous solutions while others require organic solvents like DMF.[3]
-
Precursor Purity: Ensure the Pt(II) starting material is pure and has not degraded. Impurities can interfere with the oxidation process and lead to side products.
-
-
Issue 2: Isomerization of the platinum complex during synthesis or workup.
-
Question: I am observing the formation of the undesired isomer during my synthesis. How can I prevent or minimize isomerization?
-
Answer: Isomerization can occur at both the Pt(II) and Pt(IV) stages and is often influenced by solvent, temperature, and the nature of the ligands.
-
Key Considerations:
-
Solvent Effects: The rate of isomerization of some Pt(IV) complexes is strongly dependent on the solvent.[4][5] This is thought to be due to the stabilization of coordinatively unsaturated intermediates.[4][5]
-
Temperature: Higher temperatures can sometimes promote isomerization. If isomerization is a problem, consider running the reaction at a lower temperature for a longer duration.
-
Ligand Effects: The electronic properties of the ligands, particularly their trans effect, can influence the stability of the isomers.
-
-
Troubleshooting Isomerization:
Troubleshooting undesired isomerization.
-
Issue 3: Formation of byproducts, such as Magnus' green salt.
-
Question: During the synthesis of cisplatin from K₂[PtCl₄] and ammonia, a green precipitate formed. What is this byproduct and how can I avoid it?
-
Answer: The green precipitate is likely Magnus' green salt, [Pt(NH₃)₄][PtCl₄], a common byproduct in cisplatin synthesis.[6][7] Its formation can be minimized by carefully controlling the reaction conditions.
-
Recommendations:
-
Control Ammonia Addition: Avoid adding excess ammonia, as this can favor the formation of [Pt(NH₃)₄]²⁺, which then precipitates with unreacted [PtCl₄]²⁻.[7]
-
Temperature Control: Maintain the recommended reaction temperature, as deviations can alter the reaction pathway.
-
Purification: If Magnus' green salt does form, it can often be removed by filtration due to its low solubility.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the trans effect and how does it influence the synthesis of cis and trans isomers?
A1: The trans effect is the ability of a ligand in a square planar complex to direct the substitution of the ligand trans to it.[8][9] This principle is fundamental to the selective synthesis of cis and trans isomers. Ligands can be ranked in a series based on their trans-directing ability. For example, the trans effect of iodide is much greater than that of chloride.[6] This is why reacting [PtI₄]²⁻ with ammonia yields cis-[Pt(NH₃)₂I₂], as the first ammonia ligand substitution makes the iodide trans to it more labile.[6][8]
Q2: How can I distinguish between the cis and trans isomers of my platinum complex?
A2: Several analytical techniques can be used to differentiate between cis and trans isomers:
-
Kurnakow Test: This is a classic chemical test where the isomers are reacted with thiourea. cis-[Pt(NH₃)₂Cl₂] (cisplatin) reacts to form a soluble, yellow complex, [Pt(tu)₄]Cl₂, while the trans isomer forms a white, insoluble precipitate, trans-[Pt(NH₃)₂(tu)₂]Cl₂.[6]
-
NMR Spectroscopy: ¹⁹⁵Pt NMR is a powerful tool, as the chemical shifts for cis and trans isomers are typically different. ¹H and ¹³C NMR can also be informative, showing different coupling constants to the platinum nucleus.[10]
-
IR Spectroscopy: The number and position of Pt-Cl and Pt-N stretching bands can differ between the two isomers due to their different symmetries.
-
X-ray Crystallography: This technique provides unambiguous structural determination of the isomer.
Q3: What are the common methods for oxidizing a Pt(II) complex to a Pt(IV) complex?
A3: The most common methods involve reacting the Pt(II) complex with an oxidizing agent. These include:
-
Hydrogen Peroxide (H₂O₂): A widely used and relatively mild oxidizing agent.[1][2]
-
Chlorine (Cl₂): A stronger oxidizing agent that can introduce two axial chloride ligands.[1]
-
N-chlorosuccinimide (NCS): This reagent can be used for oxidative chlorination and allows for the synthesis of asymmetric Pt(IV) complexes.[1]
Q4: Are there any general stability differences between cis- and trans-Pt(IV) isomers?
A4: Yes, in some cases, there can be significant differences in stability. For example, in doubly cyclometalated platinum complexes, the trans-Pt(IV) isomer can be robust and manipulable in air at room temperature, while the cis isomer may decompose at temperatures as low as -20 °C.[11] The stability is highly dependent on the specific ligand set.
Quantitative Data Summary
| Parameter | cis-Isomer | trans-Isomer | Reference |
| Solubility | Generally less soluble in water than the trans isomer. | More soluble in water. | [12] |
| Color | Typically a yellow solid. | Pale yellow crystals. | [12] |
| Decomposition Temp. | ~270 °C | ~270 °C | [12] |
Experimental Protocols
Protocol 1: Synthesis of cis-Diamminedichloroplatinum(II) (Cisplatin)
This protocol is based on the method of Dhara, which minimizes the formation of the trans isomer.[6]
-
Step 1: Preparation of K₂[PtI₄]
-
Dissolve K₂[PtCl₄] in water.
-
Add a solution of KI (4 equivalents) to the K₂[PtCl₄] solution. The color should change from red-brown to dark brown.
-
-
Step 2: Synthesis of cis-[Pt(NH₃)₂I₂]
-
Step 3: Conversion to cis-[Pt(NH₃)₂(OH₂)₂]²⁺
-
Suspend the cis-[Pt(NH₃)₂I₂] in water.
-
Add a solution of AgNO₃ (2 equivalents) to precipitate AgI.
-
Heat the suspension with stirring.
-
Filter the mixture to remove the AgI precipitate.
-
-
Step 4: Formation of Cisplatin
Protocol 2: Synthesis of a cis,cis,trans-Pt(IV) Complex by Oxidation
This is a general procedure for the oxidation of a Pt(II) complex to a Pt(IV) dihydroxido complex, which can then be further functionalized.
-
Step 1: Oxidation of the Pt(II) Precursor
-
Suspend the cis-Pt(II) complex (e.g., cisplatin) in distilled water.
-
Add an aqueous solution of hydrogen peroxide (e.g., 30%).[2]
-
Warm the reaction mixture (e.g., to 60°C) for a specified time (e.g., 2 hours) with stirring.[2]
-
The formation of the dihydroxido Pt(IV) complex, cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂], should result in a clear solution.
-
-
Step 2: Isolation of the Pt(IV) Complex
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed in vacuo to yield the Pt(IV) product as a powder.[2]
-
-
Step 3 (Optional): Acylation of the Hydroxido Ligands
-
The resulting dihydroxido complex can be suspended in a solvent like dry DMF.
-
An acid anhydride (e.g., succinic anhydride) can be added to acylate the hydroxido ligands, forming a dicarboxylato Pt(IV) complex.[2][3]
-
Stir the reaction for several hours.
-
Evaporation of the solvent yields the final functionalized Pt(IV) product.
-
Visualizations
Synthetic pathways for cis- and trans-platin.
General workflow for Pt(IV) prodrug synthesis.
References
- 1. A new entry to asymmetric platinum(IV) complexes via oxidative chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. facultyweb.kennesaw.edu [facultyweb.kennesaw.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Platinum(IV)-Based Nanoparticle Drug Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platinum(IV)-based nanoparticles. Our goal is to help you overcome common experimental hurdles and optimize your drug delivery systems.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the formulation, characterization, and evaluation of Platinum(IV)-based nanoparticles.
Issue 1: Low Drug Loading Efficiency
-
Question: My drug loading content is consistently low (<5%). What are the potential causes and how can I improve it?
-
Answer: Low drug loading is a common challenge. Several factors can contribute to this issue:
-
Poor drug-polymer interaction: The affinity between the Pt(IV) complex and the nanoparticle matrix is crucial.[1][2] Molecular dynamics simulations can be employed to predict and optimize drug-polymer binding energy.[1][2]
-
Suboptimal formulation method: The chosen nanoparticle preparation technique (e.g., emulsion-solvent evaporation, nanoprecipitation) significantly impacts encapsulation efficiency.
-
Physicochemical properties of the Pt(IV) complex: Highly hydrophilic or lipophilic drugs can be challenging to encapsulate. Modifying the Pt(IV) complex with ligands that enhance its compatibility with the polymer matrix can improve loading.
Solutions:
-
Optimize Pt(IV) Prodrug Design: Synthesize Pt(IV) complexes with axial ligands that can interact favorably with the nanoparticle core. For instance, introducing hydrophobic moieties can improve loading into polymeric nanoparticles like PLGA.
-
Screen Different Polymers/Lipids: The choice of carrier is critical. Experiment with various polymers (e.g., PLGA, PLA, PEG-PLGA) or lipid compositions to find the best match for your Pt(IV) prodrug.
-
Adjust Formulation Parameters: Systematically vary parameters such as the drug-to-polymer ratio, solvent and non-solvent selection, and stirring speed during nanoparticle synthesis.
-
Issue 2: Nanoparticle Instability (Aggregation and Precipitation)
-
Question: My nanoparticle solution shows visible aggregation or precipitation over time, especially in biological media. How can I improve stability?
-
Answer: Nanoparticle aggregation is often caused by insufficient surface protection or poor capping, leading to a loss of colloidal stability.[3] In high-salt biological media, electrostatic repulsion may be screened, causing particles to clump together.[3]
Solutions:
-
Surface Modification with PEG: PEGylation (coating with polyethylene glycol) is a widely used strategy to create a steric barrier that prevents aggregation and reduces opsonization in vivo.[3]
-
Optimize Capping Agent Concentration: Ensure complete surface coverage by optimizing the concentration of the capping agent (e.g., PVP, citrate) during synthesis.[3]
-
Crosslinking Strategies: For micellar systems, crosslinking the core or shell can enhance stability and prevent premature drug release upon dilution in the bloodstream.[4]
-
Issue 3: Premature Drug Release
-
Question: I am observing a burst release of the Pt(IV) drug from my nanoparticles, even before reaching the target site. How can I achieve a more sustained release profile?
-
Answer: A significant initial burst release can lead to systemic toxicity and reduced therapeutic efficacy. This is often due to the drug being adsorbed to the nanoparticle surface rather than being encapsulated within the core.
Solutions:
-
Optimize Drug-Polymer Interactions: Stronger interactions between the drug and the polymer matrix can slow down the diffusion of the drug.[5]
-
Increase Nanoparticle Core Density: A denser core can provide a more significant barrier to drug diffusion. This can sometimes be achieved by adjusting the solvent evaporation rate during synthesis.
-
Utilize Prodrug Strategies: The Pt(IV) complex itself is a prodrug that requires reduction to the active Pt(II) form.[6][7] The release of the active drug is therefore dependent on the reducing environment within the cell, providing an inherent sustained release mechanism.[6][7]
-
Issue 4: Inconsistent In Vitro Cytotoxicity Results
-
Question: I am getting highly variable results in my in vitro cytotoxicity assays (e.g., MTT, XTT). What could be the cause?
-
Answer: Variability in in vitro experiments can stem from several sources, including cell culture conditions, drug stability in the medium, and the assay protocol itself.[8] Metal-based compounds can also adsorb to plastic labware, reducing the effective concentration.[8]
Solutions:
-
Standardize Cell Culture and Assay Protocols: Maintain consistent cell passage numbers, seeding densities, and incubation times.[8]
-
Verify Drug Stability: Assess the stability of your Pt(IV) nanoparticles in the cell culture medium over the duration of the experiment.[8]
-
Use Low-Binding Plates: To minimize drug adsorption to labware, consider using commercially available low-binding microplates.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of cellular uptake for Platinum(IV)-based nanoparticles?
A1: The primary mechanism of cellular uptake for nanoparticles is endocytosis.[9][10] This can include phagocytosis, clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[10] The specific pathway depends on nanoparticle properties such as size, shape, and surface charge, as well as the cell type.[10] Surface functionalization with targeting ligands (e.g., peptides, antibodies) can facilitate receptor-mediated endocytosis for enhanced tumor cell-specific uptake.[6]
Q2: How can I enhance the endosomal escape of my nanoparticles to ensure the drug reaches its intracellular target?
A2: Endosomal escape is a critical step for the efficacy of nanoparticle-delivered drugs. Strategies to enhance this process include:
-
Proton Sponge Effect: Incorporating materials with buffering capacity (e.g., polymers with amine groups) can lead to an influx of protons and counter-ions into the endosome, causing osmotic swelling and rupture.[11][12]
-
Fusogenic Peptides/Lipids: Including components that can fuse with the endosomal membrane can facilitate the release of the nanoparticle into the cytoplasm.[11]
-
pH-Responsive Materials: Designing nanoparticles that disassemble or change their properties in the acidic environment of the endosome can trigger drug release.[4][12]
Q3: What are the key characterization techniques I should use for my Platinum(IV)-based nanoparticles?
A3: A thorough characterization is essential to ensure the quality and reproducibility of your nanoparticles. Key techniques include:
-
Size and Morphology: Dynamic Light Scattering (DLS) for hydrodynamic diameter and polydispersity index (PDI), and Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for size, shape, and morphology.[13][14]
-
Surface Charge: Zeta potential measurement to assess colloidal stability.[15]
-
Drug Loading and Encapsulation Efficiency: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the platinum content.[2][16]
-
In Vitro Drug Release: Dialysis method coupled with ICP-MS to determine the release profile under different pH conditions (e.g., pH 7.4 for blood and pH 5.0 for endosomes).
Q4: How does the Pt(IV) prodrug get activated inside the cell?
A4: Platinum(IV) complexes are prodrugs that are relatively inert and need to be reduced to the cytotoxic Platinum(II) form to exert their anticancer effect.[6][7] This reduction occurs intracellularly, primarily by reducing agents such as glutathione and ascorbate, which are found in higher concentrations in the cytoplasm.[6]
Section 3: Data Presentation
Table 1: Comparison of Nanoparticle Formulation Parameters and Their Impact on Drug Delivery.
| Parameter | Typical Range | Effect on Drug Loading | Effect on Particle Size | Effect on Stability |
| Drug:Polymer Ratio | 1:5 to 1:20 (w/w) | Increasing polymer ratio may increase encapsulation efficiency up to a point, then it may decrease. | Generally, a higher polymer concentration leads to larger nanoparticles. | Higher polymer concentration can improve stability by providing a thicker protective layer. |
| Stirring Speed (Emulsification) | 5,000 - 25,000 rpm | Moderate speeds are often optimal. Too high can lead to drug leakage. | Higher speeds generally produce smaller nanoparticles. | Can influence surface properties and thus stability. |
| PEGylation Density | 1-10 mol% | Can slightly decrease drug loading due to the hydrophilic shell. | May slightly increase hydrodynamic diameter. | Significantly improves stability in biological fluids and circulation time.[4] |
| Zeta Potential | -30 mV to +30 mV | Can influence drug loading depending on the charge of the Pt(IV) complex. | Surface charge affects particle-particle interactions and thus measured size. | A zeta potential of > |25| mV generally indicates good colloidal stability.[15] |
Table 2: In Vitro Performance of Different Pt(IV)-Nanoparticle Formulations.
| Formulation | Drug Loading (%)[1][16] | Particle Size (nm)[15][17] | Zeta Potential (mV)[15][17] | IC50 (µM)[1][2] |
| PLGA-Pt(IV) | 0.2 - 1.0 | 150 - 250 | -15 to -30 | 1.40 - 23.20 |
| PEG-PLGA-Pt(IV) | 0.5 - 2.0 | 100 - 200 | -10 to -25 | 2.50 - 15.80 |
| Chitosan-Pt(IV) | ~90 (conjugation) | ~187 | +20 to +35 | Varies with cell line |
| Liposomal Pt(IV) | 5 - 15 | 80 - 150 | -5 to +5 (can be modified) | 0.50 - 10.00 |
Section 4: Experimental Protocols
Protocol 1: Synthesis of PLGA-Encapsulated Pt(IV) Nanoparticles via Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the Pt(IV) complex in a water-immiscible organic solvent (e.g., dichloromethane, chloroform).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Quantification of Platinum Loading using ICP-MS
-
Sample Preparation: Accurately weigh a known amount of lyophilized nanoparticles.
-
Digestion: Digest the nanoparticles in a strong acid mixture (e.g., aqua regia) at an elevated temperature until the solution is clear.
-
Dilution: Dilute the digested sample to a known volume with deionized water to bring the platinum concentration within the linear range of the ICP-MS instrument.
-
Standard Curve: Prepare a series of platinum standards of known concentrations.
-
ICP-MS Analysis: Analyze the samples and standards by ICP-MS.
-
Calculation: Determine the platinum concentration in the samples from the standard curve and calculate the drug loading content and encapsulation efficiency.
Section 5: Visualizations
Caption: Intracellular activation pathway of a Platinum(IV)-based nanoparticle.
Caption: Experimental workflow for nanoparticle development and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Optimization of Platinum Drugs to Improve the Drug-Loading and Antitumor Efficacy of PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nanoparticle formulations of cisplatin for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Optimization of Platinum Drugs to Improve the Drug-Loading and Antitumor Efficacy of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoscale Drug Delivery Platforms Overcome Platinum-Based Resistance in Cancer Cells Due to Abnormal Membrane Protein Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The acute toxic effects of platinum nanoparticles on ion channels, transmembrane potentials of cardiomyocytes in vitro and heart rhythm in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
refining purification techniques for Platinum(IV) coordination compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Platinum(IV) coordination compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Platinum(IV) coordination compounds?
A1: The primary techniques for purifying Platinum(IV) coordination compounds are precipitation, recrystallization, and column chromatography. The choice of method depends on the specific properties of the compound and the nature of the impurities.
Q2: How can I assess the purity of my Platinum(IV) complex?
A2: Purity can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the compound and identifying impurities.[1][2] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is highly sensitive for determining platinum content.[2] Spectroscopic methods like UV-Vis and NMR (specifically ¹⁹⁵Pt NMR) can also provide information about the compound's structure and the presence of contaminants.[1]
Q3: What are common impurities in Platinum(IV) syntheses?
A3: Common impurities include unreacted starting materials, byproducts from side reactions, and other platinum group metals such as Palladium(II) and Rhodium(III) if the starting material was not pure.[3][4] Residual solvents and reagents used during the synthesis can also be present.
Q4: How does the stability of Platinum(IV) complexes affect purification?
A4: Platinum(IV) complexes are generally more kinetically inert compared to their Platinum(II) counterparts, which is advantageous during purification as it reduces the likelihood of ligand substitution or degradation.[5][6] However, their stability can be influenced by factors such as pH and the presence of reducing agents.[7][8] It is crucial to consider these factors to prevent the reduction of Pt(IV) to Pt(II) during the purification process.
Troubleshooting Guides
Issue 1: Low Yield After Precipitation
Q: I am getting a very low yield after precipitating my Platinum(IV) complex. What could be the cause?
A: Low yields during precipitation can stem from several factors:
-
Incomplete Precipitation: The precipitating agent may not have been added in a sufficient amount, or the reaction conditions (e.g., pH, temperature, concentration) may not be optimal. For instance, the selective precipitation of Pt(IV) using m-phenylenediamine dihydrochloride is highly dependent on the HCl concentration, with selectivity observed at concentrations higher than 7 M.[3]
-
Solubility of the Precipitate: The precipitate may have some solubility in the mother liquor. Washing the precipitate with a solution that suppresses its solubility can help. For example, when precipitating with ammonium chloride, washing the platinum salts with an ammonium chloride solution can reduce losses.[9][10]
-
Complex Formation: The Platinum(IV) species in solution might not be in the correct form for precipitation. Ensure that the platinum is in the desired anionic form, such as [PtCl₆]²⁻, for effective precipitation with cationic reagents.[3]
Issue 2: Impure Product After Recrystallization
Q: My Platinum(IV) compound is still impure after recrystallization. How can I improve the purity?
A: If recrystallization is not yielding a pure product, consider the following:
-
Solvent Choice: The solvent system is critical. An ideal single solvent should dissolve the compound when hot but not at room temperature.[11][12] For a two-solvent system, the first solvent should dissolve the compound at all temperatures, while the second should be a non-solvent in which the first solvent is miscible.[11] Experiment with different solvent systems to find one that effectively excludes impurities.
-
Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice, resulting in a precipitate rather than pure crystals.[13][14] Allow the solution to cool slowly and without disturbance to promote the growth of well-formed, pure crystals.[13]
-
Insoluble Impurities: If there are insoluble impurities, they should be removed by hot gravity filtration before the cooling and crystallization step.[11][14]
-
Multiple Recrystallizations: For some compounds, a single recrystallization may not be sufficient. Repeating the process multiple times can progressively improve purity, although this may lead to a decrease in overall yield.[9]
Issue 3: Poor Separation in Column Chromatography
Q: I am not getting good separation of my Platinum(IV) compound from impurities using column chromatography. What can I do?
A: Poor separation in column chromatography can be addressed by optimizing several parameters:
-
Stationary Phase: The choice of stationary phase is crucial. Silica gel and alumina are common choices.[15] For separating platinum group metals, silica treated with a tri-n-octylammonium salt has been shown to be effective.[16]
-
Mobile Phase (Eluent): The polarity of the eluent system needs to be carefully tuned to achieve differential adsorption and elution of the desired compound and impurities.[15] A gradient elution, where the polarity of the solvent is gradually changed, can be more effective than an isocratic elution for separating complex mixtures.
-
Column Packing and Loading: A poorly packed column can lead to channeling and broad peaks, resulting in poor separation. Ensure the column is packed uniformly. The sample should be loaded onto the column in a concentrated solution and in a narrow band.
Data Presentation
Table 1: Efficacy of Different Precipitation Methods for Platinum(IV) Purification
| Precipitating Agent | Conditions | Pt(IV) Yield (%) | Pt(IV) Purity (%) | Source |
| m-phenylenediamine dihydrochloride | >7 M HCl | 94.6 | 98.5 | [3] |
| n-octylamine | 1.0 M HCl | >75 | High (co-precipitation <10%) | [4] |
Experimental Protocols
Protocol 1: Selective Precipitation of Platinum(IV) using m-phenylenediamine dihydrochloride
This protocol is based on the selective precipitation of Pt(IV) from a hydrochloric acid solution.[3]
-
Preparation of the Platinum Solution: Dissolve the crude Platinum(IV) compound in a high concentration of hydrochloric acid (e.g., 9 M HCl) to form a solution containing [PtCl₆]²⁻ anions.
-
Preparation of the Precipitant Solution: Prepare a solution of m-phenylenediamine dihydrochloride (MPDA) in a suitable solvent.
-
Precipitation: Add the MPDA solution to the Platinum(IV) solution with vigorous shaking. A typical molar ratio of MPDA to Pt is 15:1.
-
Agitation: Continue to shake the mixture for a sufficient time (e.g., 1 hour) to ensure complete precipitation.
-
Isolation: Collect the yellowish precipitate by filtration.
-
Washing: Wash the precipitate with an MPDA-containing 9 M HCl solution to remove co-precipitated impurities.
-
Drying: Dry the purified precipitate under vacuum.
Protocol 2: Single-Solvent Recrystallization
This is a general protocol for recrystallization.[11][12][13]
-
Solvent Selection: Choose a suitable solvent in which the Platinum(IV) compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin.
-
Further Cooling: To maximize yield, place the flask in an ice bath to further decrease the temperature.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Allow the crystals to air-dry or dry in a desiccator.
Protocol 3: Column Chromatography
This protocol provides a general outline for purification by column chromatography.[15][16]
-
Column Preparation: Pack a glass column with a slurry of the chosen stationary phase (e.g., silica gel) in the initial eluting solvent.
-
Sample Loading: Dissolve the crude Platinum(IV) compound in a minimal amount of the eluting solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the sample through the column by adding the mobile phase to the top. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient).
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC or HPLC) to identify which fractions contain the purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified Platinum(IV) compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of Platinum(IV) compounds by precipitation.
Caption: Troubleshooting logic for impure products after recrystallization.
References
- 1. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of siderophore–platinum(IV) conjugates reveals differing antibacterial activity and DNA damage depending on the platinum cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH/redox sensitive nanoparticles with platinum(iv) prodrugs and doxorubicin enhance chemotherapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldrefiningforum.com [goldrefiningforum.com]
- 10. goldrefiningforum.com [goldrefiningforum.com]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. praxilabs.com [praxilabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Column extraction chromatography of non-volatile platinum metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Platinum(IV) Oxidation from Platinum(II) Precursors
Welcome to the technical support center for the oxidation of Platinum(II) to Platinum(IV) complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their oxidation reactions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the oxidation of Pt(II) to Pt(IV).
Issue 1: Low or No Yield of the Desired Platinum(IV) Product
Possible Causes and Solutions
-
Incomplete Reaction:
-
Insufficient Oxidant: Ensure the correct stoichiometric ratio of the oxidizing agent to the Pt(II) precursor is used. For hydrogen peroxide (H₂O₂), a 1:2 molar ratio of Pt(II) to H₂O₂ has been shown to be effective in optimizing yields.[1][2][3]
-
Inadequate Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or ¹⁹⁵Pt NMR spectroscopy to ensure it has gone to completion.[4]
-
-
Side Reactions (Ligand Oxidation):
-
Excess Oxidizing Agent: An excess of the oxidizing agent, particularly H₂O₂, can lead to the oxidation of the organic ligands instead of the platinum center.[1][2][5] Carefully control the stoichiometry.
-
Elevated Temperatures: Higher reaction temperatures can favor ligand oxidation.[1][2][5] Performing the reaction at room temperature or below is often preferable.
-
-
Product Instability and Decomposition:
-
Reductive Elimination/Dehydration: Some Pt(IV) complexes are unstable and can revert to Pt(II) species over time, both in solution and in the solid state.[1][2][3][5] This can be influenced by the nature of the axial ligands.[3] It is advisable to characterize the product promptly after isolation.
-
Workup Procedure: Ensure the reaction is properly quenched to neutralize any remaining oxidant. Optimize the extraction and purification methods to minimize product loss.[4]
-
Issue 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions
-
Ligand Dissociation: In some cases, ligands, such as chloride, can dissociate from the platinum center during the reaction, leading to a mixture of products.[1][3]
-
Solvent Participation: Certain solvents can coordinate to the platinum center during oxidation, leading to the formation of undesired solvated complexes.[6]
-
Solvent Choice: Carefully select a non-coordinating solvent if the incorporation of solvent molecules into the final product is not desired.
-
Diagram: Troubleshooting Logic for Low Pt(IV) Yield
Caption: A flowchart for troubleshooting low yields in Pt(II) to Pt(IV) oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for the conversion of Pt(II) to Pt(IV)?
A1: Hydrogen peroxide (H₂O₂) is a widely used and effective oxidizing agent for this transformation.[1][2][3][5][7] Other common oxidants include chlorine, N-chlorosuccinimide, and iodobenzene dichloride.[5][6][8]
Q2: How can I confirm that I have successfully oxidized my Pt(II) complex to Pt(IV)?
A2: Several analytical techniques can be used to differentiate between Pt(II) and Pt(IV) complexes. Pt(IV) complexes are typically octahedral, while Pt(II) complexes are square planar.[9] ¹⁹⁵Pt NMR is a very sensitive method, as there is a significant downfield chemical shift for Pt(IV) compared to Pt(II).[8][9] X-ray crystallography can definitively determine the geometry and oxidation state. Electrochemical methods can also be employed, as Pt(II) complexes will show an oxidation potential that is absent for Pt(IV) complexes.[9]
Q3: Can the choice of solvent affect the outcome of the reaction?
A3: Yes, the solvent can play a crucial role. In some cases, coordinating solvents can be incorporated into the final Pt(IV) product as axial ligands.[6] Using a non-coordinating solvent like dichloromethane (CH₂Cl₂) is common.[1][2][3]
Q4: My Pt(IV) product seems to decompose back to a Pt(II) species. What can I do to prevent this?
A4: The stability of Pt(IV) complexes is highly dependent on the nature of the axial ligands.[3] Some Pt(IV) complexes are inherently prone to reductive elimination.[1][2][5] If you are observing decomposition, you may need to reconsider the synthetic strategy to incorporate more stabilizing axial ligands. Prompt isolation and storage under appropriate conditions (e.g., cool, dry, and dark) may also help.
Q5: What is the typical geometry of the resulting Pt(IV) complex?
A5: The oxidation of a square planar Pt(II) complex results in a six-coordinate, octahedral Pt(IV) complex.[1][3] The original ligands from the Pt(II) complex typically remain in the equatorial plane, and the new ligands from the oxidation process add to the axial positions.[2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes reaction conditions and reported yields for the oxidation of a Pt(II) complex to a Pt(IV) complex using hydrogen peroxide.
| Pt(II) Precursor | Oxidizing Agent (Molar Ratio Pt:Oxidant) | Additive | Solvent | Temperature | Yield of Pt(IV) Product | Reference |
| [PtII{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(py)] | H₂O₂ (1:2) | LiCl | CH₂Cl₂ | Room Temp. | Higher Yields | [1][2][3] |
| Oxaliplatin | 50 wt% H₂O₂ | N/A | Ethanol | N/A | 92% | [5] |
| [PtII(Cl)₂(dmpda)] | H₂O₂ | N/A | H₂O/EtOH | Room Temp. | 78% | [7] |
Experimental Protocols
General Protocol for Oxidation of a Pt(II) Complex using Hydrogen Peroxide
This protocol is a generalized procedure based on common practices reported in the literature.[1][2][3] Researchers should adapt this protocol to their specific Pt(II) precursor and analytical requirements.
-
Dissolution: Dissolve the Pt(II) precursor in an appropriate solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask. If necessary to prevent ligand dissociation (e.g., for a chloro-complex), add a suitable salt (e.g., LiCl) to the solution.
-
Addition of Oxidant: While stirring at room temperature, slowly add a solution of hydrogen peroxide (e.g., 30% aqueous solution) dropwise. A common molar ratio is 1 part Pt(II) complex to 2 parts H₂O₂.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, NMR).
-
Workup: Once the reaction is complete, quench any remaining H₂O₂. This can be done by adding a reducing agent like sodium bisulfite or by washing with water.
-
Extraction and Purification: If using a water-immiscible organic solvent, separate the organic layer. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter. The crude product can then be purified by an appropriate method such as crystallization or column chromatography.
-
Characterization: Characterize the final Pt(IV) product using techniques such as NMR (¹H, ¹³C, ¹⁹⁵Pt), mass spectrometry, and X-ray crystallography to confirm its identity and purity.
Diagram: Experimental Workflow for Pt(II) to Pt(IV) Oxidation
Caption: A typical experimental workflow for the oxidation of Pt(II) to Pt(IV).
References
- 1. Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bioinorganic.disav.unipmn.it [bioinorganic.disav.unipmn.it]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Halogenation of Cisplatin and Carboplatin: Synthesis, Spectroscopy, and Crystal and Molecular Structures of Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Accumulation of Platinum(IV) Complexes in Resistant Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular accumulation of Platinum(IV) [Pt(IV)] complexes in resistant cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Intracellular Accumulation of Your Pt(IV) Complex
Question: My experiments consistently show low intracellular concentrations of my novel Pt(IV) complex in a cisplatin-resistant cancer cell line. What are the potential causes, and how can I improve its uptake?
Answer: Low intracellular accumulation is a primary mechanism of resistance to platinum-based drugs.[1][2] Several factors could be contributing to this issue. Here’s a step-by-step guide to troubleshoot this problem.
Potential Causes & Solutions:
| Potential Cause | Suggested Troubleshooting/Optimization Strategy |
| Reduced Influx: The cancer cells may have downregulated influx transporters like the copper transporter 1 (CTR1) or organic cation transporters (OCTs), which are involved in the uptake of platinum drugs.[1][3][4] | 1. Modify Axial Ligands: Increase the lipophilicity of your Pt(IV) complex by modifying the axial ligands. More lipophilic complexes can better utilize passive diffusion to enter cells, bypassing transporter-dependent uptake.[5][6] 2. Co-administration with Copper-Lowering Agents: Pre-treating cells with a copper-lowering agent like trientine can enhance hCtr1-mediated platinum uptake.[7][8] |
| Increased Efflux: The resistant cells might overexpress efflux pumps such as ATP7A, ATP7B, or multidrug resistance-associated protein 2 (MRP2), which actively remove platinum drugs from the cell.[1][3][4] | 1. Nanoparticle Encapsulation: Encapsulating your Pt(IV) complex in a nanoparticle-based drug delivery system can alter the mechanism of cellular entry to endocytosis, bypassing efflux pumps.[9][10][11] 2. Modulate Efflux Pump Activity: Investigate the use of known inhibitors for the specific efflux pumps overexpressed in your cell line. |
| Intracellular Inactivation: Platinum complexes can be neutralized by intracellular molecules like glutathione (GSH) and metallothionein (MT).[1][3] | 1. Design Pt(IV) Prodrugs: Pt(IV) complexes are generally more inert than their Pt(II) counterparts and are activated by reduction inside the cell. This can help bypass immediate inactivation.[6][12] 2. Deplete Intracellular GSH: Consider using agents that deplete intracellular glutathione levels, but be mindful of potential off-target effects. |
| Poor Membrane Permeability: The physicochemical properties of your complex (e.g., charge, size, lipophilicity) may hinder its ability to cross the cell membrane.[1] | 1. Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues with varying axial ligands to establish a relationship between lipophilicity and cellular uptake.[5] 2. Targeted Delivery: Conjugate your Pt(IV) complex to a targeting moiety (e.g., folate) that binds to receptors overexpressed on the cancer cells, promoting receptor-mediated endocytosis.[13] |
Issue 2: High Variability in Cellular Accumulation Measurements
Question: I am observing significant well-to-well and day-to-day variability in my intracellular platinum quantification experiments using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). How can I improve the reproducibility of my results?
Answer: Inconsistent experimental results can arise from several factors related to cell culture, sample preparation, and the analytical method itself.[1]
Potential Causes & Solutions:
| Potential Cause | Suggested Troubleshooting/Optimization Strategy |
| Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media components can impact drug uptake.[1] | 1. Standardize Cell Culture: Use cells within a narrow passage number range. Seed a consistent number of cells and treat them at the same level of confluency for each experiment. Ensure media composition is consistent. |
| Drug Stability and Preparation: The Pt(IV) complex may be unstable or may not be fully dissolved in the cell culture medium. | 1. Check Drug Stability: Assess the stability of your complex in the culture medium over the time course of your experiment. 2. Ensure Complete Dissolution: Prepare fresh stock solutions and ensure the complex is fully dissolved before diluting it into the culture medium. |
| Inadequate Washing Steps: Incomplete removal of extracellular drug can lead to artificially high intracellular concentration readings. Conversely, overly harsh washing can cause cell lysis and loss of intracellular platinum. | 1. Optimize Washing Protocol: Develop a standardized washing protocol with ice-cold PBS or a suitable buffer. Validate that the washing steps are sufficient to remove extracellular drug without causing significant cell detachment or lysis. |
| Inconsistent Sample Preparation: Variations in cell counting, cell lysis, and sample digestion can introduce errors. | 1. Normalize to Protein or Cell Number: Quantify the protein concentration (e.g., using a Bradford or BCA assay) or count the cells in each sample to normalize the platinum content.[14] 2. Standardize Lysis and Digestion: Use a consistent and validated protocol for cell lysis and acid digestion of the samples prior to ICP-MS analysis.[15][16] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to platinum drugs?
A1: Platinum resistance is multifactorial. The main mechanisms include:
-
Reduced Cellular Accumulation: This is a major factor and can be due to decreased expression of influx transporters (like CTR1 and OCTs) or increased expression of efflux transporters (like ATP7A/B and MRP2).[2][3][4][17]
-
Increased Drug Inactivation: Elevated levels of intracellular thiols, such as glutathione (GSH) and metallothionein (MT), can bind to and inactivate platinum drugs.[2][3]
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways, such as nucleotide excision repair (NER), to more efficiently remove platinum-DNA adducts.[3][18]
-
Inhibition of Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can allow cells to survive despite DNA damage.[2][17]
Q2: Why are Pt(IV) complexes considered a promising strategy to overcome resistance?
A2: Pt(IV) complexes act as prodrugs.[6] Their octahedral geometry and d6 electronic configuration make them more kinetically inert compared to their square planar Pt(II) counterparts.[12][19] This stability reduces premature reactions with extracellular and cytoplasmic biomolecules.[12] They are typically activated by reduction within the cell, which has a more reducing environment, to release the active Pt(II) agent and the two axial ligands.[6][12] The axial ligands can be modified to increase lipophilicity, facilitating cellular uptake through passive diffusion and thus bypassing resistance mechanisms related to transporter downregulation.[5][20]
Q3: What are the advantages of using nanoparticles to deliver Pt(IV) complexes?
A3: Nanoparticle-based drug delivery systems offer several advantages for overcoming platinum resistance:[10]
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles can preferentially accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage.[21]
-
Altered Cellular Uptake Pathway: Nanoparticles are typically taken up by cells via endocytosis, which can bypass the influx and efflux transporters associated with resistance.[9][13]
-
Protection from Inactivation: The nanocarrier can protect the Pt(IV) complex from premature degradation or inactivation in the bloodstream.
-
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to and enter cancer cells, reducing systemic toxicity.[22]
-
Combination Therapy: Nanocarriers can be co-loaded with other therapeutic agents to create synergistic effects.[23]
Q4: How can I measure the intracellular concentration of my platinum complex?
A4: The gold standard for quantifying total intracellular platinum concentration is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15][16] This highly sensitive technique can detect elemental platinum at very low concentrations (parts per billion).[15] The general workflow involves treating cells with the platinum compound, washing to remove extracellular drug, lysing the cells, digesting the lysate with strong acid (typically nitric acid), and then analyzing the sample by ICP-MS.[14][15]
Q5: What is the role of the axial ligands in a Pt(IV) complex?
A5: The axial ligands in a Pt(IV) complex are crucial for its prodrug properties and are a key focus of drug design.[5][24] They can be modified to:
-
Tune Lipophilicity: Increasing the lipophilicity of the axial ligands can enhance cellular uptake via passive diffusion.[5][6]
-
Control Reduction Potential: The nature of the axial ligands influences the ease with which the Pt(IV) center is reduced to the active Pt(II) form.[5]
-
Introduce Additional Bioactivity: Bioactive molecules can be attached as axial ligands, which are released upon reduction of the complex inside the cell, potentially leading to a dual-action therapeutic effect.[12]
-
Enable Targeting: Targeting moieties can be conjugated to the axial positions to direct the complex to cancer cells.[20]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enhancement of cellular accumulation and cytotoxicity of Pt(IV) complexes in resistant cancer cells.
Table 1: Cellular Uptake and Cytotoxicity of Lipophilic Pt(IV) Complexes
| Complex | Cell Line | Fold Increase in Uptake (vs. Cisplatin) | Fold Increase in Cytotoxicity (vs. Cisplatin) | Reference |
| Adamantylamine Pt(IV) Complex (LA-12) | A2780cisR (Resistant Ovarian) | Not Reported | Overcame cisplatin resistance | [5] |
| Pt(IV) with Axial Carboxylate Ligands | A2780/A2780cisR | Increased lipophilicity correlated with uptake | Up to 10-fold improved cytotoxicity | [5] |
Table 2: Efficacy of Nanoparticle-Delivered Platinum Complexes
| Nanoparticle Formulation | Cell Line | Efficacy Metric | Result | Reference |
| Pt(IV)-SWNT (Folate Targeted) | FR-positive cancer cells | Toxicity vs. Cisplatin | 8-fold more toxic | [13] |
| ssOSCs@Pt (Nanocages) | MPM487 (Mesothelioma Xenograft) | Tumor Growth Reduction | 50% reduction vs. control | [25] |
| PEI-based Iron Oxide Nanoparticles | A2780/CP (Resistant Ovarian) | Enhanced Cisplatin Toxicity | Significant enhancement | [23] |
Experimental Protocols
Protocol 1: General Synthesis of a Pt(IV) Complex with Carboxylate Axial Ligands
This protocol describes a general method for oxidizing a Pt(II) complex and adding axial ligands.
-
Oxidation: Dissolve the starting Pt(II) complex (e.g., cisplatin) in water. Add a 30-50% solution of hydrogen peroxide (H₂O₂) dropwise while stirring. Heat the reaction mixture (e.g., to 70 °C) for several hours until the solution becomes colorless. This forms the Pt(IV)-dihydroxo intermediate.[26]
-
Axial Ligand Addition: To the solution containing the Pt(IV)-dihydroxo intermediate, add an excess of the desired carboxylic acid anhydride (e.g., acetic anhydride) or a mixture of the carboxylic acid and a coupling agent.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 24-48 hours. The progress of the reaction can be monitored by techniques like NMR or HPLC.
-
Isolation: The resulting Pt(IV) complex can be isolated by cooling the solution to induce precipitation, followed by filtration. The solid product should be washed with cold water and a non-polar solvent (e.g., ether) and then dried under vacuum.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹⁹⁵Pt NMR, Mass Spectrometry, and Elemental Analysis.
Protocol 2: Quantification of Intracellular Platinum by ICP-MS
This protocol provides a general workflow for measuring the total platinum content in cells.[15][16]
-
Cell Seeding and Treatment: Seed a known number of cells (e.g., 1 x 10⁶ cells) in a culture plate (e.g., 6-well plate or 10 cm dish). Allow cells to adhere overnight. Treat the cells with the desired concentration of the platinum complex for the specified duration.
-
Cell Harvesting and Washing:
-
Aspirate the drug-containing medium.
-
Wash the cells three times with 5-10 mL of ice-cold PBS to remove all extracellular platinum.
-
Harvest the cells by trypsinization, followed by centrifugation at a low speed (e.g., 300 x g for 5 minutes) at 4 °C.
-
-
Cell Counting and Lysis:
-
Resuspend the cell pellet in a known volume of PBS.
-
Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter).
-
Pellet the remaining cells and either proceed directly to digestion or lyse the cells in a suitable lysis buffer. An aliquot of the lysate can be used for protein quantification (e.g., BCA assay) for normalization purposes.[14]
-
-
Sample Digestion:
-
To the cell pellet or a known volume of cell lysate, add a sufficient volume of high-purity concentrated nitric acid (e.g., 70%).
-
Heat the samples (e.g., at 80-95 °C) for several hours or overnight until the sample is completely digested and the solution is clear.
-
-
ICP-MS Analysis:
-
Dilute the digested samples to the appropriate volume with deionized water to bring the acid concentration to a level suitable for the instrument (e.g., 2-5%).
-
Prepare a series of platinum standards of known concentrations in the same acid matrix.
-
Analyze the samples and standards using an ICP-MS instrument to determine the platinum concentration.
-
-
Data Analysis:
-
Generate a standard curve from the readings of the platinum standards.
-
Calculate the platinum concentration in your samples based on the standard curve.
-
Normalize the platinum amount to the number of cells or the amount of protein to report the final intracellular platinum concentration (e.g., in ng Pt / 10⁶ cells or ng Pt / mg protein).
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of cellular uptake, action, and resistance for platinum complexes.
Experimental Workflow for Enhancing Pt(IV) Complex Accumulation
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overcoming Platinum Drug Resistance with Copper-lowering Agents | Anticancer Research [ar.iiarjournals.org]
- 9. Nanoscale Drug Delivery Platforms Overcome Platinum-Based Resistance in Cancer Cells Due to Abnormal Membrane Protein Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-based drug delivery systems with platinum drugs for overcoming cancer drug resistance - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. research.monash.edu [research.monash.edu]
- 12. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facilitating the Cellular Accumulation of Pt-Based Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insertion of (Bioactive) Equatorial Ligands into Platinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Editorial: New strategies to overcome platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enhancing Pt(IV) Complexes' Anticancer Activity upon Encapsulation in Stimuli‐Responsive Nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protocol Refinement for Consistent Platinum(IV) Complex Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining protocols for the consistent crystallization of Platinum(IV) complexes. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of Platinum(IV) complexes?
A1: Several factors critically influence the successful crystallization of Platinum(IV) complexes. These include the purity of the complex, the choice of solvent or solvent system, the rate of supersaturation, temperature, and the inherent structural properties of the complex, such as the nature of its ligands. Even minor impurities can inhibit nucleation or lead to the formation of poor-quality crystals.
Q2: How do I choose an appropriate solvent for crystallizing my Platinum(IV) complex?
A2: The ideal solvent is one in which your complex has moderate solubility at elevated temperatures and lower solubility at room or lower temperatures. A common strategy is to use a solvent in which the complex is sparingly soluble and then use a co-solvent in which it is more soluble to achieve a saturated solution. It's often a process of trial and error, and screening a wide range of solvents with varying polarities is recommended. Some commonly used solvents and mixtures include chloroform/methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and aqueous solutions.[1]
Q3: My Platinum(IV) complex is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out," where the complex separates as a liquid phase instead of a solid, is a common problem. This often occurs when the solution is too supersaturated or cools too quickly. To address this, you can:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before transferring it to a colder environment.
-
Use a more dilute solution: Add more solvent to reduce the concentration of the complex.
-
Try a different solvent system: The solubility properties in a different solvent may prevent oiling out.
-
Use seeding: Introduce a seed crystal to encourage nucleation and growth.
Q4: My experiment resulted in an amorphous precipitate instead of crystals. How can I fix this?
A4: Amorphous precipitation typically happens when supersaturation is reached too rapidly. To obtain crystals, you need to slow down the process. Consider the following:
-
Slower cooling: As with oiling out, a slower cooling rate is crucial.
-
Vapor diffusion: This technique allows for a very slow increase in concentration, which can favor crystal growth over amorphous precipitation.
-
Solvent layering: Gently layering a poor solvent on top of a solution of your complex in a good solvent can lead to slow diffusion and crystal formation at the interface.
-
Check purity: Impurities can sometimes favor the formation of amorphous solids. Further purification of your complex may be necessary.
Q5: How can I grow larger, single crystals suitable for X-ray diffraction?
A5: Growing large, high-quality single crystals requires patience and careful control over the crystallization process. Key strategies include:
-
Slow down the crystallization process: Use techniques like slow cooling, vapor diffusion, or solvent layering.
-
Minimize nucleation sites: Use clean glassware and filter your solution to remove any dust or particulate matter that could act as nucleation sites. The goal is to have a few large crystals rather than many small ones.
-
Optimize the concentration: A solution that is too concentrated can lead to the rapid formation of many small crystals. Experiment with slightly lower concentrations.
-
Use a seed crystal: A single, well-formed crystal can be introduced to a saturated solution to promote the growth of a larger crystal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Complex is too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Slowly evaporate the solvent to increase concentration.- Add an anti-solvent (a solvent in which the complex is insoluble).- Try a different solvent or solvent system.- Further purify the complex. |
| Formation of an Oil | - Solution is too concentrated.- Cooling rate is too fast.- Melting point of the complex is below the crystallization temperature. | - Dilute the solution by adding more solvent.- Decrease the cooling rate.- Use a solvent with a lower boiling point.- Introduce a seed crystal. |
| Amorphous Precipitate | - Supersaturation is reached too quickly.- High concentration of impurities. | - Employ slower crystallization techniques like vapor diffusion or layering.- Reduce the concentration of the complex.- Purify the starting material. |
| Many Small Crystals | - Too many nucleation sites.- Solution is too concentrated.- Cooling is too rapid. | - Filter the solution to remove nucleation sites.- Use a lower concentration of the complex.- Slow down the cooling process. |
| Poorly-Diffracting Crystals | - Rapid crystal growth.- Presence of solvent disorder in the crystal lattice.- Twinning (intergrowth of multiple crystals). | - Optimize for slower crystal growth.- Try a different solvent that is less likely to be incorporated into the crystal lattice.- Use seeding to promote the growth of a single crystal. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This method is suitable for complexes that are significantly more soluble in a hot solvent than in the same solvent at a lower temperature.
Methodology:
-
Place the Platinum(IV) complex in a clean flask.
-
Add a minimal amount of a suitable solvent.
-
Gently heat the mixture while stirring until the complex is completely dissolved.
-
If the complex does not fully dissolve, add small aliquots of the hot solvent until a clear solution is obtained.
-
Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
Protocol 2: Vapor Diffusion
This technique is ideal for growing high-quality crystals from small amounts of material by slowly increasing the concentration of the complex.
Methodology:
-
Dissolve the Platinum(IV) complex in a small volume of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a more volatile "poor" solvent (an anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container. The vapor from the poor solvent will slowly diffuse into the solution of the complex, decreasing its solubility and inducing crystallization over time.[2]
-
Monitor the inner vial for crystal growth over several days to weeks.
Caption: A general workflow for vapor diffusion crystallization.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This method involves creating a sharp interface between a solution of the complex and a solvent in which it is insoluble.
Methodology:
-
Dissolve the Platinum(IV) complex in a minimal amount of a "good" solvent in a narrow container, such as a test tube or an NMR tube.
-
Carefully and slowly, add a layer of a "poor" solvent (anti-solvent) on top of the solution, ensuring minimal mixing. This is often done by trickling the poor solvent down the side of the container. The poor solvent should ideally be less dense than the good solvent.
-
Seal the container and leave it undisturbed.
-
Over time, the two solvents will slowly diffuse into one another, and crystals will form at the interface.
Data Presentation
Table 1: Successful Crystallization Conditions for Selected Platinum(IV) Complexes
| Platinum(IV) Complex Type | Ligands | Solvent System | Crystallization Method | Reference |
| Organoplatinum(IV) | Methyl, Adenine, Iodo | Chloroform/Methanol | Evaporation | --INVALID-LINK-- |
| Carboxylate-containing | Ethylenediamine, Carboxylate | Aqueous Solution | Slow Cooling | --INVALID-LINK-- |
| Cyclometalated | 6-phenyl-2,2'-bipyridine, Chloro | Dimethyl Sulfoxide (DMSO) | Slow Evaporation | [Platinum(IV) Complexes with Tridentate, NNC-Coordinating Ligands: Synthesis, Structures, and Luminescence |
| Ammine with Carbamate | Ammine, Chloro, Carbamate | Not specified | Not specified | [Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes |
| Supramolecular | 2,2'-bipyridine, Chloro | Aqueous Acetonitrile | Slow Evaporation | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
Many Platinum(IV) complexes are investigated for their potential as anticancer agents. Their cytotoxic effects are often linked to their ability to induce apoptosis (programmed cell death) through various signaling pathways.
Platinum(IV) Complexes and Apoptosis Induction
Platinum(IV) complexes typically act as prodrugs, which are reduced to the active Platinum(II) species within the cell. These active species can then interact with cellular targets, primarily DNA, to induce apoptosis.
Caption: Simplified signaling cascade of Platinum(IV) complexes leading to apoptosis.
The STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often overactive in cancer cells, promoting proliferation and survival. Some Platinum(IV) complexes have been shown to inhibit this pathway.[3][4][5][6]
Caption: Inhibition of the STAT3 signaling pathway by Platinum(IV) complexes.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Platinum complexes can activate this pathway, leading to apoptosis in cancer cells.
Caption: Activation of the p38 MAPK pathway by Platinum(II) species, leading to apoptosis.
References
Validation & Comparative
A Comparative Guide to the Anticancer Efficacy of Platinum(IV) and Platinum(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of Platinum(IV) (Pt(IV)) and Platinum(II) (Pt(II)) complexes, supported by experimental data and detailed methodologies. The development of platinum-based anticancer drugs has been a cornerstone of chemotherapy, with Pt(IV) complexes emerging as a promising evolution from the foundational Pt(II) agents.
Executive Summary
Platinum(II) complexes, such as cisplatin, carboplatin, and oxaliplatin, are potent anticancer agents that exert their cytotoxic effects primarily by forming adducts with DNA, leading to cell cycle arrest and apoptosis. However, their clinical use is often limited by severe side effects and the development of drug resistance.[1][2] Platinum(IV) complexes were designed as prodrugs to overcome these limitations. Their octahedral geometry and higher kinetic inertness render them less reactive, reducing off-target interactions and associated toxicities.[3][4] Crucially, Pt(IV) complexes require intracellular reduction to their active Pt(II) form to exert their anticancer effects, a process favored in the reductive environment of tumor cells.[5] This targeted activation, combined with the potential for oral administration and the ability to overcome cisplatin resistance, makes Pt(IV) complexes a significant area of research in cancer therapy.[1][6]
Data Presentation: A Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of platinum complexes is a key indicator of their anticancer efficacy, typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following tables summarize comparative cytotoxicity data for representative Pt(II) and Pt(IV) complexes across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin (Pt(II)) | A549 | Lung Carcinoma | 1.8 ± 0.2 (48h) | [7] |
| GCT27 | Germ Cell Tumor | 0.27 - 0.51 | [8] | |
| OVCAR3 | Ovarian Carcinoma | 54.3 | [9] | |
| Satraplatin (Pt(IV)) | A549 | Lung Carcinoma | Not specified, but showed better inhibitory effects than cisplatin | [10] |
| GCT27 | Germ Cell Tumor | 0.31 - 1.26 | [8] | |
| OVCAR3 | Ovarian Carcinoma | 3.81 | [9] | |
| Butyl-Pt (Pt(IV)) | A549 | Lung Carcinoma | 1.2 ± 0.1 (48h) | [7] |
| Pentyl-Pt (Pt(IV)) | A549 | Lung Carcinoma | 1.5 ± 0.1 (48h) | [7] |
Table 1: Comparative IC50 Values of Platinum(II) and Platinum(IV) Complexes. This table highlights that novel Pt(IV) complexes can exhibit comparable or even superior cytotoxicity to cisplatin. For instance, Satraplatin shows significantly higher potency in the OVCAR3 cell line compared to cisplatin.[9]
| Cell Line Pair | Compound | IC50 in Sensitive Line (µM) | IC50 in Resistant Line (µM) | Resistance Factor (RF) | Reference |
| GCT27 / GCT27r | Cisplatin (Pt(II)) | 0.27 - 0.51 | 1.8- to 3.8-fold higher | 1.8 - 3.8 | [8] |
| Satraplatin (Pt(IV)) | 0.31 - 1.26 | 1.9- to 4.4-fold higher | 1.9 - 4.4 | [8] | |
| Oxaliplatin (Pt(II)) | 0.52 - 0.79 | 1.9- to 4.4-fold higher (except in 833Kr) | 1.9 - 4.4 | [8] |
Table 2: Efficacy in Cisplatin-Sensitive and -Resistant Germ Cell Tumor Lines. This table demonstrates that while cross-resistance to satraplatin and oxaliplatin can occur in cisplatin-resistant cell lines, the resistance factors are often comparable, suggesting that these analogs may not universally overcome this resistance mechanism.[8]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Intracellular activation of a Platinum(IV) prodrug.
Caption: Workflow for evaluating anticancer efficacy.
Caption: Simplified DNA damage signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of the platinum complexes.
Materials:
-
Cancer cell lines (e.g., A549, GCT27)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Platinum(II) and Platinum(IV) stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with serial dilutions of the Pt(II) and Pt(IV) complexes for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Cellular Uptake Study (ICP-MS)
This protocol quantifies the intracellular accumulation of platinum.
Materials:
-
Cancer cell lines
-
6-well plates
-
Platinum(II) and Platinum(IV) stock solutions
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counter (e.g., hemocytometer)
-
Concentrated nitric acid (trace metal grade)
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the platinum complexes for a defined time.
-
Cell Harvesting: Wash the cells three times with ice-cold PBS to remove extracellular platinum. Detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Cell Counting: Resuspend the cell pellet in PBS and count the number of cells.
-
Sample Digestion: Pellet the counted cells and digest the pellet with concentrated nitric acid at an elevated temperature.
-
ICP-MS Analysis: Dilute the digested samples and analyze the platinum content using ICP-MS. A calibration curve is generated using platinum standards of known concentrations.
-
Data Analysis: Express the intracellular platinum concentration as ng of Pt per million cells.
DNA Binding Assay
This assay determines the extent of platinum binding to cellular DNA.
Materials:
-
Treated cancer cells from the cellular uptake study
-
DNA extraction kit
-
ICP-MS
Procedure:
-
DNA Extraction: Following cell harvesting and counting (as in the cellular uptake protocol), extract the genomic DNA from a known number of cells using a commercial DNA extraction kit.
-
DNA Quantification: Measure the concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Sample Digestion: Digest a known amount of the extracted DNA with concentrated nitric acid.
-
ICP-MS Analysis: Analyze the platinum content in the digested DNA samples using ICP-MS.
-
Data Analysis: Express the level of DNA platination as pg of Pt per µg of DNA.
Conclusion
The comparative analysis of Platinum(IV) and Platinum(II) complexes reveals a clear evolution in the design of platinum-based anticancer drugs. While Pt(II) compounds remain highly effective, their utility is often hampered by toxicity and resistance. Pt(IV) prodrugs offer a promising strategy to mitigate these issues through their increased stability and targeted activation within the tumor microenvironment. The data presented herein indicates that Pt(IV) complexes can achieve comparable, and in some cases superior, cytotoxicity to their Pt(II) counterparts, particularly in overcoming certain resistance mechanisms. Further research and clinical evaluation of novel Pt(IV) complexes are warranted to fully realize their therapeutic potential in oncology.
References
- 1. www2.med.muni.cz [www2.med.muni.cz]
- 2. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Newly Synthesized Platinum(IV) Complexes on Cytotoxicity and Radiosensitization of Human Tumour Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 8. The relative activity of cisplatin, oxaliplatin and satraplatin in testicular germ cell tumour sensitive and resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Validating the Quantification of Platinum(IV) Using ICP-MS: A Comparative Guide
The accurate quantification of Platinum(IV) [Pt(IV)] compounds, a cornerstone in the development of next-generation anticancer therapies, demands robust and sensitive analytical methodologies. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has emerged as the gold standard for this application due to its exceptional sensitivity and specificity. This guide provides a comprehensive comparison of ICP-MS with alternative techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in validating their quantification methods.
Quantitative Performance of ICP-MS for Platinum(IV) Analysis
ICP-MS offers unparalleled performance for the detection and quantification of platinum in various biological matrices. Method validation is crucial to ensure reliable and reproducible results. The following table summarizes key validation parameters for Pt(IV) quantification using ICP-MS, compiled from various studies.
| Validation Parameter | Typical Performance | Matrix | Reference |
| Limit of Detection (LOD) | 0.001 µg/L - 0.56 ng/L | Biological Matrices (Plasma, Urine, Tissues), Water | [1][2][3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL - 18.0 ng/mL | Biofluids (Plasma, Ultrafiltrate, Urine) | [4][5][6] |
| Linearity (R²) | > 0.99 | Various | [1][7] |
| Accuracy (% Recovery) | 83.5% - 115% | Biological Tissues | [1][8][9] |
| Precision (% RSD) | < 15% (intraday and interday) | Biological Matrices | [1][3][8][9] |
| Recovery | 85% - 115% | Rat Tissue Matrices | [6][8][9] |
Comparison of Analytical Techniques for Platinum Quantification
While ICP-MS is a powerful tool, other analytical techniques can also be employed for platinum quantification. The choice of method often depends on the specific research question, required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection. | Extremely low detection limits (ppt level), wide linear dynamic range, high throughput.[7][10] | High initial instrument cost, potential for polyatomic interferences. |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Excitation of atoms in an argon plasma and detection of the emitted light at element-specific wavelengths. | Lower cost than ICP-MS, robust for high matrix samples. | Lower sensitivity than ICP-MS.[11] |
| Atomic Absorption Spectrometry (AAS) | Absorption of light by free atoms in the gaseous state. | Relatively low cost, simple to operate. | Lower sensitivity and higher potential for chemical interferences compared to ICP-MS.[8][11] |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | Separation of compounds by HPLC followed by mass spectrometric detection. | Provides information on different platinum species. | Lower sensitivity for total platinum compared to ICP-MS.[4] |
| Adsorptive Cathodic Stripping Voltammetry (ACSV) | Electrochemical technique involving preconcentration of the analyte onto an electrode followed by a stripping step. | Very high sensitivity, capable of speciation analysis. | More complex and time-consuming than ICP-MS.[10] |
Experimental Protocols
Key Experiment: Quantification of Cellular Platinum Accumulation by ICP-MS
This protocol outlines a typical workflow for determining the intracellular concentration of platinum in cancer cells treated with a Pt(IV) compound.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., A2780 ovarian carcinoma cells) to the desired confluency.[12]
-
Treat the cells with the Pt(IV) compound at various concentrations and for different durations.
-
Include untreated cells as a negative control.
2. Cell Harvesting and Lysis:
-
After treatment, wash the cells with ice-cold PBS to remove any extracellular platinum.
-
Harvest the cells using trypsin-EDTA.[12]
-
Count the cells to normalize the platinum content per cell.[7]
-
Lyse the cells using a suitable lysis buffer or through sonication.
3. Sample Digestion:
-
Transfer a known volume of the cell lysate to a digestion tube.
-
Digest the samples using a microwave digestion system or by heating in a fume hood.[8][9] This step breaks down the organic matrix and solubilizes the elemental platinum.[7]
4. ICP-MS Analysis:
-
Dilute the digested samples with deionized water to a final acid concentration suitable for the ICP-MS instrument (typically 1-2% HNO₃).
-
Prepare a series of platinum standard solutions of known concentrations to generate a calibration curve. The standards should exhibit clear linearity with a coefficient of determination (R²) of at least 0.95, and ideally greater than 0.99.[7]
-
Aspirate the samples and standards into the ICP-MS. The instrument will ionize the platinum atoms in the argon plasma, and the mass spectrometer will separate the platinum isotopes (e.g., ¹⁹⁵Pt) for quantification.
-
Use an internal standard (e.g., Bismuth) to correct for instrumental drift and matrix effects.[8]
5. Data Analysis:
-
Quantify the platinum concentration in the samples by interpolating their signal intensities on the calibration curve.
-
Calculate the amount of platinum per cell using the cell count obtained in step 2.
Visualizations
Caption: Experimental workflow for quantifying cellular platinum.
Caption: Decision tree for selecting a Pt quantification method.
References
- 1. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an ICP-MS method for quantification of total carbon and platinum in cell samples and comparison of open-vessel and microwave-assisted acid digestion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hylapharm.com [hylapharm.com]
- 9. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Cytotoxicity of Platinum(IV) and Ruthenium(II) Complexes in Oncology Research
An Objective Guide for Researchers and Drug Development Professionals
The landscape of metal-based anticancer agents is evolving, with Platinum(IV) and Ruthenium(II) complexes emerging as promising alternatives to traditional Platinum(II) therapies like cisplatin. This guide provides a comparative overview of their cytotoxicity, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head cytotoxic comparisons in the same experimental settings are limited in published literature, this document synthesizes key findings to highlight their individual characteristics and therapeutic potential.
Executive Summary
Platinum(IV) complexes are generally considered prodrugs that are reduced to active Platinum(II) species within the tumor's hypoxic environment. This activation mechanism aims to reduce systemic toxicity. Ruthenium(II) complexes exhibit diverse mechanisms of action, including transferrin mimicry for selective uptake by cancer cells and the induction of apoptosis through various signaling pathways. Both classes of compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, with some Ruthenium(II) complexes showing efficacy in cisplatin-resistant models.
Quantitative Cytotoxicity Data
Direct comparative studies of Platinum(IV) and Ruthenium(II) complexes are not abundant. The following table summarizes IC50 values from a study that compared Ruthenium(II) complexes with a Platinum(II) complex in human ovarian cancer (A2780) and B-lymphocyte human lymphoma (Toledo) cell lines, including their cisplatin-resistant counterparts. While not a direct Pt(IV) comparison, it provides valuable insights into the relative potency of these metal complexes.
| Compound | Cell Line | IC50 (µM/L)[1] |
| Ruthenium(II) Complex 1 (134) | A2780 | 2.5 ± 0.2 |
| A2780cis | 4.6 ± 0.2 | |
| Toledo | 0.5 ± 0.1 | |
| Toledo-cis | 2.9 ± 0.2 | |
| Ruthenium(II) Complex 2 (138) | A2780 | 1.8 ± 0.1 |
| A2780cis | 1.5 ± 0.4 | |
| Toledo | 0.6 ± 0.04 | |
| Toledo-cis | 2.8 ± 0.1 | |
| Platinum(II) Complex (TCAP(4)) | A2780 | 6.5 ± 0.3 |
| A2780cis | 15.1 ± 0.6 | |
| Toledo | 8.8 ± 0.8 | |
| Toledo-cis | 12.6 ± 1.2 | |
| Cisplatin (Reference) | A2780 | 0.2 ± 0.1 |
| A2780cis | 16.8 ± 1.5 | |
| Toledo | 0.5 ± 0.07 | |
| Toledo-cis | 8.3 ± 0.6 |
Note: The Ruthenium(II) complexes in this study demonstrated notable cytotoxicity, in some cases comparable to or exceeding that of the Platinum(II) complex, particularly in cisplatin-resistant cell lines.
Mechanisms of Action and Signaling Pathways
Both Platinum(IV) and Ruthenium(II) complexes primarily induce cancer cell death through apoptosis. However, the upstream signaling events and molecular targets can differ.
Platinum(IV) Complexes: These compounds are designed to be inert in the bloodstream and are activated by reduction to cytotoxic Pt(II) species within the cell. The active Pt(II) complex then forms adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Proposed activation and apoptotic pathway of Platinum(IV) complexes.
Ruthenium(II) Complexes: The cytotoxic mechanisms of Ruthenium(II) complexes are more varied. They can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some Ru(II) complexes can generate reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.
Caption: Diverse apoptotic signaling pathways induced by Ruthenium(II) complexes.
Experimental Protocols
A standardized method for assessing the cytotoxicity of these metal complexes is crucial for reproducible and comparable results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.
MTT Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific cell line and complexes being tested.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Platinum(IV) and Ruthenium(II) complexes in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the complexes. Include untreated control wells and solvent control wells.
-
Drug Incubation: Incubate the cells with the complexes for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both Platinum(IV) and Ruthenium(II) complexes represent promising avenues in the development of novel anticancer therapeutics. Platinum(IV) complexes offer the potential for reduced side effects through their prodrug strategy, while Ruthenium(II) complexes exhibit diverse mechanisms of action and have shown efficacy against cisplatin-resistant cancers. The data presented here, although not a direct head-to-head comparison, suggests that Ruthenium(II) complexes can exhibit potent cytotoxicity, warranting further investigation. Future research should focus on direct comparative studies of promising Pt(IV) and Ru(II) candidates in a wide range of cancer models to better delineate their relative therapeutic potential.
References
A Comparative Guide to the In Vivo Efficacy of Platinum(IV) Prodrugs and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Platinum(IV) (Pt(IV)) prodrugs against the conventional chemotherapeutic agent, cisplatin. The development of Pt(IV) prodrugs represents a key strategy to mitigate the severe side effects and overcome the mechanisms of drug resistance associated with traditional Platinum(II) (Pt(II)) anticancer drugs.[1] Pt(IV) complexes are kinetically inert, octahedral compounds that are activated within the body's reductive environments, such as the interior of a cancer cell, to release the cytotoxic Pt(II) agent and their axial ligands.[2][3] This targeted activation mechanism is designed to reduce non-specific binding to biomolecules and lower systemic toxicity.[1]
Comparative Efficacy and Toxicity Data
The following table summarizes key quantitative data from various in vivo studies, directly comparing the antitumor efficacy and toxicity of novel Pt(IV) prodrugs with cisplatin in preclinical cancer models.
| Pt(IV) Prodrug / Formulation | Cancer Model | Key Efficacy Findings | Toxicity Profile (vs. Cisplatin) |
| Pt-PLGA-b-PEG-Apt-NP | LNCaP Prostate Cancer Xenograft (Mice) | More efficacious at a lower dose (0.3 mg/kg) than cisplatin (1 mg/kg).[4][5] At day 12, average tumor volume was 42.4 mm³ vs. 81.0 mm³ for cisplatin.[4] | Significantly better tolerated.[4][5] The Maximum Tolerated Dose (MTD) in rats was 40 mg/kg, compared to 20 mg/kg for cisplatin.[4] |
| Pt(IV)-biSi-2 | HCT 116 Colorectal Cancer Xenograft (Mice) | Achieved greater inhibition of tumor growth at lower concentrations than cisplatin.[6] | Demonstrated fewer toxic side effects and was better tolerated.[6][7] |
| Complex 15 (with CSC-inhibitory ligand) | A549/CDDP Cisplatin-Resistant Lung Cancer Xenograft (Mice) | Exhibited potent antitumor effects in a cisplatin-resistant model.[8] | Caused no significant body weight loss, indicating low systemic toxicity.[8] |
| "Triple Action" Prodrugs (e.g., CAD) | Pancreatic & Thyroid Cancer Models | In vitro, these compounds were up to 304 times more cytotoxic than cisplatin.[9] In vivo studies suggest high efficacy. | Designed for lower systemic toxicity.[9] |
| Phorbiplatin (Photoactivatable) | Various | Upon red light irradiation, exhibited promising anticancer activities both in vitro and in vivo.[10] | Low cytotoxicity in the dark, allowing for spatially controlled activation and reduced systemic toxicity.[10] |
Signaling and Activation Pathways
Pt(IV) prodrugs are designed for stability in the bloodstream, minimizing premature reactions that cause cisplatin's side effects. Once they accumulate in the tumor, the intracellular reducing environment (e.g., high levels of glutathione) facilitates their reduction to the active Pt(II) form, which then exerts its cytotoxic effect by binding to DNA.
Caption: Activation pathway of Pt(IV) prodrugs vs. cisplatin.
Experimental Protocols
The methodologies cited in this guide for in vivo comparison of Pt(IV) prodrugs and cisplatin generally follow a standardized preclinical workflow.
1. Animal Models and Tumor Implantation:
-
Species: Immunocompromised mice (e.g., Nude or SCID mice) are commonly used for xenograft models to prevent rejection of human tumor cells.[4][6]
-
Cell Lines: Human cancer cell lines relevant to the study (e.g., LNCaP for prostate cancer, A549 for lung cancer) are cultured and prepared for injection.[4][8]
-
Implantation: A suspension of cancer cells (typically 1-5 million cells) is injected subcutaneously into the flank of the mouse. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before treatment begins.
2. Drug Administration and Dosing:
-
Formulation: Pt(IV) prodrugs and cisplatin are dissolved in a suitable vehicle (e.g., saline, PBS, or a solution containing DMSO and Cremophor EL).
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections are the most common routes.[4]
-
Dosing Schedule: Treatment can be administered as a single dose or in multiple doses over a period of time (e.g., every three days for five cycles). Doses are calculated based on the animal's body weight.
3. Efficacy and Toxicity Monitoring:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. Volume is calculated using the formula: (Length × Width²) / 2. Tumor Growth Inhibition (TGI) is a key endpoint, comparing the tumor volume in treated groups to the vehicle control group.
-
Body Weight: Animal body weight is monitored as a primary indicator of systemic toxicity. Significant weight loss (>15-20%) is a sign of severe toxicity.[4]
-
Survival: In some studies, animals are monitored for survival, with the endpoint being tumor volume reaching a predetermined maximum size or the animal showing signs of distress.
-
Post-Mortem Analysis: At the end of the study, tumors and major organs may be excised for weighing, histological analysis, or measurement of platinum accumulation.
Standard In Vivo Efficacy Workflow
The diagram below illustrates the typical experimental workflow for evaluating the in vivo efficacy of a new Pt(IV) prodrug against cisplatin.
References
- 1. Platinum(IV)-based prodrugs as an alternative to Pt(II)-based drugs: synthesis and biological action | Russian Chemical Reviews [rcr.colab.ws]
- 2. The current status in computational exploration of Pt(IV) prodrug activation by reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]
- 4. Targeted delivery of a cisplatin prodrug for safer and more effective prostate cancer therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted delivery of a cisplatin prodrug for safer and more effective prostate cancer therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Platinum(IV) Prodrugs with Cancer Stem Cell Inhibitory Effects on Lung Cancer for Overcoming Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triple action Pt(iv) derivatives of cisplatin: a new class of potent anticancer agents that overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ligand Evolution in the Photoactivatable Platinum(IV) Anticancer Prodrugs [frontiersin.org]
A Comparative Guide to the Spectroscopic Analysis of Platinum(IV) Ligand Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key spectroscopic techniques used to characterize Platinum(IV) complexes, which are significant as potential next-generation anticancer prodrugs.[1][2] The inert d⁶ octahedral geometry of Pt(IV) complexes allows for ligand modification to improve pharmacological properties, making detailed structural and electronic analysis crucial.[1][3] Spectroscopic methods are vital for elucidating structure, determining purity, and understanding the mechanism of action, particularly the reduction to the active Pt(II) species.[1][4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique to monitor the electronic transitions within Pt(IV) complexes and to study the kinetics of their reduction to Pt(II) analogues.[4] Pt(IV) complexes typically exhibit intense Ligand-to-Metal Charge Transfer (LMCT) bands that are more intense and red-shifted compared to their Pt(II) counterparts.[1][4] This distinction arises from the lower energy gap between the ligand and metal orbitals in the Pt(IV) state.[4]
The position and intensity of the LMCT band are highly sensitive to the nature of the ligands in the coordination sphere. Key influencing factors include:
-
Axial and Equatorial Ligands: The electron-withdrawing power and steric bulk of both axial and equatorial ligands affect the reduction rate of the Pt(IV) complex.[4] Complexes with more electron-withdrawing and bulkier ligands tend to exhibit faster reduction rates.[4]
-
Geometric Isomerism: The cis and trans geometry of the complex influences the wavelength of the LMCT band.[4][5]
Comparative UV-Vis Data
| Complex Type | Ligand Environment | Typical λmax (LMCT) | Observations |
| Pt(IV) Diazido | cis,trans,cis-[Pt(N₃)₂(OH)₂(MNZ)₂] | ~300-450 nm | Exhibits a distinct LMCT band.[5] |
| Pt(IV) Diazido | all-trans-[Pt(N₃)₂(OH)₂(MNZ)₂] | ~300-450 nm | Shows a more intense and red-shifted LMCT band compared to its cis isomer.[5] |
| Pt(IV) Chloro | Pt(IV)(dach)Cl₄ | ~330 nm | Absorbance at this wavelength decreases upon reduction, allowing for kinetic studies.[4] |
| Pt(IV) Cycloplatinated | Bis-ligated Platinacycles | 360-400 nm | Well-defined low energy absorption peak indicating high conjugation.[6][7] |
Experimental Protocol: Monitoring Pt(IV) Reduction via UV-Vis
-
Preparation: Prepare a stock solution of the Pt(IV) complex in an appropriate solvent (e.g., water, DMSO, or buffer). Prepare a stock solution of a reducing agent (e.g., ascorbic acid) in the same solvent.
-
Measurement: Transfer a specific volume of the Pt(IV) solution to a quartz cuvette. Place the cuvette in a temperature-controlled spectrophotometer.
-
Initiation: Record the initial absorbance spectrum (Time = 0). Inject a molar excess (e.g., 10-fold) of the reducing agent into the cuvette and mix quickly.[4]
-
Data Acquisition: Immediately begin recording spectra at fixed time intervals. Monitor the decrease in absorbance at the λmax of the Pt(IV) complex's LMCT band.[4]
-
Analysis: Plot the natural logarithm of the absorbance change (ln(Aₜ - A∞)) versus time. The slope of the resulting linear plot provides the pseudo-first-order rate constant for the reduction reaction.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Pt(IV) complexes in solution.[4] It provides detailed information on the coordination environment, oxidation state, and ligand dynamics.[1] Several nuclei, including ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt, can be analyzed to provide a comprehensive picture of the complex.[4]
¹⁹⁵Pt NMR Spectroscopy
The most abundant platinum isotope, ¹⁹⁵Pt (33.8% natural abundance), has a spin of I=1/2, making it suitable for NMR.[1][8] ¹⁹⁵Pt NMR is exceptionally sensitive to the electronic environment of the platinum center.[8]
-
Oxidation State: The chemical shift (δ) of ¹⁹⁵Pt spans a vast range of over 13,000 ppm, making it easy to distinguish between different oxidation states.[1][8] Pt(IV) complexes generally resonate at a higher frequency (less negative δ) compared to their Pt(II) analogues.
-
Ligand Environment: Substitution of ligands, even similar ones, can cause chemical shift changes of hundreds of ppm, making ¹⁹⁵Pt NMR a powerful tool for identifying species in solution.[1][8]
Comparative ¹⁹⁵Pt NMR Data
| Complex | Oxidation State | Ligand Environment (Exemplar) | ¹⁹⁵Pt Chemical Shift (δ, ppm) |
| Cisplatin | Pt(II) | cis-[PtCl₂(NH₃)₂] | -2149[4] |
| Carboplatin | Pt(II) | [Pt(CBDCA)(NH₃)₂] | -1705[4] |
| Pyrophosphato Complex | Pt(II) | cis-[Pt(P₂O₇)(dach)]²⁻ | -1729[9] |
| Pyrophosphato Complex | Pt(IV) | cis,trans-[Pt(P₂O₇)(OH)₂(dach)]²⁻ | +998[9] |
| Reference Standard | Pt(IV) | [PtCl₆]²⁻ | 0 (by definition)[8] |
¹H, ¹³C, and ¹⁵N NMR Spectroscopy
These techniques are used to characterize the ligands coordinated to the platinum center.
-
Coordination Shifts: Upon coordination to Pt(IV), the chemical shifts of ligand protons, carbons, and nitrogens change compared to the free ligand.[4][10]
-
Reduction Monitoring: Changes in the chemical environment of ligands during the reduction from Pt(IV) to Pt(II) can be tracked to monitor the reaction and identify products.[4][11]
-
Trans Influence: ¹⁵N NMR chemical shifts are particularly sensitive to the nature of the ligand trans to the nitrogen atom, providing valuable structural information.[12]
Experimental Protocol: ¹⁹⁵Pt NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the Pt(IV) complex (typically requiring higher concentrations due to lower sensitivity compared to ¹H NMR) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1]
-
Reference: Use an external reference standard, commonly a 1.2 M solution of Na₂PtCl₆ in D₂O, defined as 0 ppm.[8]
-
Instrument Setup: Tune the NMR spectrometer to the ¹⁹⁵Pt frequency (e.g., ~86 MHz on a 400 MHz spectrometer).
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. Longer acquisition times or a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[1]
-
Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor to improve the signal. Reference the resulting spectrum to the external standard.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of Pt(IV) complexes.[3] It is the definitive method for confirming the coordination geometry, bond lengths, bond angles, and intermolecular interactions. For Pt(IV) complexes, this technique confirms the expected pseudo-octahedral geometry.[3][10]
Key Information from X-ray Crystallography:
-
Coordination Geometry: Confirms the octahedral arrangement of ligands around the Pt(IV) center.[3]
-
Isomer Confirmation: Unambiguously distinguishes between cis and trans isomers.[5][10]
-
Bond Lengths: Provides precise measurements of Pt-ligand bond lengths, offering insight into the electronic effects of the ligands.
-
Intermolecular Interactions: Reveals hydrogen bonding and other non-covalent interactions that influence crystal packing and potentially the complex's solubility and biological activity.[9][13]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the Pt(IV) complex suitable for diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or solvent layering.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The electron density map is calculated, and the atomic positions are determined (structure solution).
-
Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles, resulting in the final crystal structure.[14]
Visualizations
References
- 1. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum(IV) compounds as potential drugs: a quantitative structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 5. Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Platinum( ii / iv ) complexes with N -substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro act ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03041A [pubs.rsc.org]
- 11. Substitution and Reduction of Platinum(IV) Complexes by a Nucleotide, Guanosine 5'-Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the Acid–Base Properties of PtIV–Diazidodiam(m)inedihyroxido Complexes from Multinuclear NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to a Novel Colorimetric Method for Platinum(IV) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel colorimetric method for the detection of Platinum(IV) ions against established analytical techniques. The presented data and protocols aim to offer an objective assessment of the new method's performance, enabling informed decisions for its application in research and drug development.
Introduction
The accurate and sensitive detection of Platinum(IV) [Pt(IV)] is crucial in various fields, including pharmaceutical analysis of platinum-based anticancer drugs, environmental monitoring, and catalyst research. While established methods like Ultraviolet-Visible (UV-Vis) Spectrophotometry and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are widely used, there is a continuous demand for simpler, more cost-effective, and rapid analytical techniques. This guide introduces and validates a novel colorimetric method based on the anti-aggregation of 4-Methylsulfonylaniline-modified gold nanoparticles (4-MESA-AuNPs) for Pt(IV) detection.
Methodology Comparison
This section provides a detailed comparison of the novel 4-MESA-AuNPs colorimetric method with two established techniques: UV-Vis Spectrophotometry and ICP-MS.
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters of the analytical methods discussed.
Table 1: Novel 4-MESA-AuNPs Colorimetric Method
| Parameter | Performance |
| Linearity Range | 1.00 × 10⁻² μM to 5.00 × 10² μM[1] |
| Limit of Detection (LOD) | 10.00 × 10⁻³ μM[1] |
| Limit of Quantification (LOQ) | 3.03 × 10⁻² μM |
| Coefficient of Determination (R²) | 0.9946[1] |
| Analysis Time | ~1 minute[1] |
| Instrumentation | UV-Vis Spectrophotometer |
Table 2: Established UV-Vis Spectrophotometric Methods
| Reagent/Method | Linearity Range | Limit of Detection (LOD) | Wavelength (λmax) |
| PtCl₆²⁻ complex in HCl | 2 x 10⁻⁶ M to 7 x 10⁻⁶ M[2][3] | 4.7 x 10⁻⁷ M[2][3] | 260 nm[2][3] |
| 4-(N,N-diethylamino) benzaldehyde thiosemicarbazone (DEABT) | Up to 7.80 μg/cm³ | - | 405 nm[4] |
| 1-Phenyl-4-ethyl thiosemicarbazide (HPETS) | Up to 0.39 mg/L | - | 715 nm[5] |
| Anthranilic acid | - | - | 372 nm[6] |
Table 3: Established Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Method
| Parameter | Performance |
| Linearity Range | 0.5 - 50 ppb |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | ≤15% |
| Accuracy | 85-115% of true value |
| Analysis Time | Minutes per sample (after digestion) |
| Instrumentation | ICP-MS System |
Experimental Protocols
Novel Method: 4-MESA-AuNPs Colorimetric Assay
This protocol is based on the principle that in the presence of a Britton-Robinson (BR) buffer, 4-MESA-AuNPs aggregate, causing a color change. Pt(IV) ions interact with 4-MESA on the surface of the AuNPs, preventing this aggregation and resulting in a colorimetric response that is proportional to the Pt(IV) concentration.
Materials:
-
4-Methylsulfonylaniline (4-MESA)
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate
-
Britton-Robinson (BR) buffer solution (pH 8.0)
-
Platinum(IV) standard solutions
-
Ultrapure water
Procedure:
-
Synthesis of 4-MESA-AuNPs:
-
A solution of HAuCl₄ is brought to a boil.
-
Trisodium citrate solution is added rapidly, and the solution is boiled for 15 minutes until the color changes to ruby red.
-
The solution is cooled to room temperature.
-
4-MESA solution is added to the gold nanoparticle solution and stirred for 24 hours to allow for surface modification.
-
-
Detection of Pt(IV):
-
To 2.00 mL of the 4-MESA-AuNPs solution, add 0.80 mL of BR buffer solution (pH 8.0).
-
Add 0.20 mL of the sample solution containing an unknown concentration of Pt(IV).
-
Allow the reaction to proceed for 1 minute at room temperature.[1]
-
Measure the absorbance of the solution at 524 nm using a UV-Vis spectrophotometer.
-
The concentration of Pt(IV) is determined by comparing the absorbance to a calibration curve prepared with standard Pt(IV) solutions.
-
Established Method 1: UV-Vis Spectrophotometry (as PtCl₆²⁻ complex)
This method relies on the formation of the stable hexachloroplatinate(IV) complex (PtCl₆²⁻) in a hydrochloric acid medium, which exhibits a characteristic absorbance at 260 nm.[2][3]
Materials:
-
Platinum(IV) standard solutions
-
Concentrated Hydrochloric Acid (HCl)
-
Ultrapure water
Procedure:
-
Prepare a series of Pt(IV) standard solutions and a sample solution.
-
To each standard and sample solution, add a sufficient amount of concentrated HCl to achieve a final concentration of 0.01 to 2 M HCl.[2][3]
-
Dilute the solutions to a final volume with ultrapure water.
-
Measure the absorbance of each solution at 260 nm using a UV-Vis spectrophotometer, with a 0.1 M HCl solution as a blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of Pt(IV) in the sample solution from the calibration curve.
Established Method 2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique capable of detecting trace amounts of platinum. The sample is introduced into an argon plasma, which ionizes the platinum atoms. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio.
Materials:
-
Platinum(IV) standard solutions
-
Nitric Acid (HNO₃), trace metal grade
-
Hydrochloric Acid (HCl), trace metal grade
-
Internal standard solution (e.g., Bismuth)
-
Ultrapure water
Procedure:
-
Sample Preparation (Digestion):
-
For solid samples or complex matrices, a digestion step is required to bring the platinum into solution. This is typically done using a microwave-assisted acid digestion with a mixture of HNO₃ and HCl.[7]
-
-
Instrument Calibration:
-
Sample Analysis:
-
Dilute the digested sample and add an internal standard.
-
Introduce the sample into the ICP-MS.
-
The instrument measures the intensity of the platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt).
-
The concentration of platinum in the sample is calculated based on the calibration curve and the internal standard response.
-
Visualizations
Signaling Pathway of the 4-MESA-AuNPs Method
Caption: Mechanism of the 4-MESA-AuNPs colorimetric sensor for Pt(IV) detection.
Experimental Workflow: 4-MESA-AuNPs Colorimetric Method
Caption: Workflow for Pt(IV) detection using the 4-MESA-AuNPs method.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: General workflow for Pt(IV) detection by UV-Vis spectrophotometry.
Experimental Workflow: ICP-MS
Caption: General workflow for Pt(IV) analysis using ICP-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of platinum(IV) by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation and Spectrophotometric Determination of Platinum (IV) in Natural Waters, Simulated Samples and Prepared Solid Complexes using 1- Phenyl-4-Ethylthiosemicarbazide. | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 6. Spectrophotometric determination of platinum(IV) using anthranilic acid [zenodo.org]
- 7. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commons.ggc.edu [commons.ggc.edu]
- 9. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
Comparative Analysis of the Reduction Potentials of Various Platinum(IV) Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of Platinum(IV) complexes is crucial for the design of effective anticancer prodrugs. The reduction potential of a Pt(IV) complex is a key determinant of its activation within the reductive intracellular environment of cancer cells. This guide provides a comparative analysis of the reduction potentials of a series of Pt(IV) complexes, supported by experimental data and detailed methodologies.
Platinum(IV) complexes are octahedral and kinetically inert, offering greater stability in the bloodstream compared to their square planar Platinum(II) counterparts.[1][2] Their mechanism of action relies on intracellular reduction to the active Pt(II) species, which can then bind to DNA and induce apoptosis in cancer cells.[1][2] The ease of this reduction is quantified by the reduction potential, a critical parameter in the development of Pt(IV) prodrugs with an optimal therapeutic window.
Factors Influencing Reduction Potential
The reduction potential of Pt(IV) complexes is significantly influenced by the nature of both the axial and equatorial ligands. The electron-withdrawing power of the axial ligands plays a major role; complexes with more electron-withdrawing axial ligands are more easily reduced.[3][4] For instance, the reduction potentials of complexes with ethylenediamine (en) carrier ligands increase in the order of axial ligand substitution: OH < OCOCH₃ < Cl < OCOCF₃.[3][4] The steric hindrance of both axial and equatorial ligands also affects the reduction rate.[4]
Comparative Data of Reduction Potentials
The following table summarizes the cathodic peak potentials (Ep,c) for a selection of Pt(IV) complexes, as determined by cyclic voltammetry. These values provide a quantitative measure of the ease of reduction, with less negative (or more positive) potentials indicating that the complex is more readily reduced.
| Complex | Axial Ligands | Equatorial Ligands | Reduction Potential (Ep,c vs Ag/AgCl) |
| cis,trans,cis-[Pt(en)(OH)₂Cl₂] | OH, OH | en, Cl, Cl | -0.870 V |
| cis,trans,cis-[Pt(en)(OCOCH₃)₂Cl₂] | OCOCH₃, OCOCH₃ | en, Cl, Cl | -0.546 V |
| Pt(en)Cl₄ | Cl, Cl | en, Cl, Cl | -0.160 V |
| cis,trans,cis-[Pt(en)(OCOCF₃)₂Cl₂] | OCOCF₃, OCOCF₃ | en, Cl, Cl | -0.095 V |
| Tetraplatin (Pt(dach)Cl₄) | Cl, Cl | dach, Cl, Cl | -0.090 V |
| Iproplatin | OH, OH | ipa, ipa, Cl, Cl | -0.730 V |
| Satraplatin | OCOCH₃, OCOCH₃ | NH₃, cha, Cl, Cl | Not explicitly found in provided search results |
Note: The reduction potentials are typically irreversible and the peak potential can be influenced by the scan rate. The data presented here is for comparative purposes. For precise values and experimental details, please refer to the original research articles.
Experimental Protocol: Cyclic Voltammetry
The determination of reduction potentials for Pt(IV) complexes is routinely performed using cyclic voltammetry (CV). This electrochemical technique measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.
A typical experimental setup and procedure includes:
-
Instrumentation: A potentiostat with a three-electrode cell configuration.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.
-
Auxiliary Electrode: Platinum wire.
-
Electrolyte Solution: A solution of the Pt(IV) complex in a suitable solvent (e.g., DMF or an aqueous buffer) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP).
-
Procedure:
-
The electrolyte solution is deaerated by purging with an inert gas (e.g., argon or nitrogen) for a specific period.
-
The potential is scanned from an initial value (where no reduction occurs) to a final value sufficiently negative to induce the reduction of the Pt(IV) complex.
-
The scan direction is then reversed back to the initial potential.
-
The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram. The cathodic peak potential (Ep,c) corresponds to the potential at which the reduction rate is maximal.
-
Visualization of the Reduction Pathway
The intracellular activation of a Pt(IV) prodrug is a critical step in its anticancer activity. The following diagram illustrates the general signaling pathway for the reduction of a Pt(IV) complex.
Caption: Intracellular reduction of a Pt(IV) prodrug to its active Pt(II) form.
This guide provides a foundational understanding of the comparative reduction potentials of various Pt(IV) complexes. For in-depth analysis and application to specific drug development projects, consulting the primary literature is highly recommended. The provided experimental protocol serves as a general guideline and may require optimization based on the specific properties of the complex under investigation.
References
- 1. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. community.middlebury.edu [community.middlebury.edu]
A Comparative Guide to the Therapeutic Index of Novel Platinum(IV) Agents Versus Oxaliplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of emerging Platinum(IV) [Pt(IV)] anticancer agents against the established chemotherapeutic drug, oxaliplatin. The analysis is based on experimental data from preclinical studies, focusing on both in vitro cytotoxicity and in vivo efficacy and toxicity.
Executive Summary
Platinum-based drugs are a cornerstone of cancer chemotherapy. Oxaliplatin, a third-generation Platinum(II) complex, is widely used in the treatment of colorectal cancer. However, its efficacy is often limited by severe side effects, including neurotoxicity, and the development of drug resistance.[1] Novel Platinum(IV) complexes have emerged as a promising strategy to overcome these limitations. As prodrugs, Pt(IV) agents are generally more inert and are activated to their cytotoxic Pt(II) form within the tumor microenvironment.[2][3][4] This targeted activation is hypothesized to lead to a wider therapeutic window, characterized by enhanced antitumor activity and reduced systemic toxicity. This guide presents a data-driven evaluation of this hypothesis.
Data Presentation
In Vitro Cytotoxicity: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of oxaliplatin and various novel Pt(IV) agents across a range of human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oxaliplatin | CH1 | Ovarian Carcinoma | Varies (used as a reference) | [5] |
| SW480 | Colon Carcinoma | Varies (used as a reference) | [5] | |
| HCT116 | Colon Carcinoma | ~7.2 | [6] | |
| A549 | Lung Carcinoma | ~17 | [7] | |
| Novel Pt(IV) Agent 1 | CH1 | Ovarian Carcinoma | Low µM to high pM range | [7] |
| SW480 | Colon Carcinoma | Low µM to high pM range | [7] | |
| Novel Pt(IV) Agent 2 | A549 | Lung Carcinoma | ~10 | [7] |
| Novel Pt(IV) Agent 3 | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.053 | [8] |
| NCI-H460 | Large Cell Lung Carcinoma | 0.532 | [8] | |
| Mito-targeted Pt(IV) | A2780 | Ovarian Carcinoma | 7.5 | [9] |
| A2780R | Cisplatin-resistant Ovarian Carcinoma | 7.5 | [9] |
Note: The specific structures and designations of the "Novel Pt(IV) Agents" vary across different research publications. The data presented here is a representative summary of findings from the cited literature.
In Vivo Efficacy and Toxicity: A Comparative Overview
The therapeutic index is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it suggests a wider margin of safety.
| Compound | Animal Model | Efficacy Metric | Toxicity Metric (LD50/MTD) | Therapeutic Index | Reference |
| Oxaliplatin | Mouse | Tumor growth inhibition | LD50 (i.p.): 19.8 mg/kg | Baseline | [10] |
| Mouse | - | MTD (single dose): Not explicitly stated in the provided results | - | ||
| Novel Pt(IV) Agent (LA-12) | Mouse | Higher in vivo antitumor activity compared to cisplatin and satraplatin | Relatively low acute toxicity | Improved | [11] |
| Novel Pt(IV) Agent | Mouse | Tumor growth inhibition | MTD: Not explicitly stated in the provided results | - | |
| Cisplatin | Mouse | - | MTD (single dose): 6 mg/kg | - | [12] |
LD50: The dose that is lethal to 50% of the tested population. MTD: The maximum tolerated dose. i.p.: Intraperitoneal administration.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the platinum compounds (oxaliplatin and novel Pt(IV) agents) in complete medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Toxicity and Efficacy Studies in Murine Models
These studies are essential for evaluating the therapeutic index of a drug candidate in a living organism.
Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) for xenograft models.
-
Syngeneic mouse models for evaluating immunomodulatory effects.
General Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a certain size, randomize the mice into treatment groups (vehicle control, oxaliplatin, novel Pt(IV) agent). Administer the drugs via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Toxicity Assessment:
-
Mortality: Record the number of deaths in each group.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Clinical Observations: Observe the animals for any signs of distress or adverse effects.
-
Histopathology: At the end of the study, collect major organs for histopathological analysis to identify any drug-induced damage.
-
-
Therapeutic Index Calculation: The therapeutic index can be estimated by comparing the dose required for significant antitumor efficacy with the maximum tolerated dose (MTD) or the LD50.
Mandatory Visualization
Caption: Preclinical experimental workflow for evaluating the therapeutic index of novel anticancer agents.
Caption: Activation of a Platinum(IV) prodrug to its active Platinum(II) form within a tumor cell.
Caption: Intrinsic apoptosis signaling pathway induced by Platinum(II) complexes.
Caption: Ferroptosis signaling pathway potentially induced by Platinum complexes.
Conclusion
The development of novel Platinum(IV) prodrugs represents a promising avenue in cancer chemotherapy. Preclinical data suggests that these agents can exhibit superior cytotoxicity against cancer cells, including those resistant to existing platinum drugs, while potentially displaying a more favorable safety profile compared to oxaliplatin. The enhanced therapeutic index is attributed to their prodrug nature, which allows for targeted activation within the tumor microenvironment, thereby minimizing systemic toxicity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these novel Platinum(IV) agents in cancer treatment.
References
- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Platinum(IV) Prodrugs By Motexafin Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Targeting Mitochondrial DNA with a Platinum-Based Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Platinum(4+) Compounds
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Platinum(4+) compounds, while vital in various research applications, are classified as hazardous materials and necessitate specific disposal protocols. Adherence to these procedures is crucial for personnel safety and environmental protection. All waste containing Platinum(4+) should be treated as hazardous from the point of generation.
Immediate Safety and Handling Protocols
When handling Platinum(4+) waste, a comprehensive understanding of the associated hazards is essential. Soluble platinum salts are toxic and can provoke severe allergic reactions upon skin contact or inhalation.[1] Ingestion or inhalation should be avoided, and all handling of Platinum(4+) compounds and their waste should be conducted within a chemical fume hood to minimize exposure.[2]
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when managing Platinum(4+) waste. This includes, but is not limited to:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[3]
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the skin.[2][3]
-
Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with a suitable particulate filter is necessary.[2][3]
Quantitative Data for Platinum(4+) Safety
The following table summarizes key quantitative data pertinent to the safe handling and disposal of Platinum(4+) compounds, with a focus on soluble salts, which are common in laboratory settings.
| Parameter | Value | Reference Compound/Condition | Source |
| Occupational Exposure Limits (TWA) | 0.002 mg/m³ (as Pt) | Platinum soluble salts | [2][4][5] |
| IDLH (Immediately Dangerous to Life or Health) | 4 mg/m³ (as Pt) | Platinum soluble salts | [4][5] |
| Oral LD50 | 276 mg/kg | Platinum(IV) chloride (rat) | [2] |
| Oral LD50 | 195 mg/kg | Ammonium hexachloroplatinate(IV) (rat) |
Step-by-Step Disposal and Inactivation Protocol
The primary strategy for the safe disposal of aqueous Platinum(4+) waste is to convert the soluble, and therefore more bioavailable and reactive, platinum salt into a more stable, insoluble form. This is achieved through chemical precipitation.
This protocol details the conversion of soluble Platinum(4+) in an aqueous waste stream to the less soluble ammonium hexachloroplatinate.
Materials:
-
Aqueous Platinum(4+) waste solution
-
Saturated solution of ammonium chloride (NH₄Cl)
-
Beaker of appropriate size
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Wash bottle with deionized water
-
Appropriate hazardous waste container
Procedure:
-
Characterize and Segregate: Ensure the Platinum(4+) waste stream is free from incompatible chemicals. Platinum compounds can be reactive with strong oxidizing agents.[1] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Precipitation: a. Place the aqueous Platinum(4+) waste in a beaker within a fume hood. b. While stirring, slowly add a saturated solution of ammonium chloride. A general guideline is to add 0.6 grams of ammonium chloride for every 1 gram of platinum expected in the waste solution. c. A yellow precipitate of ammonium hexachloroplatinate ((NH₄)₂[PtCl₆]) will form. d. Continue stirring for a short period to ensure complete precipitation. e. Allow the precipitate to settle.
-
Filtration: a. Separate the precipitate from the liquid by filtration. b. Wash the precipitate with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Waste Collection: a. Carefully transfer the filtered precipitate into a designated, labeled hazardous waste container. b. The filtrate should be tested for any remaining platinum before neutralization and disposal as per institutional guidelines. If platinum is still present, repeat the precipitation step.
-
Final Disposal: The container with the ammonium hexachloroplatinate precipitate must be clearly labeled as "Hazardous Waste: Contains Platinum Compounds" and include any other necessary hazard information. This waste must be disposed of through a licensed professional waste disposal service.[3]
Empty Container Disposal: Original containers of Platinum(4+) compounds must be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and treated as hazardous liquid waste.[1] After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of Platinum(4+) waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Platinum(4+) Compounds
For Immediate Implementation by Laboratory Professionals
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Platinum(4+) compounds. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. This guide offers procedural, step-by-step instructions for the safe handling, storage, and disposal of these materials.
Health Hazards of Platinum(4+) Compounds
Platinum(4+) compounds, particularly soluble salts, present significant health risks. The primary hazards include:
-
Sensitization: Repeated exposure can lead to "platinosis," an allergic reaction characterized by respiratory and skin sensitization.[1][2][3] Once an individual is sensitized, even very low future exposures can trigger severe reactions, such as asthma-like attacks with shortness of breath, wheezing, and coughing, as well as skin rashes and itching.[2]
-
Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Toxicity: While elemental platinum is relatively non-toxic, soluble platinum salts can be toxic if swallowed and may cause severe skin burns and eye damage.[3][4][5]
The following diagram illustrates the logical relationships of health hazards associated with exposure to Platinum(4+) compounds.
Caption: Logical relationships of health hazards from Platinum(4+) exposure.
Essential Safety and Handling Protocols
A systematic approach to handling Platinum(4+) compounds is critical. The following workflow outlines the necessary steps from preparation to disposal to ensure a safe laboratory environment.
Caption: Procedural workflow for handling Platinum(4+) compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to mitigate the hazards associated with Platinum(4+). The required PPE varies depending on the laboratory operation.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid Platinum(4+) (e.g., powders) | Safety glasses with side shields[6] | Nitrile or butyl gloves[6] | Laboratory coat[6] | NIOSH-approved P100 particulate respirator for procedures that may generate dust[6][7] |
| Handling Platinum(4+) solutions | Chemical splash goggles and a face shield[6] | Thicker gauge nitrile or butyl gloves[6] | Chemical-resistant laboratory coat or apron[6] | Work in a certified chemical fume hood[6] |
| Cleaning platinumware | Chemical splash goggles[6] | Heavy-duty nitrile or butyl gloves[6] | Chemical-resistant apron over a laboratory coat[6] | Work in a certified chemical fume hood[6] |
Occupational Exposure Limits (OELs)
It is crucial to keep workplace exposure to platinum compounds below established limits.
| Organization | Exposure Limit (Metal and Insoluble Salts) | Exposure Limit (Soluble Salts) |
| NIOSH | 1 mg/m³ (10-hour TWA)[2][8][9] | 0.002 mg/m³ (as Pt) |
| ACGIH | 1 mg/m³ (8-hour TWA)[8][9] | 0.002 mg/m³ (as Pt)[10][11] |
TWA: Time-Weighted Average
Operational and Disposal Plans
Handling and Storage
-
Designated Area: Always handle Platinum(4+) compounds in a designated, well-ventilated area, preferably within a certified chemical fume hood.[6][12]
-
Avoid Dust: Minimize the generation of dust when working with solid compounds.[12][13]
-
Dedicated Equipment: Use tools and equipment specifically designated for platinum work to prevent cross-contamination.[6]
-
Storage: Store Platinum(4+) compounds in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as combustible materials and strong oxidizing agents.[12][14]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][12]
Spill Response
In the event of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: Prevent the spill from spreading and entering drains.
-
Cleanup:
-
Solids: Carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[13]
-
Liquids: Use absorbent pads to soak up the spill.
-
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All waste containing Platinum(4+) must be treated as hazardous waste.
-
Segregation: Keep platinum-containing waste separate from other waste streams. Segregate by physical state (solid, liquid, contaminated labware).[14]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Contains Platinum Compounds."
-
Drain Disposal: Do not dispose of any Platinum(4+) waste down the drain.[14]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the rinsed container before disposal according to your institution's guidelines.[14]
-
Recovery: Due to its value, consider options for platinum recovery. Contact a certified precious metal refiner for their specific requirements for accepting platinum waste.[6]
-
Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. Platinum | Toxic Substances Blog [u.osu.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. benchchem.com [benchchem.com]
- 7. Respiratory protection equipments Pt (platinum), CAS number 7440-06-4 [en.gazfinder.com]
- 8. nj.gov [nj.gov]
- 9. PLATINUM METAL | Occupational Safety and Health Administration [osha.gov]
- 10. Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. colonialmetals.com [colonialmetals.com]
- 13. carlroth.com [carlroth.com]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
